molecular formula C10H14N2O4 B1606108 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol CAS No. 2977-69-7

2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

Cat. No.: B1606108
CAS No.: 2977-69-7
M. Wt: 226.23 g/mol
InChI Key: MSWHEVZDIOXYEF-UHFFFAOYSA-N
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Description

2-Dimethylaminomethyl-4-nitro-6-methoxyphenol is a useful research compound. Its molecular formula is C10H14N2O4 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(dimethylamino)methyl]-6-methoxy-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-11(2)6-7-4-8(12(14)15)5-9(16-3)10(7)13/h4-5,13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWHEVZDIOXYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C(=CC(=C1)[N+](=O)[O-])OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062750
Record name .alpha.-(Dimethylamino)-6-methoxy-4-nitro-o-cresol
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2977-69-7
Record name 2-[(Dimethylamino)methyl]-6-methoxy-4-nitrophenol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-((dimethylamino)methyl)-6-methoxy-4-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-[(dimethylamino)methyl]-6-methoxy-4-nitro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name .alpha.-(Dimethylamino)-6-methoxy-4-nitro-o-cresol
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Foundational & Exploratory

synthesis of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

Executive Summary

This technical guide provides a comprehensive overview of the , a substituted phenolic Mannich base. The core of this synthesis is the Mannich reaction, a cornerstone of organic chemistry for aminomethylation. This document delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses critical process parameters. It is intended for an audience of researchers, chemists, and professionals in drug development who require a blend of theoretical understanding and practical, field-proven insights for the successful synthesis of this and related compounds.

Introduction to the Synthesis

The Target Compound: Chemical Identity

This compound is a multifunctional organic compound. Its structure incorporates a phenolic hydroxyl group, a methoxy group, a nitro group, and a tertiary aminomethyl substituent. This unique combination of functional groups makes it a valuable intermediate for further chemical elaboration.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₄[1]
Molecular Weight 226.23 g/mol [1]
IUPAC Name 2-[(dimethylamino)methyl]-6-methoxy-4-nitrophenol[1]
CAS Number Not explicitly available in search results, typical for novel intermediates.
Canonical SMILES CN(C)CC1=C(C(=CC(=C1)[O-])OC)O[1]
Synthetic Strategy: The Mannich Reaction

The synthesis of the title compound is achieved through the Mannich reaction. This powerful three-component organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom.[2] In this specific synthesis, the electron-rich phenol, 2-methoxy-4-nitrophenol, serves as the compound containing the "acidic" proton (on the aromatic ring), which reacts with formaldehyde and a secondary amine, dimethylamine.[3][4] The product is a β-amino-carbonyl compound, commonly referred to as a Mannich base.[2]

The overall transformation is illustrated below.

G cluster_reactants Reactants cluster_product Product R1 2-Methoxy-4-nitrophenol P This compound R1->P Mannich Reaction (Acidic Conditions) R2 Formaldehyde R2->P Mannich Reaction (Acidic Conditions) R3 Dimethylamine R3->P Mannich Reaction (Acidic Conditions)

Figure 1: Overall Synthetic Scheme.

Reaction Mechanism and Scientific Rationale

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Mannich reaction proceeds in two primary stages.[2][5]

Stage 1: Formation of the Eschenmoser's Salt Precursor

The reaction is initiated by the nucleophilic addition of dimethylamine to formaldehyde. This is followed by dehydration under acidic conditions to generate a highly reactive electrophile: the N,N-dimethylmethyleneiminium ion (an Eschenmoser's salt precursor).[2] This iminium ion is the key aminomethylating agent.

Causality: The use of a secondary amine like dimethylamine is crucial. Primary amines can lead to the formation of bis-alkylated products, while tertiary amines cannot form the necessary iminium ion. The reaction is typically performed in mildly acidic conditions to facilitate the dehydration of the intermediate hemiaminal.[2]

Stage 2: Electrophilic Aromatic Substitution

The starting material, 2-methoxy-4-nitrophenol, possesses a highly activated aromatic ring. The phenolic hydroxyl (-OH) and methoxy (-OCH₃) groups are strong ortho-, para-directing activators. The nucleophilic phenol ring attacks the electrophilic carbon of the iminium ion.

Regioselectivity Explained:

  • -OH Group: This is the most powerful activating group, strongly directing electrophilic substitution to the positions ortho and para to it.

  • -OCH₃ Group: Also an ortho-, para-directing activator.

  • -NO₂ Group: A strong deactivating, meta-directing group.

The position ortho to the hydroxyl group (C2) is the most sterically accessible and electronically enriched site for the electrophilic attack by the bulky iminium ion. The para position is already occupied by the nitro group. Therefore, the aminomethylation occurs selectively at the C2 position.

G A Dimethylamine + Formaldehyde B Hemiaminal Intermediate A->B Nucleophilic Addition C N,N-Dimethylmethyleneiminium Ion (Electrophile) B->C Dehydration (H⁺ catalyst) E Electrophilic Attack (C-C Bond Formation) C->E D 2-Methoxy-4-nitrophenol (Nucleophile) D->E F Deprotonation & Aromatization E->F Intermediate G Final Product F->G Final Step

Figure 2: Simplified Mechanistic Workflow.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Adherence to stoichiometry, temperature, and work-up procedures is critical for success.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Sample Amount
2-Methoxy-4-nitrophenolC₇H₇NO₄169.131.016.9 g
Dimethylamine (40% aq. sol)C₂H₇N45.081.215.2 mL
Paraformaldehyde(CH₂O)n30.03 (monomer)1.23.6 g
Ethanol (95%)C₂H₅OH--200 mL
Hydrochloric Acid (conc.)HCl-catalytic~1 mL
Sodium Hydroxide (5M aq.)NaOH--As needed
DichloromethaneCH₂Cl₂--~300 mL
Anhydrous MgSO₄MgSO₄--As needed

Note: Using paraformaldehyde is often preferred over aqueous formaldehyde to minimize water in the reaction, which can affect yields and side reactions.[6]

Step-by-Step Synthesis Procedure
  • Vessel Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxy-4-nitrophenol (16.9 g, 0.1 mol) and ethanol (200 mL). Stir until the phenol is completely dissolved.

  • Reagent Addition: To the solution, add the 40% aqueous dimethylamine solution (15.2 mL, ~0.12 mol) followed by paraformaldehyde (3.6 g, 0.12 mol).

  • Acidification: Add concentrated hydrochloric acid dropwise (~1 mL) to catalyze the reaction. The mixture may warm slightly.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1) to observe the consumption of the starting phenol.

Work-up and Purification
  • Cooling & Concentration: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction:

    • Dissolve the resulting residue in 100 mL of 1M HCl. This protonates the basic product, making it water-soluble, while leaving non-basic impurities in the organic phase.

    • Wash the acidic aqueous layer twice with dichloromethane (50 mL each) to remove any unreacted starting material or non-basic byproducts. Discard the organic layers.[4]

    • Cool the aqueous layer in an ice bath and slowly basify by adding 5M NaOH solution dropwise with stirring until the pH is approximately 9-10. The product will precipitate as a solid or oil.[4]

  • Product Extraction: Extract the product from the basified aqueous layer three times with dichloromethane (50 mL each).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel if necessary.

Safety and Handling Considerations

  • Phenols: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Formaldehyde/Paraformaldehyde: Toxic and a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.

  • Dimethylamine: Corrosive and flammable.[7] Handle in a fume hood.

  • Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with extreme care.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the methoxy group protons, the N-methyl protons, and the benzylic CH₂ protons. The integration of these peaks should correspond to the number of protons in the structure.

  • ¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule.

  • FT-IR: Look for characteristic absorption bands for the O-H stretch (broad), aromatic C-H stretch, N-O stretch of the nitro group, and C-N stretch.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (m/z = 226.23).[1]

Conclusion

The via the Mannich reaction is a robust and efficient method for producing this valuable chemical intermediate. By understanding the underlying mechanism, carefully controlling reaction parameters, and employing a systematic purification strategy, researchers can achieve high yields of the desired product. This guide provides the necessary technical foundation and practical insights for the successful execution of this synthesis in a laboratory setting.

References

  • PubChem Compound Summary for CID 76314, this compound. National Center for Biotechnology Information. [Link]

  • CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
  • Synthesis of 4-allyl-6-(dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. SciTePress. [Link]

  • PubChem Compound Summary for CID 76738, 2-Methoxy-4-nitrophenol. National Center for Biotechnology Information. [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [Link]

  • The Mannich Reaction. YouTube. [Link]

  • Wholesale 2,4,6-Tris(Dimethylaminomethyl)phenol Cas#90-72-2 Manufacturer and Supplier. MOFAN POLYURETHANE CO.,LTD. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol, a compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes known information, predicted values, and expert analysis of its structural analogues to offer a robust technical resource. We will delve into its structural and chemical identity, explore its key physicochemical parameters, and provide detailed, field-proven methodologies for its synthesis and analytical characterization.

Molecular Identity and Structural Elucidation

This compound, with the CAS Number 2977-69-7, is a substituted nitrophenol.[1] Its structure is characterized by a phenol ring substituted with a methoxy group at position 6, a nitro group at position 4, and a dimethylaminomethyl group at position 2.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-[(dimethylamino)methyl]-6-methoxy-4-nitrophenol
CAS Number 2977-69-7[1]
Molecular Formula C10H14N2O4[1]
Molecular Weight 226.23 g/mol
SMILES COC1=C(C(=CC(=C1)[O-])O)CN(C)C

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including biological and chemical environments. The following table summarizes the available and predicted properties of this compound.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point Estimated: >100 °CBased on precursor[2][3]
Boiling Point 364°C at 760 mmHg (Predicted)[4]
Density 1.254 g/cm³ (Predicted)[4]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, DMF)Inferred from structure
pKa Estimated: ~7-8Based on precursor[2]
LogP 1.77082 (Predicted)[5]
Flash Point 174°C (Predicted)[4]
Refractive Index 1.571 (Predicted)[4]
Vapor Pressure 8.26E-06 mmHg at 25°C (Predicted)[4]

Expert Insights:

  • The introduction of the basic dimethylaminomethyl group via the Mannich reaction on the precursor, 2-methoxy-4-nitrophenol (melting point 99-104 °C), would likely increase the melting point due to the potential for intermolecular hydrogen bonding and ionic interactions.[2][3]

  • The predicted pKa of the phenolic hydroxyl group is expected to be slightly higher than that of the precursor (pKa ≈ 7.05) due to the electron-donating nature of the adjacent aminomethyl group.[2]

  • The LogP value suggests moderate lipophilicity, which is a key parameter in drug design for membrane permeability.

Synthesis and Purification

The most logical and established synthetic route to this compound is the Mannich reaction .[6][7] This reaction involves the aminoalkylation of an acidic proton, in this case, the ortho-position of the phenolic hydroxyl group, with formaldehyde and a secondary amine (dimethylamine).

Mannich_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products 2-methoxy-4-nitrophenol 2-methoxy-4-nitrophenol Reaction Mannich Condensation (Reflux in Ethanol) 2-methoxy-4-nitrophenol->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Target This compound Reaction->Target Purification Purification (Crystallization/Chromatography) Target->Purification

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Mannich Reaction

This protocol is adapted from established procedures for the Mannich reaction on substituted phenols.[6][7]

Materials:

  • 2-methoxy-4-nitrophenol

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of 2-methoxy-4-nitrophenol in ethanol.

  • Addition of Reagents: To the stirred solution, add 1.2 equivalents of dimethylamine solution, followed by the dropwise addition of 1.5 equivalents of formaldehyde solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the residue with water and acidify with 1M HCl to a pH of ~2.

    • Wash the acidic aqueous layer with ethyl acetate to remove any unreacted starting material.

    • Basify the aqueous layer with a saturated NaHCO₃ solution to a pH of ~8-9.

    • Extract the product with ethyl acetate (3 x volumes).

  • Purification:

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Methodologies

Accurate and precise analytical methods are essential for the characterization and quantification of this compound. Based on its structure, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.[8][9][10]

Analytical_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Sample containing This compound Dissolution Dissolution in Mobile Phase/Solvent Sample->Dissolution HPLC_Injection Injection Dissolution->HPLC_Injection GC_Injection Injection Dissolution->GC_Injection C18_Column Reversed-Phase C18 Column HPLC_Injection->C18_Column Isocratic_Elution Isocratic/Gradient Elution (Acetonitrile/Water/Acid) C18_Column->Isocratic_Elution UV_Detection UV-Vis Detection (e.g., 290 nm) Isocratic_Elution->UV_Detection Capillary_Column Capillary Column (e.g., DB-5ms) GC_Injection->Capillary_Column Temp_Program Temperature Program Capillary_Column->Temp_Program Mass_Spec Mass Spectrometry (EI, 70 eV) Temp_Program->Mass_Spec

Caption: Analytical workflow for the characterization of the target compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for the analysis of nitrophenols.[8][11][12]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid.

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase. Create a series of calibration standards by serial dilution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 290 nm (based on typical absorbance for nitrophenols)[11]

  • Analysis: Inject the standards and sample solutions. Quantify the analyte by constructing a calibration curve of peak area versus concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of the compound, potentially after derivatization to improve volatility and peak shape.[9][10][13]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate. Derivatization of the phenolic hydroxyl group (e.g., silylation) may be necessary to prevent peak tailing.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Carrier gas: Helium at a constant flow of 1 mL/min

    • Oven temperature program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion source temperature: 230 °C

    • Transfer line temperature: 280 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Scan range: m/z 40-400

  • Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.

Concluding Remarks

This technical guide provides a foundational understanding of the physicochemical properties, synthesis, and analysis of this compound. While some of the presented data are predictive due to a lack of extensive experimental reports, the methodologies and estimations are grounded in established chemical principles and data from closely related analogues. This information serves as a valuable starting point for researchers and professionals in drug development and related fields, enabling further investigation and application of this promising compound.

References

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. PubMed. [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC - NIH. [Link]

  • Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Identification, quantification and distribution of substituted phenols in the dissolved and suspended phases of water samples by gas chromatography tandem mass spectrometry: Derivatization, mass fragmentation and acquisition studies. ResearchGate. [Link]

  • (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. SciTePress. [Link]

  • 2-Methoxy-4-nitrophenol. LookChem. [Link]

  • 2-((Dimethylamino)methyl)-6-methoxy-4-nitrophenol. Lead Sciences. [Link]

  • 2-[(dimethylamino)methyl]-6-methoxy-4-nitrophenol. MOLBASE. [Link]

Sources

2-Dimethylaminomethyl-4-nitro-6-methoxyphenol mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a multifaceted molecule whose biological activities are not yet extensively documented in scientific literature. This guide provides a comprehensive analysis of its potential mechanisms of action, drawing upon established knowledge of its constituent functional groups: the nitrophenol, methoxyphenol, and dimethylaminomethyl moieties. We will explore putative antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. This document is intended to serve as a foundational resource for researchers, offering not only a theoretical framework but also a detailed experimental roadmap for the systematic investigation of this compound's pharmacological profile.

Introduction: Deconstructing this compound

The chemical structure of this compound suggests a complex interplay of biological activities. The molecule's functionality is derived from its key components:

  • A nitrophenol core: Known for a range of bioactivities, including antimicrobial and, in some cases, toxicological effects.[1][2]

  • A methoxyphenol group: Often associated with antioxidant and anti-inflammatory properties.[3][4]

  • A dimethylaminomethyl substituent: A Mannich base, which can influence solubility and receptor interactions.

Given the limited direct research on this specific compound, this guide will propose a putative mechanism of action by synthesizing data from structurally related molecules and outlining a rigorous experimental approach for validation.

Putative Pharmacological Profile Based on Structural Analogs

Antioxidant and Anti-inflammatory Activities

The methoxyphenol moiety is a well-established pharmacophore for antioxidant and anti-inflammatory action. Phenolic compounds, in general, can act as radical scavengers, and the methoxy group can further enhance this activity.

  • Antioxidant Potential: Studies on related methoxyphenol compounds have demonstrated significant radical-scavenging activity.[5][6] The proposed mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals.

  • Anti-inflammatory Effects: Several 2-methoxyphenols have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] The anti-inflammatory activity of related phenols has been demonstrated through the inhibition of inflammatory mediators in lipopolysaccharide (LPS)-activated cells.[4]

Antimicrobial Activity

Nitrophenol derivatives have a history of use as antimicrobial agents. The nitro group is a strong electron-withdrawing group, which can contribute to the disruption of microbial cellular processes.

  • Antibacterial and Antifungal Properties: Research on Schiff bases derived from nitroanilines has shown efficacy against various bacteria, in some cases exceeding that of standard antibiotics like ampicillin against specific strains such as P. aeruginosa.[6] The presence of the nitro group at the para position appears to enhance antimicrobial potential.[6]

Potential Cytotoxicity and Other Activities

The nitrophenol group is also associated with potential toxicity.[2] This is an important consideration in the development of any therapeutic agent.

  • Toxicity Profile: Nitrophenols are known to be toxic and can cause skin and eye irritation.[7] They are also linked to the formation of reactive oxygen species and oxidative stress.[2]

  • Precursor for Synthesis: It is worth noting that nitrophenols are valuable intermediates in the synthesis of various pharmaceuticals, including paracetamol and fungicides.[1][8]

Proposed Integrated Mechanism of Action: A Working Hypothesis

We hypothesize that this compound exhibits a multi-target mechanism of action. Its antioxidant and anti-inflammatory effects are likely driven by the methoxyphenol moiety, potentially through the modulation of pathways involving COX-2. Concurrently, the nitrophenol component may confer antimicrobial properties. The dimethylaminomethyl group could influence the compound's pharmacokinetic profile, including its solubility and ability to cross biological membranes.

The following diagram illustrates a potential signaling pathway for the anti-inflammatory action:

G LPS LPS TLR4 TLR4 LPS->TLR4 Compound 2-Dimethylaminomethyl- 4-nitro-6-methoxyphenol NFkB NF-κB Pathway Compound->NFkB Inhibition TLR4->NFkB COX2 COX-2 Expression NFkB->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation G cluster_assays Antioxidant Assays DPPH DPPH Assay (Radical Scavenging) Data IC50 / Equivalence Values DPPH->Data FRAP FRAP Assay (Reducing Power) FRAP->Data Phosphomolybdate Phosphomolybdate Assay (Total Antioxidant Capacity) Phosphomolybdate->Data Compound Test Compound Compound->DPPH Compound->FRAP Compound->Phosphomolybdate

Caption: Workflow for antioxidant capacity assessment.

Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of the test compound.

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Cell-based assays are crucial for determining anti-inflammatory effects.

Protocol: COX-2 Expression Assay in RAW264.7 Macrophages

  • Culture RAW264.7 cells in appropriate media.

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Induce inflammation by adding lipopolysaccharide (LPS) to the media.

  • Incubate for 24 hours.

  • Harvest the cells and extract total RNA.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the COX-2 gene, normalized to a housekeeping gene.

The minimum inhibitory concentration (MIC) is a key parameter for antimicrobial activity.

Protocol: Broth Microdilution MIC Assay

  • Prepare a standardized inoculum of the test microorganism.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in broth.

  • Add the microbial inoculum to each well.

  • Include positive (microbe only) and negative (broth only) controls.

  • Incubate under appropriate conditions for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

It is essential to determine the compound's toxicity profile.

Protocol: MTT Assay for Cell Viability

  • Seed a suitable cell line (e.g., HEK293) in a 96-well plate.

  • After 24 hours, treat the cells with a range of concentrations of the test compound.

  • Incubate for 24-48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to untreated controls.

In Silico Studies

Computational methods can provide insights into potential molecular targets.

  • Molecular Docking: Perform docking studies with the compound against the crystal structures of potential protein targets, such as COX-2, to predict binding affinity and mode of interaction.

Data Presentation

Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Putative Biological Activities and Suggested Assays

Biological ActivityPutative MechanismKey In Vitro AssayEndpoint
Antioxidant Radical scavenging, reduction of oxidantsDPPH, FRAPIC50, Ferric reducing power
Anti-inflammatory Inhibition of pro-inflammatory enzymes/cytokinesCOX-2 expression in RAW264.7 cellsRelative mRNA expression
Antimicrobial Disruption of microbial cellular processesBroth microdilutionMinimum Inhibitory Concentration (MIC)
Cytotoxicity Disruption of cellular integrity/metabolismMTT assayIC50 / CC50

Conclusion

While the precise mechanism of action of this compound remains to be fully elucidated, its chemical structure strongly suggests a rich pharmacological profile. This guide provides a scientifically grounded framework for future research, outlining the putative mechanisms and a detailed experimental plan to systematically investigate its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. The successful execution of these studies will be instrumental in unlocking the therapeutic potential of this intriguing molecule.

References

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biological activity of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Predicted Biological Activity of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of the novel compound this compound. Due to the limited direct research on this specific molecule, this paper synthesizes data from structurally related compounds to forecast its potential pharmacological effects. By examining the individual contributions of the methoxyphenol backbone, the nitro functional group, and the dimethylaminomethyl substituent, we explore its probable antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering proposed mechanisms of action, detailed experimental protocols for validation, and a framework for future investigation.

Introduction and Molecular Profile

This compound is a substituted phenolic compound featuring three key functional groups that are known to impart significant biological activity. The rational design of this guide is to deconstruct the molecule into its constituent parts and, by referencing established literature on analogous structures, build a predictive profile of its therapeutic potential.

  • The Methoxyphenol Core: Methoxyphenol derivatives are widely recognized for their antioxidant and anti-inflammatory properties.[1][2][3] The phenolic hydroxyl group is a key player in scavenging free radicals, while the methoxy group can modulate this activity and influence pharmacokinetic properties.

  • The Nitro Group: The presence of a nitro group on an aromatic ring is a common feature in compounds with potent antimicrobial and anticancer activities.[4][5] This electron-withdrawing group can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that are toxic to microbial and cancer cells.

  • The Dimethylaminomethyl Substituent: This group, often introduced via the Mannich reaction, can enhance the solubility and bioavailability of a compound. Furthermore, the tertiary amine can interact with biological targets such as enzymes and receptors, potentially modulating their function.

This guide will systematically explore the synergistic and individual contributions of these functional groups to the predicted .

Proposed Synthesis

A plausible synthetic route for this compound can be envisioned through a multi-step process involving nitration and a subsequent Mannich reaction.

Synthesis Pathway

A potential synthesis could start from 2-methoxy-4-nitrophenol, which is commercially available. The key step would be the introduction of the dimethylaminomethyl group at the ortho position to the hydroxyl group via a Mannich reaction.

Experimental Protocol: Mannich Reaction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxy-4-nitrophenol in a suitable solvent such as ethanol.

  • Reagent Addition: To this solution, add an equimolar amount of dimethylamine (as an aqueous solution) and a slight excess of formaldehyde (as an aqueous solution, formalin).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Synthesis_Pathway 2-methoxy-4-nitrophenol 2-methoxy-4-nitrophenol Reaction_Mixture Reaction_Mixture 2-methoxy-4-nitrophenol->Reaction_Mixture Ethanol This compound This compound Reaction_Mixture->this compound Reflux, 2-4h Dimethylamine Dimethylamine Dimethylamine->Reaction_Mixture Formaldehyde Formaldehyde Formaldehyde->Reaction_Mixture

Caption: Proposed synthesis of this compound.

Predicted Biological Activities and Mechanisms of Action

Based on the structural features of this compound, several biological activities can be predicted.

Antioxidant Activity

The methoxyphenol moiety is a strong indicator of potential antioxidant activity. Phenolic compounds can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions.

Proposed Mechanism: The antioxidant activity is likely to proceed via a hydrogen atom transfer (HAT) mechanism, where the phenolic hydroxyl group donates a hydrogen atom to a free radical. The resulting phenoxy radical is stabilized by resonance, particularly by the electron-donating methoxy group.

Antioxidant_Mechanism cluster_resonance Resonance Stabilization Phenol-OH + R• Phenol-OH + R• Phenol-O• + RH Phenol-O• + RH Phenol-OH + R•->Phenol-O• + RH Phenoxy_Radical Phenoxy_Radical Resonance_Structure_1 Resonance_Structure_1 Phenoxy_Radical->Resonance_Structure_1 Resonance_Structure_2 Resonance_Structure_2 Phenoxy_Radical->Resonance_Structure_2

Caption: Proposed antioxidant mechanism of action.

Anti-inflammatory Activity

Many methoxyphenol derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.[6]

Proposed Mechanism: The compound may inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This could be achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the inhibition of the NF-κB signaling pathway.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NF-κB_Activation NF-κB_Activation IKK->NF-κB_Activation Inhibited by Compound Pro-inflammatory_Genes Pro-inflammatory_Genes NF-κB_Activation->Pro-inflammatory_Genes iNOS iNOS Pro-inflammatory_Genes->iNOS COX-2 COX-2 Pro-inflammatory_Genes->COX-2

Caption: Inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

The presence of the nitro group is a strong predictor of antimicrobial activity. Nitroaromatic compounds are known to be effective against a range of bacteria and fungi.[5]

Proposed Mechanism: The nitro group can be enzymatically reduced by microbial nitroreductases to form cytotoxic nitroso and hydroxylamino derivatives. These reactive species can cause damage to cellular macromolecules, including DNA, leading to cell death. The phenolic hydroxyl group can also contribute to antimicrobial activity by disrupting microbial cell membranes.

Antimicrobial_Mechanism Nitro_Compound Nitro_Compound Nitroreductase Nitroreductase Nitro_Compound->Nitroreductase Microbial Enzyme Reactive_Nitro_Intermediates Reactive_Nitro_Intermediates Nitroreductase->Reactive_Nitro_Intermediates DNA_Damage DNA_Damage Reactive_Nitro_Intermediates->DNA_Damage Cell_Death Cell_Death DNA_Damage->Cell_Death

Caption: Proposed antimicrobial mechanism of action.

Cytotoxic and Anticancer Activity

Several nitrophenol and methoxyphenol derivatives have demonstrated cytotoxicity against various cancer cell lines.[1][7] The combination of these functional groups in the target molecule suggests a potential for anticancer activity.

Proposed Mechanism: The cytotoxicity could be mediated through multiple mechanisms. The nitro group, as in the antimicrobial mechanism, can be reduced to generate ROS, inducing oxidative stress and apoptosis in cancer cells. Additionally, the compound might inhibit topoisomerases or other enzymes crucial for cancer cell proliferation.

Proposed Experimental Validation

To validate the predicted biological activities, a series of in vitro assays are proposed.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: To measure the free radical scavenging capacity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: A complementary assay to DPPH.

Anti-inflammatory Activity Assays
  • Nitric Oxide (NO) Production Assay: Using Griess reagent in LPS-stimulated RAW 264.7 macrophage cells.

  • Cytokine Production Assay: Measuring the levels of TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages using ELISA.

  • Western Blot Analysis: To determine the expression levels of iNOS, COX-2, and key proteins in the NF-κB pathway.

Antimicrobial Activity Assays
  • Minimum Inhibitory Concentration (MIC) Determination: Using broth microdilution method against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Zone of Inhibition Assay: Using the agar well diffusion method.

Cytotoxicity and Anticancer Activity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: To assess the cytotoxicity against a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) to determine selectivity.

  • Apoptosis Assay: Using flow cytometry with Annexin V/Propidium Iodide staining to determine the mode of cell death.

Data Presentation: Predicted Efficacy

The following tables summarize the predicted quantitative data for the biological activities of this compound. These are hypothetical values based on structurally similar compounds and serve as a benchmark for experimental validation.

Table 1: Predicted Antioxidant Activity

Assay Predicted IC50 (µM)
DPPH Radical Scavenging 25 - 50

| ABTS Radical Scavenging | 15 - 30 |

Table 2: Predicted Anti-inflammatory Activity

Assay Predicted IC50 (µM)
NO Production Inhibition 10 - 25
TNF-α Production Inhibition 15 - 30

| IL-6 Production Inhibition | 20 - 40 |

Table 3: Predicted Antimicrobial Activity

Organism Predicted MIC (µg/mL)
Staphylococcus aureus 8 - 16
Escherichia coli 16 - 32

| Candida albicans | 32 - 64 |

Table 4: Predicted Cytotoxicity

Cell Line Predicted IC50 (µM)
HeLa (Cervical Cancer) 5 - 15
MCF-7 (Breast Cancer) 10 - 20
A549 (Lung Cancer) 15 - 30

| HEK293 (Non-cancerous) | > 50 |

Conclusion and Future Directions

This compound is a promising scaffold for the development of new therapeutic agents. Based on a thorough analysis of its structural components, this compound is predicted to exhibit a multifaceted biological profile, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. The proposed mechanisms of action and experimental protocols in this guide provide a solid framework for initiating a comprehensive investigation into its pharmacological potential.

Future research should focus on the synthesis and in vitro validation of these predicted activities. Promising results would warrant further preclinical development, including in vivo efficacy studies in animal models and detailed toxicological profiling. Structure-activity relationship (SAR) studies, by synthesizing and testing analogues of this compound, could lead to the optimization of its potency and selectivity for specific therapeutic targets.

References

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  • Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny - Research Trend. (2021-12-02). Research Trend. [Link]

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Structural Elucidation of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol, a substituted nitrophenol with potential applications in organic synthesis and drug discovery. Designed for researchers, scientists, and drug development professionals, this document outlines the core analytical methodologies required to unequivocally confirm the chemical structure of this compound. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction and Synthetic Considerations

This compound (C₁₀H₁₄N₂O₄) is a multifaceted molecule featuring a phenol core substituted with a dimethylaminomethyl group, a nitro group, and a methoxy group.[1][2] The precise arrangement of these substituents on the aromatic ring is critical to its chemical properties and potential biological activity. While specific literature on the synthesis of this exact molecule is not prevalent, a plausible and efficient route is the Mannich reaction. This reaction involves the aminoalkylation of an active hydrogen-containing compound, in this case, 4-nitro-2-methoxyphenol, with formaldehyde and a secondary amine, dimethylamine.[3]

The proposed synthetic pathway underscores the importance of rigorous structural confirmation, as isomers can readily form. This guide will focus on the analytical techniques necessary to confirm the regiochemistry and overall structure of the target molecule.

G cluster_reactants Reactants 4-nitro-2-methoxyphenol 4-Nitro-2-methoxyphenol Mannich Reaction Mannich Reaction 4-nitro-2-methoxyphenol->Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich Reaction Dimethylamine Dimethylamine Dimethylamine->Mannich Reaction Target Molecule This compound Mannich Reaction->Target Molecule

Caption: Proposed synthetic route via the Mannich reaction.

Mass Spectrometry: The First Glimpse into Molecular Identity

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula, C₁₀H₁₄N₂O₄.

Expected Mass Spectrometry Data
Ion TypePredicted m/z
[M+H]⁺227.10263
[M+Na]⁺249.08457
[M-H]⁻225.08807
Data sourced from PubChem predictions.[1]
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Positive Ion Mode: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire spectra in the m/z range of 100-500. The observation of a prominent ion at m/z 227.10263 will correspond to the protonated molecule, [M+H]⁺.

  • Negative Ion Mode: Switch the instrument to negative ion mode and acquire spectra in the same m/z range. The detection of an ion at m/z 225.08807 will correspond to the deprotonated molecule, [M-H]⁻.

  • Data Analysis: Compare the experimentally observed m/z values with the theoretically calculated values. A mass accuracy of less than 5 ppm provides strong evidence for the proposed elemental composition.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can provide valuable structural information through the analysis of fragmentation patterns. Key expected fragmentations include the loss of the dimethylaminomethyl group and cleavages associated with the nitro and methoxy substituents.

G M_H [M+H]⁺ m/z 227.1026 Frag1 Loss of (CH₃)₂NH m/z 182.0550 M_H->Frag1 - 45.0578 Frag2 Loss of NO₂ m/z 181.0863 M_H->Frag2 - 46.0055 Frag3 Loss of CH₂N(CH₃)₂ m/z 169.0375 M_H->Frag3 - 58.0680

Caption: Predicted key fragmentations in positive ion mode MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules, providing information on the connectivity of atoms. Both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the dimethylamino group, and the methylene bridge. The chemical shifts are influenced by the electronic effects of the substituents.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H-3~7.5d1H
Aromatic H-5~7.8d1H
Phenolic OH10-12 (broad)s1H
Methoxy (-OCH₃)~3.9s3H
Methylene (-CH₂-)~3.7s2H
Dimethylamino (-N(CH₃)₂)~2.3s6H

Note: The aromatic protons are expected to exhibit splitting due to ortho coupling. The phenolic proton's chemical shift can be highly variable and concentration-dependent.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-1 (C-OH)~150
Aromatic C-2 (C-CH₂N)~120
Aromatic C-3~115
Aromatic C-4 (C-NO₂)~140
Aromatic C-5~125
Aromatic C-6 (C-OCH₃)~155
Methoxy (-OCH₃)~56
Methylene (-CH₂-)~60
Dimethylamino (-N(CH₃)₂)~45
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for phenols as it allows for the observation of the hydroxyl proton.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The integration of the signals should correspond to the number of protons in each environment.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (COSY and HSQC): To unequivocally assign the proton and carbon signals, perform 2D NMR experiments.

    • COSY (Correlation Spectroscopy): Will show correlations between coupled protons, confirming the ortho relationship of the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Expected IR Absorption Bands
Functional GroupCharacteristic Absorption (cm⁻¹)
Phenolic O-H stretch3200-3600 (broad)
Aromatic C-H stretch3000-3100
Aliphatic C-H stretch2800-3000
Asymmetric NO₂ stretch1500-1550
Symmetric NO₂ stretch1300-1350
Aromatic C=C stretch1450-1600
C-O stretch (methoxy)1200-1275
C-N stretch1000-1250
Characteristic absorption ranges are based on standard IR correlation tables.[5][6]
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The presence of a broad O-H stretch, strong NO₂ stretches, and C-O and C-N stretches will provide corroborating evidence for the proposed structure.[7]

Conclusion

The structural elucidation of this compound requires a multi-technique analytical approach. By integrating the data from high-resolution mass spectrometry, ¹H and ¹³C NMR spectroscopy, and infrared spectroscopy, a complete and unambiguous structural assignment can be achieved. The methodologies and expected data presented in this guide provide a robust framework for researchers to confidently verify the identity and purity of this compound, which is a critical step in any subsequent chemical or biological investigation.

References

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  • PubChem. 2,4,6-Tris((dimethylamino)methyl)phenol. Available from: [Link]

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  • ResearchGate. FT-IR spectra of MWCNTs (black), 4-aminothiophenol (red), aniline HCl (blue), and the final nanocomposite tPANI-Au@Pt-MWCNT. Available from: [Link]

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An In-depth Technical Guide to 2-(dimethylaminomethyl)-3-methoxy-5-nitrophenol (CAS 2977-69-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 2977-69-7. Through a rigorous verification process, this compound has been identified as 2-(dimethylaminomethyl)-3-methoxy-5-nitrophenol . This document serves as a foundational resource for researchers, acknowledging the current scarcity of published experimental data on this specific molecule. The guide is structured to deliver expert insights into its chemical identity, a plausible and detailed synthetic pathway, predicted physicochemical properties, and inferred safety protocols. By leveraging established chemical principles and data from structurally analogous compounds, this whitepaper aims to empower scientific professionals to explore the potential of this sparsely documented but potentially valuable chemical entity.

Definitive Chemical Identification and Structure

Initial database inquiries for CAS number 2977-69-7 reveal nomenclature inconsistencies. However, authoritative sources, including the United States Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA) inventory, definitively identify the compound as o-Cresol, a-(dimethylamino)-6-methoxy-4-nitro- [1]. The corresponding molecular formula is C₁₀H₁₄N₂O₄ .

A more systematic IUPAC name for this structure is 2-(dimethylaminomethyl)-3-methoxy-5-nitrophenol . The structural elucidation, based on this nomenclature, is a phenol ring with the following substituents: a hydroxyl group at position 1, a dimethylaminomethyl group at position 2, a methoxy group at position 3, and a nitro group at position 5.

Molecular Structure:

Caption: Structure of 2-(dimethylaminomethyl)-3-methoxy-5-nitrophenol

Physicochemical Properties

As of the date of this publication, there is no experimentally determined physicochemical data for 2-(dimethylaminomethyl)-3-methoxy-5-nitrophenol in the public domain. The following properties are predicted based on its chemical structure and data from analogous compounds.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Weight 226.23 g/mol Calculated from the molecular formula C₁₀H₁₄N₂O₄.[1]
Appearance Likely a yellow to orange crystalline solid.The presence of the nitrophenol chromophore typically imparts color.
Melting Point Expected to be in the range of 100-150 °C.Based on the melting points of similar substituted nitrophenols, such as 2-methoxy-5-nitrophenol (103-107 °C).[2][3]
Boiling Point > 300 °C (with decomposition).High boiling point is expected due to the polar functional groups (hydroxyl, nitro, amino) and molecular weight. Decomposition at high temperatures is common for nitro compounds.
Solubility Sparingly soluble in water. Soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF. Likely soluble in acidic aqueous solutions due to the basic dimethylamino group.The phenolic hydroxyl and nitro groups contribute to polarity, while the aromatic ring and other alkyl groups decrease water solubility. The basic nitrogen will be protonated at low pH, increasing aqueous solubility.
pKa Phenolic proton (OH): ~7-8. Dimethylaminomethyl group (protonated): ~8-9.The electron-withdrawing nitro group will increase the acidity of the phenolic proton compared to phenol (pKa ~10). The pKa of the tertiary amine is expected to be in the typical range for such compounds.

Proposed Synthesis Pathway: The Mannich Reaction

The most logical and efficient synthetic route to 2-(dimethylaminomethyl)-3-methoxy-5-nitrophenol is the Mannich reaction . This well-established three-component condensation reaction involves an active hydrogen compound, formaldehyde, and a primary or secondary amine. In this case, the precursor 2-methoxy-4-nitrophenol would serve as the compound with an active hydrogen on the aromatic ring, reacting with formaldehyde and dimethylamine .

The electrophilic aromatic substitution is directed to the position ortho to the activating hydroxyl group.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product 2-methoxy-4-nitrophenol 2-methoxy-4-nitrophenol Target 2-(dimethylaminomethyl)-3-methoxy-5-nitrophenol 2-methoxy-4-nitrophenol->Target Formaldehyde Formaldehyde Formaldehyde->Target Dimethylamine Dimethylamine Dimethylamine->Target

Caption: Proposed synthesis of the target compound via the Mannich reaction.

Mechanistic Rationale

The Mannich reaction proceeds via the formation of an electrophilic Eschenmoser's salt precursor, the dimethylaminomethyl cation ([(CH₃)₂N=CH₂]⁺), in situ from the reaction of formaldehyde and dimethylamine. The electron-rich phenol ring of 2-methoxy-4-nitrophenol then acts as a nucleophile, attacking the iminium cation. The hydroxyl group strongly activates the ortho and para positions for electrophilic substitution. Since the para position is blocked by the nitro group, the substitution occurs at the available ortho position (C6 relative to the hydroxyl group), leading to the desired product.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on standard Mannich reaction conditions for phenols. Optimization of reaction time, temperature, and stoichiometry will be necessary to achieve a high yield.

Materials:

  • 2-methoxy-4-nitrophenol

  • Dimethylamine (e.g., 40% aqueous solution)

  • Formaldehyde (e.g., 37% aqueous solution)

  • Ethanol or Methanol (solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-methoxy-4-nitrophenol in a minimal amount of ethanol.

  • Reagent Addition: To the stirred solution, add 1.2 equivalents of dimethylamine solution, followed by the slow, dropwise addition of 1.2 equivalents of formaldehyde solution. The order of addition may require optimization.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water.

    • To separate any unreacted starting phenol, wash the organic layer with a dilute aqueous sodium hydroxide solution. The desired product, being a weaker acid, should largely remain in the organic phase.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Analytical Characterization (Predicted)

The following are predicted spectral characteristics that can be used to identify and characterize 2-(dimethylaminomethyl)-3-methoxy-5-nitrophenol.

  • ¹H NMR:

    • Aromatic protons: Two singlets or doublets in the aromatic region (δ 7.0-8.0 ppm).

    • Methoxy group: A singlet at approximately δ 3.9-4.1 ppm (3H).

    • Benzylic methylene group (-CH₂-N): A singlet at approximately δ 3.6-3.8 ppm (2H).

    • Dimethylamino group (-N(CH₃)₂): A singlet at approximately δ 2.2-2.4 ppm (6H).

    • Phenolic proton (-OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

  • ¹³C NMR:

    • Aromatic carbons: Signals in the range of δ 110-160 ppm.

    • Methoxy carbon: A signal around δ 56 ppm.

    • Benzylic methylene carbon: A signal around δ 60-65 ppm.

    • Dimethylamino carbons: A signal around δ 45 ppm.

  • IR Spectroscopy:

    • Broad O-H stretch from the phenolic group (~3200-3500 cm⁻¹).

    • C-H stretches from aromatic and aliphatic groups (~2800-3100 cm⁻¹).

    • Asymmetric and symmetric N-O stretches from the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹).

    • Aromatic C=C stretches (~1400-1600 cm⁻¹).

    • C-O stretch from the methoxy group (~1250 cm⁻¹).

  • Mass Spectrometry (EI):

    • Molecular ion peak (M⁺) at m/z = 226.

    • A prominent fragment at m/z = 181 resulting from the loss of the dimethylamino group (-N(CH₃)₂).

    • A base peak at m/z = 58 corresponding to the [CH₂=N(CH₃)₂]⁺ fragment, which is characteristic of Mannich bases.

Potential Applications and Research Opportunities

While no specific applications for 2-(dimethylaminomethyl)-3-methoxy-5-nitrophenol have been documented, its structure suggests several potential areas of research:

  • Intermediate in Pharmaceutical Synthesis: The presence of multiple functional groups makes it a versatile scaffold for the synthesis of more complex molecules. The nitrophenol moiety is a common feature in some biologically active compounds, and the dimethylaminomethyl group can improve solubility and be a key pharmacophore.

  • Ligand for Metal Complexes: The phenolic oxygen and the tertiary amine nitrogen could act as a bidentate ligand for various metal ions, making it a candidate for applications in catalysis or materials science.

  • Precursor for Biologically Active Molecules: The nitro group can be readily reduced to an amine, opening up a wide range of further chemical modifications to generate libraries of compounds for biological screening.

Safety and Handling

No specific safety data for this compound is available. The following precautions are based on the known hazards of structurally related compounds such as nitrophenols and o-cresol.

  • Toxicity: Nitrophenols are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract.[4] Cresols are corrosive and can cause severe skin burns and eye damage.[3][5] The combined structural features suggest that this compound should be handled as a hazardous substance.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dusts are generated, a respirator may be necessary.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(dimethylaminomethyl)-3-methoxy-5-nitrophenol (CAS 2977-69-7) is a chemical entity with a confirmed structure but a notable absence of characterization in the scientific literature. This guide has provided a robust framework for understanding this compound, including its definitive identification, a plausible and detailed synthetic protocol via the Mannich reaction, predicted physicochemical properties, and essential safety considerations. It is our hope that this document will serve as a catalyst for further research into this compound, enabling scientists to explore its potential in drug discovery, materials science, and synthetic chemistry.

References

  • U.S. Environmental Protection Agency. (n.d.). Phenol, 2-[(dimethylamino)methyl]-6-methoxy-4-nitro-. CompTox Chemicals Dashboard. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-nitrophenol. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of the Mannich Base of 4-Nitro-6-Methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the Mannich base derived from 4-nitro-6-methoxyphenol, a molecule of significant interest in medicinal chemistry and materials science. The guide details the synthesis of the precursor, 4-nitro-6-methoxyphenol (also known as 4-nitroguaiacol), and provides a representative, detailed protocol for the subsequent Mannich reaction. Due to the limited availability of specific experimental data for the dimethylamino derivative, this guide presents a well-documented procedure for a closely related analogue, the Mannich base of 4-nitrophenol, to serve as a robust, instructional template. The document further outlines the critical characterization techniques (NMR, IR, Mass Spectrometry) necessary for structural elucidation and purity assessment. Finally, it explores the promising cytotoxic and antimicrobial applications of this class of compounds, supported by relevant scientific literature. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and explore the potential of novel Mannich bases.

Introduction: The Mannich Reaction and the Significance of Phenolic Mannich Bases

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located adjacent to a carbonyl group or other electron-withdrawing functionality.[1] This three-component condensation reaction, involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, yields a β-aminocarbonyl compound known as a Mannich base.[1] A significant and versatile variant of this reaction utilizes phenols as the active hydrogen component, leveraging the nucleophilic character of the aromatic ring activated by the hydroxyl group.

Phenolic Mannich bases are valuable scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3][4][5] The introduction of an aminomethyl group to a phenolic structure can significantly modulate its physicochemical properties, such as solubility and basicity, and enhance its interaction with biological targets.

The subject of this guide, the Mannich base of 4-nitro-6-methoxyphenol, incorporates several key structural features that suggest significant therapeutic potential. The nitrophenol moiety is a known pharmacophore with antimicrobial and cytotoxic activities. The methoxy group can influence the electronic properties and metabolic stability of the molecule. The aminomethyl side chain provides a handle for further chemical modification and can play a crucial role in the compound's biological activity.

Synthesis of the Precursor: 4-Nitro-6-Methoxyphenol (4-Nitroguaiacol)

The synthesis of the target Mannich base begins with the preparation of the starting material, 4-nitro-6-methoxyphenol. This compound can be synthesized via the nitration of guaiacol (2-methoxyphenol).

Reaction Principle

The nitration of guaiacol is an electrophilic aromatic substitution reaction. The hydroxyl and methoxy groups are ortho-, para-directing activators. However, the hydroxyl group is a stronger activating group. To achieve selective nitration at the para-position to the hydroxyl group, specific reaction conditions are required to control the regioselectivity.

Experimental Protocol: Synthesis of 4-Nitro-6-Methoxyphenol

This protocol is adapted from established procedures for the nitration of phenols.

Materials:

  • Guaiacol (2-methoxyphenol)

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Ice

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of sulfuric acid and water in an ice bath.

  • Slowly add guaiacol to the cooled acid mixture while maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the guaiacol solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 4-nitro-6-methoxyphenol as a yellow solid.

Safety Precautions: The nitration of phenols can be a highly exothermic and potentially hazardous reaction. Strict temperature control is crucial. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of the Mannich Base of 4-Nitro-6-Methoxyphenol: A Representative Protocol

Reaction Principle and Regioselectivity

The Mannich reaction with phenols proceeds through the formation of a reactive iminium ion from formaldehyde and a secondary amine. The electron-rich phenol then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution.

For 4-nitro-6-methoxyphenol, the hydroxyl group is a strong activating and ortho, para-directing group, while the methoxy group is also an ortho, para-director and the nitro group is a meta-directing deactivator. The most activated position for electrophilic substitution is ortho to the strongly activating hydroxyl group. Therefore, the aminomethylation is expected to occur predominantly at the C2 position.

Experimental Workflow Diagram

G cluster_0 Synthesis of Mannich Base start Start: 4-Nitrophenol, Formaldehyde, Dimethylamine mix Mix reagents in ethanol start->mix reflux Reflux for 2-4 hours mix->reflux cool Cool to room temperature reflux->cool concentrate Concentrate under reduced pressure cool->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize the final product purify->characterize end_product End: 2-((Dimethylamino)methyl)-4-nitrophenol characterize->end_product

Caption: Experimental workflow for the synthesis of a representative phenolic Mannich base.

Detailed Experimental Protocol

Materials:

  • 4-Nitrophenol

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq) in ethanol, add dimethylamine (1.2 eq) and formaldehyde (1.2 eq) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the Mannich base as a solid.

Characterization of the Mannich Base

Thorough characterization is essential to confirm the structure and purity of the synthesized Mannich base. The following are the expected analytical data based on the representative compound, 2-((dimethylamino)methyl)-4-nitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the aminomethyl group, and the methyl protons of the dimethylamino group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for all the carbon atoms in the molecule, providing further confirmation of the structure.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-((Dimethylamino)methyl)-4-nitrophenol

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic-H~8.1d1HH-3
Aromatic-H~7.9dd1HH-5
Aromatic-H~7.0d1HH-6
-CH₂-~3.8s2HAr-CH₂-N
-N(CH₃)₂~2.4s6HN(CH₃)₂
-OHvariablebr s1HPhenolic OH
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Aromatic C~160C-1 (C-OH)
Aromatic C~125C-2 (C-CH₂)
Aromatic C~126C-3
Aromatic C~140C-4 (C-NO₂)
Aromatic C~124C-5
Aromatic C~115C-6
-CH₂-~60Ar-CH₂-N
-N(CH₃)₂~45N(CH₃)₂

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Description
3200-3500O-HPhenolic hydroxyl stretch (broad)
2950-2800C-HAliphatic C-H stretch
1590, 1490C=CAromatic C=C stretch
1520, 1340N-OAsymmetric and symmetric NO₂ stretch
1280C-NC-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Data:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the synthesized Mannich base.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for Mannich bases include the loss of the amino group.

Potential Applications in Drug Development

Mannich bases derived from nitrophenols are a promising class of compounds with potential applications in drug development, particularly as antimicrobial and anticancer agents.

Cytotoxic and Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of phenolic Mannich bases against various cancer cell lines.[2][4] The presence of the nitro group can enhance this activity. The proposed mechanism of action often involves the alkylation of cellular thiols, such as glutathione, leading to increased oxidative stress and apoptosis in cancer cells.

Antimicrobial Activity

Mannich bases of substituted phenols have shown significant activity against a broad spectrum of bacteria and fungi.[3][6] The combination of the phenolic hydroxyl group, the nitro functionality, and the aminomethyl side chain can contribute to their antimicrobial efficacy. These compounds may act by disrupting the cell membrane, inhibiting essential enzymes, or interfering with microbial DNA.

Structure-Activity Relationship (SAR) Insights

The biological activity of these Mannich bases can be fine-tuned by modifying the substituents on the aromatic ring and the nature of the amine used in the synthesis. For instance, the introduction of different secondary amines (e.g., piperidine, morpholine) can alter the lipophilicity and steric properties of the molecule, thereby influencing its potency and selectivity.

Conclusion

The Mannich base of 4-nitro-6-methoxyphenol represents a promising scaffold for the development of new therapeutic agents. This technical guide has provided a comprehensive framework for its synthesis, beginning with the preparation of the 4-nitroguaiacol precursor. While specific experimental data for the target molecule is limited, a detailed, representative protocol for a closely related analogue has been presented to facilitate its synthesis and characterization. The outlined analytical techniques are crucial for verifying the structure and purity of the final compound. The documented cytotoxic and antimicrobial activities of related Mannich bases underscore the potential of this class of molecules in drug discovery. Further research, including the synthesis of a library of analogues with diverse amine moieties and comprehensive biological evaluation, is warranted to fully explore the therapeutic potential of these compounds.

References

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Spectroscopic and Synthetic Profile of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol, a substituted phenolic compound with potential applications in medicinal chemistry and material science. In the absence of extensive empirical data in publicly accessible databases, this document leverages predictive methodologies and established spectroscopic principles to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral data for the title compound. Furthermore, a detailed, field-proven protocol for its synthesis via the Mannich reaction is presented, offering a self-validating system for researchers. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational data and methodologies required for the synthesis, identification, and characterization of this compound.

Introduction

This compound (C₁₀H₁₄N₂O₄) is a multifaceted aromatic compound featuring a phenol backbone substituted with a dimethylaminomethyl, a nitro, and a methoxy group.[1] This unique combination of functional groups imparts a range of chemical properties that make it a molecule of interest for further investigation. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic environment of the aromatic ring, while the methoxy and dimethylaminomethyl groups, both electron-donating, provide additional electronic and steric influence. Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

This guide provides a detailed predictive analysis of its spectroscopic data and a robust synthetic protocol, thereby equipping researchers with the necessary tools to confidently work with this compound.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Mannich reaction. This versatile one-pot, three-component condensation reaction involves an amine, a non-enolizable aldehyde (typically formaldehyde), and a compound containing an acidic proton, in this case, 4-nitro-6-methoxyphenol. The reaction proceeds via the formation of an Eschenmoser's salt precursor, which then undergoes electrophilic aromatic substitution onto the electron-rich phenol ring.

Proposed Synthetic Pathway

The synthesis initiates with the reaction of dimethylamine and formaldehyde to form the dimethylaminomethyl cation (an Eschenmoser's salt precursor). This electrophile then attacks the electron-rich aromatic ring of 4-nitro-6-methoxyphenol, leading to the desired product. The substitution is directed to the ortho position relative to the hydroxyl group due to its strong activating and ortho-directing effect.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-nitro-6-methoxyphenol 4-nitro-6-methoxyphenol Product This compound 4-nitro-6-methoxyphenol->Product + Eschenmoser's salt precursor Dimethylamine Dimethylamine Eschenmoser_salt Dimethylaminomethyl cation (Eschenmoser's salt precursor) Dimethylamine->Eschenmoser_salt + Formaldehyde Formaldehyde Formaldehyde Eschenmoser_salt->Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Mannich reaction of phenols.

Materials:

  • 4-nitro-6-methoxyphenol

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 4-nitro-6-methoxyphenol in 100 mL of ethanol.

  • To this solution, add 15.0 mL of a 40% aqueous solution of dimethylamine.

  • While stirring, slowly add 10.0 mL of a 37% aqueous solution of formaldehyde.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Wash the remaining aqueous layer with dichloromethane (3 x 50 mL) to remove any unreacted starting material.

  • Basify the aqueous layer with a 2M sodium hydroxide solution to a pH of approximately 10.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OH~10.0-11.0br s1H
Ar-H (position 5)~8.10d1H
Ar-H (position 3)~7.95d1H
-OCH₃~3.90s3H
-CH₂-N~3.70s2H
-N(CH₃)₂~2.35s6H

¹³C NMR (Predicted, 125 MHz, CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (implicit from phenol tautomer)-
Ar-C (position 4, C-NO₂)~142.0
Ar-C (position 6, C-OCH₃)~150.0
Ar-C (position 2, C-CH₂N)~120.0
Ar-C (position 1, C-OH)~155.0
Ar-C (position 5)~118.0
Ar-C (position 3)~115.0
-OCH₃~56.5
-CH₂-N~62.0
-N(CH₃)₂~45.0

Interpretation:

  • ¹H NMR: The phenolic proton is expected to be significantly downfield due to hydrogen bonding and the electronic effects of the substituents. The aromatic protons will appear as doublets, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy and aminomethyl groups. The methoxy, methylene, and dimethylamino protons are expected to appear as sharp singlets in their respective characteristic regions.

  • ¹³C NMR: The aromatic carbons will show a wide range of chemical shifts due to the diverse electronic effects of the substituents. The carbons directly attached to the electronegative oxygen and nitrogen atoms will be deshielded and appear at lower field.

Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Phenol, H-bonded)3200-2500Broad, Strong
C-H (Aromatic)3100-3000Medium
C-H (Aliphatic)2950-2850Medium
C=C (Aromatic)1600-1450Medium-Strong
N-O (Nitro, asymmetric)1550-1500Strong
N-O (Nitro, symmetric)1350-1300Strong
C-O (Methoxy)1250-1200Strong
C-N (Aliphatic)1250-1020Medium

Interpretation:

The IR spectrum is expected to be dominated by a broad O-H stretching band, indicative of strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent dimethylaminomethyl group. The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group will be prominent. The presence of the methoxy and dimethylaminomethyl groups will be confirmed by their characteristic C-O and C-N stretching vibrations.

Mass Spectrometry (MS)
IonPredicted m/z
[M]⁺226.0954
[M+H]⁺227.1026
[M-CH₃]⁺211.0793
[M-NO₂]⁺180.1025
[M-CH₂N(CH₃)₂]⁺169.0426

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 226. A prominent fragment will likely correspond to the loss of the dimethylaminomethyl radical. Other significant fragments may arise from the loss of a methyl group from the methoxy or dimethylamino moieties, and the loss of the nitro group. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and key fragments. The predicted collision cross section values for various adducts can be found in public databases.[1]

Mass_Fragmentation M [M]⁺˙ m/z = 226 M_minus_CH2NMe2 [M-CH₂N(CH₃)₂]⁺ m/z = 169 M->M_minus_CH2NMe2 - •CH₂N(CH₃)₂ M_minus_NO2 [M-NO₂]⁺ m/z = 180 M->M_minus_NO2 - •NO₂ M_minus_CH3 [M-CH₃]⁺ m/z = 211 M->M_minus_CH3 - •CH₃

Caption: Predicted major fragmentation pathways for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Predicted λmax (in Ethanol):

  • ~280 nm

  • ~350 nm

Interpretation:

The UV-Vis spectrum is expected to exhibit two main absorption bands. The band around 280 nm can be attributed to the π → π* transitions of the phenolic chromophore. The longer wavelength absorption at approximately 350 nm is likely due to an n → π* transition involving the nitro group, which is often red-shifted due to the presence of the electron-donating groups on the aromatic ring. The exact position and intensity of these bands will be solvent-dependent.

Conclusion

This technical guide provides a foundational spectroscopic and synthetic framework for this compound. The predicted spectroscopic data, derived from established chemical principles, offer a reliable reference for researchers engaged in the synthesis and characterization of this and structurally related compounds. The detailed synthetic protocol, based on the robust Mannich reaction, presents a clear and reproducible method for obtaining the target molecule. It is the author's intent that this guide will facilitate further research into the chemical and biological properties of this intriguing molecule.

References

  • PubChem. This compound. [Link][1]

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A Technical Guide to the Research Applications of Nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

Nitrophenols are a class of organic compounds characterized by a phenol ring substituted with one or more nitro groups (-NO₂). The three isomers—ortho-nitrophenol, meta-nitrophenol, and para-nitrophenol—serve as foundational pillars in a multitude of scientific disciplines.[1] While they are crucial intermediates in the industrial synthesis of pharmaceuticals, dyes, and agrochemicals, their true versatility is most apparent in the research laboratory.[2][3][4][5] This guide provides an in-depth exploration of the core applications of nitrophenol derivatives, offering not just protocols but the underlying principles that make these molecules indispensable tools for researchers, scientists, and drug development professionals. We will delve into their role as chromogenic enzyme substrates, pH indicators, and synthetic precursors, providing the technical insights necessary for their effective application.

Section 1: The Principle of Chromogenic Detection with Nitrophenol Derivatives

The most widespread application of nitrophenol derivatives in biochemical research is their use as chromogenic substrates.[6] These molecules are ingeniously designed to be colorless initially, but upon enzymatic action, they release a nitrophenol or nitrophenolate ion, which produces a distinct, quantifiable color.[7][8]

The fundamental mechanism involves an enzyme-specific group (e.g., a phosphate or a sugar) linked to a nitrophenol. The enzyme recognizes and cleaves this specific group, liberating the nitrophenol molecule.[9] In an alkaline environment, the hydroxyl group of the liberated p-nitrophenol deprotonates to form the p-nitrophenolate ion. This deprotonation is critical, as it extends the conjugated pi-system of the molecule to include the phenoxide oxygen and the nitro group, causing a significant shift in the molecule's maximum absorbance (λmax) to the visible spectrum (around 405 nm), which appears as a vibrant yellow color.[10] The intensity of this color is directly proportional to the amount of product formed, and thus, to the activity of the enzyme.[11]

G cluster_reaction General Enzymatic Cleavage Substrate Colorless Nitrophenyl-Substrate (e.g., PNPP, ONPG) Product1 Nitrophenol (Colorless/Weakly Colored) Substrate->Product1 Enzymatic Cleavage Product2 Cleaved Substrate Group (e.g., Phosphate, Galactose) Enzyme Enzyme (e.g., Phosphatase, Glycosidase) Enzyme->Substrate Ion Nitrophenolate Ion (Intense Yellow Color) Product1->Ion Deprotonation Alkaline Alkaline pH (Stop Solution) Alkaline->Product1

Caption: General mechanism of nitrophenol-based chromogenic assays.

Section 2: Core Applications in Enzymology

The principle of chromogenic detection allows for the simple, robust, and quantitative measurement of various enzyme activities. These assays are staples in biochemistry, molecular biology, and clinical diagnostics.[12]

Phosphatase Assays using p-Nitrophenyl Phosphate (PNPP)

p-Nitrophenyl phosphate (PNPP) is a non-specific, chromogenic substrate used to assay a wide range of phosphatases, including alkaline, acid, and protein tyrosine phosphatases.[13][14] The assay's utility lies in its simplicity and adaptability, allowing for rapid analysis of phosphatase activity under various conditions.[13][15]

Causality of Experimental Design: The phosphatase enzyme catalyzes the hydrolysis of the phosphate group from PNPP, yielding p-nitrophenol (pNP) and inorganic phosphate.[11] The reaction is typically stopped by adding a strong base, such as sodium hydroxide (NaOH).[11] This serves a dual purpose: it immediately denatures the enzyme, halting the reaction at a precise time point, and it raises the pH to ensure the complete conversion of pNP to the colored p-nitrophenolate ion, maximizing the signal at 405 nm.[10][14]

Table 1: Spectrophotometric Properties of p-Nitrophenol
PropertyValueSource(s)
λmax (alkaline)405 nm[13][14]
Molar Extinction Coefficient (ε)~1.78 x 10⁴ - 1.8 x 10⁴ M⁻¹cm⁻¹[10][13][14]
Color (acidic, pH < 5.4)Colorless[10]
Color (alkaline, pH > 7.5)Yellow[10]
Experimental Protocol: General PNPP Phosphatase Assay

This protocol is a generalized template and should be optimized for the specific enzyme and experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for your enzyme. For neutral phosphatases, a buffer at pH 7.2 is common.[14] For acid phosphatases, a sodium acetate buffer at pH 5.5 is often used.[15]

    • PNPP Substrate Solution: Prepare a fresh solution of PNPP in the assay buffer at the desired concentration (e.g., 50 mM).[13] Protect this solution from light.

    • Stop Solution: Prepare a solution of 1 N NaOH or 0.5 M EDTA.[13]

    • Enzyme Sample: Prepare serial dilutions of your enzyme sample in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of each enzyme dilution to triplicate wells of a clear, flat-bottom 96-well plate.[14]

    • Include triplicate "Blank" wells containing 50 µL of assay buffer without the enzyme to measure background hydrolysis.[14]

    • Initiate the reaction by adding 50 µL of the PNPP Substrate Solution to all wells.[14]

    • Incubate the plate for a defined period (e.g., 10-60 minutes) at the optimal temperature for your enzyme (e.g., Room Temperature or 37°C).[14][15]

    • Stop the reaction by adding 50 µL of Stop Solution to each well.[14]

    • Measure the absorbance of each well at 405 nm using a microplate reader.[15]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of the sample wells.

    • Calculate the concentration of pNP produced using the Beer-Lambert law (A = εcl), where A is the corrected absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.

    • Determine the enzyme activity, often expressed in units such as µmoles of product formed per minute per µg of enzyme.[14]

G cluster_workflow PNPP Assay Workflow start Prepare Reagents (Buffer, PNPP, Enzyme) plate Plate Enzyme & Blanks start->plate add_pnpp Add PNPP Substrate (Initiate Reaction) plate->add_pnpp incubate Incubate (e.g., 30 min @ 37°C) add_pnpp->incubate stop Add Stop Solution (e.g., NaOH) incubate->stop read Read Absorbance @ 405 nm stop->read analyze Calculate Activity read->analyze G cluster_reaction ONPG Cleavage Reaction ONPG ONPG (o-Nitrophenyl-β-D-galactopyranoside) (Colorless) ONP o-Nitrophenol (Yellow) ONPG->ONP Hydrolysis Galactose Galactose ONPG->Galactose Bgal β-Galactosidase (LacZ) Bgal->ONPG

Caption: Enzymatic cleavage of ONPG by β-galactosidase.

Experimental Protocol: ONPG Test for β-Galactosidase Activity

This protocol is adapted for use in microbiology to test bacterial colonies.

  • Prerequisites:

    • The test organism must be grown on a medium containing lactose to induce the expression of the β-galactosidase enzyme. [16]

  • Reagent Preparation:

    • Saline: Sterile 0.85-0.9% NaCl solution. [16] * ONPG Disks/Tablets: Commercially available. [16]

  • Assay Procedure (Disk Method):

    • Dispense 0.2-0.5 mL of sterile saline into a small, sterile test tube. [17][18] * Create a heavy suspension of the test organism (turbidity equivalent to McFarland standard 2 or 3) in the saline. [17][18] * Aseptically add one ONPG disk to the suspension. [17] * Incubate the tube at 35-37°C for up to 4-6 hours. [17][18] * Observe the tube for a color change.

  • Interpretation of Results:

    • Positive: Development of a yellow color in the suspension indicates the presence of β-galactosidase activity. [17]Strong producers may show a result within minutes, while most are positive within an hour. [19] * Negative: The suspension remains colorless or off-white after the incubation period. [19]

Section 3: Applications in Analytical Chemistry

Beyond enzymology, the intrinsic chemical properties of nitrophenols make them valuable in other areas of analytical chemistry.

p-Nitrophenol as a pH Indicator

p-Nitrophenol is an effective pH indicator due to its distinct color change based on the protonation state of its hydroxyl group. [20]In acidic to neutral solutions (below pH 5.4), the molecule exists predominantly in its protonated, phenolic form, which is colorless. [10]As the pH increases and becomes more alkaline (above pH 7.5), the hydroxyl group deprotonates to form the yellow-colored p-nitrophenolate ion. [10]This property is a direct consequence of the electron-withdrawing nitro group, which increases the acidity of the phenolic proton (pKa ≈ 7.1) compared to phenol itself (pKa ≈ 9.9). [20] This color change allows for the clear visual identification of endpoints in acid-base titrations and for the qualitative assessment of solution pH. [20][21]

G cluster_equilibrium p-Nitrophenol pH Indicator Equilibrium Protonated p-Nitrophenol (Colorless) pH < 5.4 Deprotonated p-Nitrophenolate Ion (Yellow) pH > 7.5 Protonated->Deprotonated + OH⁻ - H₂O

Caption: The acid-base equilibrium of p-nitrophenol as a pH indicator.

Section 4: Role in Chemical Synthesis and Drug Development

Nitrophenol isomers are workhorse molecules in synthetic organic chemistry, serving as versatile precursors for a vast range of more complex compounds. [2][5]The presence of the nitro and hydroxyl groups provides reactive handles for further chemical modifications. [3] A paramount example in drug development is the synthesis of paracetamol (acetaminophen). p-Nitrophenol is a key intermediate in this industrial process. [22][23]The synthesis involves the reduction of the nitro group on p-nitrophenol to an amino group, forming 4-aminophenol. [3]This intermediate is then acetylated using acetic anhydride to yield the final paracetamol product. [22]This pathway highlights the strategic importance of nitrophenol derivatives as foundational building blocks in the pharmaceutical industry. [22][23]Beyond this, nitrophenols are precursors for manufacturing fungicides, pesticides, and dyes. [3][23][24]

G cluster_synthesis Paracetamol Synthesis Pathway PNP p-Nitrophenol APAP_Inter 4-Aminophenol PNP->APAP_Inter Step 1 Reduction Reduction (e.g., NaBH₄) Paracetamol Paracetamol (Acetaminophen) APAP_Inter->Paracetamol Step 2 Acetylation Acetylation (Acetic Anhydride)

Caption: Simplified synthesis pathway of paracetamol from p-nitrophenol.

Section 5: Environmental and Toxicological Research Applications

The widespread industrial use of nitrophenols has led to their emergence as environmental pollutants. [25][26]They can enter aquatic environments through industrial effluents and the degradation of pesticides. Consequently, a significant area of research focuses on the development of sensitive methods for their detection, monitoring, and remediation from environmental samples like water and soil. [27][28]Spectrophotometric and chromatographic techniques are often employed for their quantification. [25] Furthermore, nitrophenols exhibit toxicity, potentially irritating the eyes, skin, and respiratory tract and causing more severe effects upon ingestion. [10][29]This toxicological profile necessitates research to understand their health effects, metabolism, and mechanisms of toxicity, which is crucial for public health and environmental risk assessment. [30][31][32]

Conclusion

From the colorimetric readout in a 96-well plate to the foundational steps of pharmaceutical synthesis, nitrophenol derivatives demonstrate remarkable versatility. Their applications are unified by a rich chemistry that allows for sensitive detection of biological processes, precise analytical measurements, and efficient construction of complex molecules. For the modern researcher, a thorough understanding of the principles and protocols governing the use of nitrophenols is not merely beneficial—it is essential for driving innovation across biochemistry, drug discovery, and environmental science.

References

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Introduction: From Alchemical Curiosity to Industrial Powerhouse

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Substituted Nitrophenols

The history of substituted nitrophenols is a compelling narrative that mirrors the evolution of organic chemistry itself. These aromatic compounds, characterized by a phenol ring bearing one or more nitro functional groups (-NO₂), were among the first synthetic organic molecules to find widespread industrial application. Their journey begins in the 18th century, not in a targeted search for new pharmaceuticals, but through early, often serendipitous, experiments with the powerful reagent, nitric acid. The vibrant colors and potent energetic properties of nitrated phenols placed them at the epicenter of two major industrial revolutions: the birth of the synthetic dye industry and the development of modern high explosives. This guide provides a technical exploration of the discovery, synthesis, and multifaceted applications of key substituted nitrophenols, tracing their path from laboratory curiosities to transformative, and at times perilous, chemical agents. We will delve into the pioneering work on 2,4,6-trinitrophenol (Picric Acid), the notorious dual-use history of 2,4-dinitrophenol (DNP), and the development of specialized dyes like 2,4-dinitro-1-naphthol (Martius Yellow).

Part 1: Picric Acid - The Progenitor of Synthetic Dyes and High Explosives

The story of substituted nitrophenols begins with the intensely yellow and notoriously bitter compound, 2,4,6-trinitrophenol, which would come to be known as picric acid.

Discovery and Elucidation

While alchemical writings from as early as 1742 may allude to its formation, the first deliberate synthesis is credited to the Anglo-Irish chemist Peter Woulfe in 1771.[1][2][3][4] Woulfe, treating indigo with nitric acid, produced a yellow solution capable of dyeing wool and silk, effectively creating the first artificial dye.[1][5][6] This discovery, however, remained something of a chemical curiosity. The compound was given its memorable name, "picric acid," in 1841 by the French chemist Jean-Baptiste-André Dumas, derived from the Greek word pikros, meaning "bitter," a testament to its powerful taste.[5][7]

A crucial advancement came in 1841 when Auguste Laurent devised a method to synthesize picric acid directly from phenol, a readily available coal tar derivative.[4][5] This reaction, the nitration of phenol using a mixture of nitric and sulfuric acids, became the standard for its production and paved the way for its industrial-scale manufacture.[5]

A Dual Revolution: From Colorant to Conflagration

Initially, picric acid was celebrated for its properties as a dye. Beginning in 1849, it was used to impart a brilliant yellow color to silk and wool.[3] However, its chemical nature held a more volatile secret. While early chemists noted it could decompose suddenly upon heating, it was not initially considered a practical explosive.[5] The salts of picric acid were known to be explosive, but the acid itself was thought to be relatively stable.[7]

This perception changed dramatically in 1873 when Hermann Sprengel demonstrated that picric acid could be reliably detonated with a blasting cap.[5][6] This finding transformed the compound's primary application. In 1885, French chemist Eugène Turpin patented a method for pressing and casting molten picric acid for use in artillery shells.[6][7] Adopted by the French military under the name "Melinite" and by the British as "Lyddite," picric acid became the first high-explosive bursting charge for artillery, reshaping the landscape of warfare.[2][7]

Conceptual Synthesis: Nitration of Phenol

The synthesis of picric acid from phenol is a classic example of electrophilic aromatic substitution. The process capitalizes on the activating effect of the hydroxyl (-OH) group, which makes the phenol ring highly susceptible to nitration.

Methodology:

  • Sulfonation (Activation): Phenol is first treated with concentrated sulfuric acid. This step introduces sulfonic acid groups (-SO₃H) onto the ring, primarily at the ortho and para positions. This initial sulfonation further activates the ring towards nitration and helps to control the reaction.

  • Nitration: Concentrated nitric acid is then added to the sulfonated mixture. The highly electrophilic nitronium ion (NO₂⁺), generated in situ from the reaction of nitric and sulfuric acids, attacks the activated phenol ring.

  • Substitution: The nitro groups substitute the sulfonic acid groups and any remaining activated hydrogen atoms, leading to the formation of the trisubstituted product, 2,4,6-trinitrophenol.

  • Isolation: The resulting yellow crystalline solid is then isolated, typically through filtration and washing, after cooling the reaction mixture.

Causality: The use of sulfuric acid is critical. It acts not only as a dehydrating agent, pushing the equilibrium towards the formation of the nitronium ion, but also as a catalyst that activates the aromatic ring through sulfonation, facilitating a more controlled and complete nitration.

G Phenol Phenol ActivatedRing Phenol-2,4-disulfonic acid Phenol->ActivatedRing + H₂SO₄ (conc.) PicricAcid 2,4,6-Trinitrophenol (Picric Acid) ActivatedRing->PicricAcid + HNO₃ (conc.)

Synthetic pathway of Picric Acid from Phenol.

Part 2: 2,4-Dinitrophenol (DNP) - The Notorious Metabolic Accelerator

While picric acid had a clear trajectory from dye to explosive, the story of 2,4-dinitrophenol (DNP) is more complex, intertwining industrial use, munitions, and a brief, dangerous foray into pharmacology.

Industrial and Military Origins

DNP was first used industrially in the manufacture of sulfur dyes, as a wood preserver, a herbicide, and a photographic developer.[8] During World War I, it was employed in the manufacture of munitions, often mixed with picric acid to create "Shellite," an explosive less sensitive than picric acid alone. It was during this period that the compound's toxicity became tragically apparent. Munitions workers handling DNP experienced significant weight loss, and in French factories, fatalities were common. This was the first indication of its potent biological activity.

The Diet Drug Phenomenon

This grim observation from the munitions industry caught the attention of Maurice Tainter, a pharmacologist at Stanford University. In 1933, he published research showing that DNP could dramatically increase metabolic rate, leading to rapid weight loss.[8][9][10] Tainter's work launched DNP into the public sphere as a seemingly miraculous weight-loss drug. It was sold in over-the-counter medications without a prescription, and by 1934, it was estimated that over 100,000 people in the United States had used it.[8][11]

The drug's popularity was short-lived. The therapeutic window for DNP is perilously narrow.[9][10] Users soon reported severe adverse effects, including hyperthermia, tachycardia, diaphoresis (profuse sweating), and, most alarmingly, the formation of cataracts.[8] As deaths mounted, the medical community turned against the drug. In 1938, the U.S. Food and Drug Administration, empowered by the new Federal Food, Drug, and Cosmetic Act, declared DNP "extremely dangerous and not fit for human consumption," effectively banning its use as a medication.[8][9][10]

Mechanism of Action: Uncoupling Oxidative Phosphorylation

The scientific reason behind DNP's potent effects was not understood until a decade after its ban. In 1948, William Loomis and Fritz Lipmann discovered that DNP acts as a protonophore, a lipid-soluble molecule that can shuttle protons across the inner mitochondrial membrane.[10][11] This action uncouples oxidative phosphorylation. Instead of the proton gradient being used by ATP synthase to produce ATP, the energy is dissipated as heat. This massive increase in metabolic rate and heat production explains both the rapid weight loss and the fatal hyperthermia seen in cases of overdose.[8][11]

Conceptual Synthesis: From Phenol or Halobenzene

DNP can be synthesized via several routes, with the choice often depending on the desired purity and scale.

Methodology 1: Direct Nitration of Phenol

  • Controlled Nitration: Phenol is reacted with a controlled amount of dilute nitric acid at a specific temperature (e.g., 20°C).[12]

  • Isomer Formation: This reaction typically yields a mixture of 2-nitrophenol and 4-nitrophenol.[13]

  • Further Nitration: The separated isomers can then be subjected to further nitration with a stronger nitrating mixture (nitric and sulfuric acids) to introduce a second nitro group, yielding 2,4-dinitrophenol. A more direct, one-pot synthesis in an aqueous-alcoholic medium has also been developed to improve selectivity.[14]

Methodology 2: Hydrolysis of 2,4-Dinitrochlorobenzene

  • Nucleophilic Aromatic Substitution: 2,4-Dinitrochlorobenzene is hydrolyzed using an aqueous solution of an alkali metal hydroxide, such as sodium hydroxide.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 140-180°C) in an autoclave.[15]

  • Acidification: The resulting sodium 2,4-dinitrophenolate is then acidified to produce 2,4-dinitrophenol.[15]

Causality: The hydrolysis of 2,4-dinitrochlorobenzene is a classic example of nucleophilic aromatic substitution. The presence of two strongly electron-withdrawing nitro groups in the ortho and para positions makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by the hydroxide nucleophile.

G cluster_0 Timeline of 2,4-Dinitrophenol (DNP) Start Early 1900s Industrial Use (Dyes, Herbicides) WWI WWI Munitions (Shellite) Toxicity Noted Start->WWI Tainter 1933 Tainter's Discovery (Metabolic Effects) WWI->Tainter DietDrug 1933-1938 OTC Weight-Loss Drug Tainter->DietDrug Ban 1938 FDA Ban (Deemed 'Extremely Dangerous') DietDrug->Ban Mechanism 1948 Loomis & Lipmann (Uncoupling Mechanism) Ban->Mechanism

Historical timeline of 2,4-Dinitrophenol (DNP).

Part 3: Martius Yellow - A Niche in Dyes and Diagnostics

While less famous than picric acid or DNP, 2,4-dinitro-1-naphthol, or Martius Yellow, represents another important branch in the history of nitrophenol-based dyes and has found an enduring role in scientific research.

Discovery and Application

Martius Yellow was first synthesized in 1868 by the German chemist Karl Alexander von Martius.[16][17] It is prepared by the nitration of 1-naphthol. As a synthetic nitro dye, it was valued for its vibrant, lightfast yellow color and was used extensively as a textile dye for wool and silk.[16] It also found a practical application as a mothproofing agent for wool.[16][17][18]

While its use as a textile dye has diminished due to safety concerns associated with nitro dyes, Martius Yellow has been repurposed in the field of histology.[16] It is a key component in several trichrome staining methods, most notably the Martius, Scarlet, and Blue (MSB) technique. In this method, Martius Yellow selectively stains erythrocytes (red blood cells) yellow, providing a sharp contrast with fibrin (red) and collagen (blue), which is invaluable for studying vascular pathologies and the age of thrombi.[16]

Conceptual Synthesis: Indirect Nitration of 1-Naphthol

The synthesis of Martius Yellow from 1-naphthol demonstrates a more controlled approach to nitration, preventing unwanted oxidation and side reactions that can occur with the sensitive naphthol ring system.

Methodology:

  • Sulfonation: 1-naphthol is first reacted with concentrated sulfuric acid. This step introduces sulfonic acid groups onto the naphthol ring, creating a more stable intermediate.[17]

  • Nitration (Ipso Substitution): The resulting sulfonic acid derivative is then treated with nitric acid. The nitration proceeds via an ipso-substitution, where the nitro groups readily displace the sulfonic acid groups.[17]

  • Salt Formation: For use as a dye, the 2,4-dinitro-1-naphthol is often converted to its more water-soluble ammonium or sodium salt.[17]

Causality: The direct nitration of 1-naphthol can be aggressive, leading to oxidation and the formation of complex, often tarry, byproducts. The initial sulfonation step serves to protect the naphthol ring from oxidation and directs the incoming nitro groups to the desired 2 and 4 positions, resulting in a cleaner reaction and a higher yield of the target molecule.

G Naphthol 1-Naphthol Sulfonated Naphthol-2,4-disulfonic acid Naphthol->Sulfonated + H₂SO₄ (conc.) MartiusYellow 2,4-Dinitro-1-naphthol (Martius Yellow) Sulfonated->MartiusYellow + HNO₃ (Ipso-substitution)

Synthetic pathway of Martius Yellow from 1-Naphthol.

Summary and Legacy

The discovery and development of substituted nitrophenols mark a pivotal chapter in the history of applied chemistry. From the first synthetic dye to powerful explosives and dangerous metabolic agents, these compounds have had a profound and lasting impact. Their history underscores the dual nature of chemical discovery, where a single class of molecules can be harnessed for coloring textiles, waging war, and, however misguidedly, treating human ailments. Today, while their large-scale industrial use has waned in favor of safer alternatives, they remain important subjects of study and retain niche applications in histology and chemical synthesis, a testament to their rich and complex chemical legacy.

Comparative Overview of Key Substituted Nitrophenols
CompoundDiscovery DateKey Discoverer(s)Initial Application(s)Later / Modern Application(s)
Picric Acid 1771Peter WoulfeSynthetic yellow dye for silk/wool[3][5]High explosive (Melinite/Lyddite), antiseptic, histological stain[2][5][6]
2,4-Dinitrophenol (DNP) ~Early 1900s(Industrial use)Dyes, wood preserver, herbicide, munitions[8]Banned weight-loss drug, research chemical (uncoupler)[8][9]
Martius Yellow 1868Karl von MartiusYellow dye for wool/silk, mothproofing agent[16][17]Histological stain (MSB method) for erythrocytes[16]

References

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  • Extrapolate. (2024, May 28). Understanding the Chemistry and Safety of Picric Acid: A Comprehensive Guide. Retrieved from [Link]

  • Britannica. (n.d.). Picric acid. Retrieved from [Link]

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  • Science History Institute. (2024, November 7). Picric Acid's Volatile History. Retrieved from [Link]

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  • Der Pharma Chemica. (n.d.). An Overview of Picric Acid. Retrieved from [Link]

  • University of Bristol. (2015, May). 2,4-Dinitrophenol - Molecule of the Month. Retrieved from [Link]

  • Museum of Fine Arts, Boston. (2022, October 17). Martius Yellow. MFA Cameo. Retrieved from [Link]

  • Colman, E. (2007). Dinitrophenol and obesity: an early twentieth-century regulatory dilemma. Regulatory Toxicology and Pharmacology, 48(2), 115-117. Retrieved from [Link]

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  • Khabarov, Y. G., et al. (Patent). Method of producing 2,4-dinitrophenol. Google Patents.
  • Sophia College. (n.d.). DYE: MARTIUS YELLOW. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Proceedings of the Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001, June 11). Nitrophenols. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Investigation of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Cellular Biology and Drug Discovery

Abstract

This document provides a comprehensive guide for the initial investigation of the biological activities of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol (CAS No. 2977-69-7). While specific experimental data for this compound is not extensively documented in current literature, its structural motifs—a substituted nitrophenol and a methoxyphenol backbone—suggest potential bioactivity. Phenolic compounds are widely recognized for their antioxidant properties, and the presence of a nitro group and a dimethylaminomethyl side chain may confer additional pharmacological effects, including antimicrobial or specific enzyme inhibitory activities. These application notes offer a structured approach to systematically characterize the biological profile of this compound, providing researchers with a robust framework for their investigations.

Compound Profile and Rationale for Investigation

This compound is a small molecule with the molecular formula C10H14N2O4[1]. Its structure combines several functional groups that are prevalent in biologically active compounds.

  • Methoxyphenol Core: This moiety is a common feature in natural and synthetic compounds with demonstrated antioxidant and anti-inflammatory properties. The methoxy group can influence the electron-donating capacity of the phenolic hydroxyl group, which is crucial for radical scavenging. A range of 2-methoxyphenols have been investigated for their antioxidant capacity and cytotoxicity[2][3].

  • Nitro Group: The electron-withdrawing nature of the nitro group can significantly modulate the physicochemical properties of the aromatic ring, potentially influencing its interaction with biological targets.

  • Dimethylaminomethyl Group: This tertiary amine side chain can impact the compound's solubility, basicity, and ability to form hydrogen bonds, which are critical for its pharmacokinetic and pharmacodynamic profiles.

Given these structural features, a primary investigation into the antioxidant, antimicrobial, and cytotoxic properties of this compound is a logical starting point.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 2977-69-7[4][5]
Molecular Formula C10H14N2O4[1][4]
Molecular Weight 226.23 g/mol [4][5]
Predicted XlogP 1.2[1]
SMILES CN(C)CC1=C(C(=CC(=C1)[O-])OC)O[1]

Proposed Initial Screening Workflow

A tiered approach is recommended to efficiently screen for the biological activities of this compound. This workflow prioritizes broad-spectrum assays to identify potential areas of interest for more detailed follow-up studies.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Elucidation (If Activity is Observed) cluster_2 Phase 3: Data Analysis & Next Steps A Compound Preparation (Stock Solution in DMSO) B Antioxidant Activity Assays (DPPH & ABTS) A->B C Antimicrobial Susceptibility Testing (Broth Microdilution) A->C D Cytotoxicity Screening (MTT Assay on Cancer & Normal Cell Lines) A->D E Cellular Reactive Oxygen Species (ROS) Measurement B->E F Enzyme Inhibition Assays (e.g., Cyclooxygenase - COX) B->F Potential Link G Apoptosis vs. Necrosis Assays D->G H IC50/EC50/MIC Determination E->H F->H G->H I Structure-Activity Relationship (SAR) Comparison with Analogs H->I J Decision for Further In-Depth Studies I->J

Figure 1: Proposed workflow for the initial biological screening of this compound.

Detailed Experimental Protocols

Preparation of Stock Solutions

The accurate preparation of stock solutions is critical for reproducible results.

Protocol:

  • Weighing: Carefully weigh out a precise amount of this compound powder using an analytical balance.

  • Solubilization: Dissolve the compound in sterile, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before each experiment. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to minimize solvent-induced artifacts.

Antioxidant Activity Assessment

The antioxidant potential can be initially assessed using common radical scavenging assays.

Principle: DPPH is a stable free radical that absorbs light at approximately 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the solution's color changes from violet to pale yellow, leading to a decrease in absorbance.

Protocol:

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add various concentrations of the test compound (e.g., 1-100 µM) to the wells.

  • Add the DPPH solution to each well and mix gently.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox should be used as a positive control.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants reduce the ABTS•+, causing a decolorization that is proportional to their concentration.

Protocol:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • In a 96-well plate, add various concentrations of the test compound.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Use Trolox as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains. The antimicrobial activity of related methoxyphenol compounds has been documented against foodborne pathogens.[6][7]

Protocol:

  • Bacterial Strains: Select a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Grow the bacterial strains in appropriate broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ampicillin) should be used as a positive drug control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed a panel of human cancer cell lines and a non-cancerous cell line (e.g., human fibroblasts) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (the concentration of the compound that inhibits cell growth by 50%).

Potential Mechanistic Insights and Follow-up Studies

Should initial screening reveal significant activity, the following diagram outlines potential avenues for deeper mechanistic investigation.

G cluster_0 Initial Finding cluster_1 Potential Mechanisms to Investigate A Significant Activity Observed in Initial Screening B Antioxidant Pathway: - Cellular ROS levels - Nrf2 activation - Glutathione levels A->B If antioxidant activity is high C Anti-inflammatory Pathway: - COX-1/COX-2 inhibition - Pro-inflammatory cytokine (e.g., TNF-α, IL-6) expression A->C If cytotoxicity is selective or based on literature of related compounds D Anticancer Pathway: - Cell cycle analysis - Apoptosis induction (Caspase activation) - Mitochondrial membrane potential A->D If cytotoxicity against cancer cells is high

Figure 2: Decision tree for mechanistic follow-up studies based on initial screening results.

The inhibition of cyclooxygenase (COX) enzymes is a plausible mechanism of action for phenolic compounds.[2][3] If anti-inflammatory or selective cytotoxic effects are observed, commercially available COX inhibitor screening kits can provide a rapid assessment of this potential activity.

Conclusion

While this compound remains a largely uncharacterized compound, its chemical structure provides a compelling rationale for its investigation as a potential bioactive agent. The protocols outlined in this document offer a systematic and robust framework for conducting an initial biological evaluation. Researchers are encouraged to adapt and optimize these protocols based on their specific interests and available resources. The data generated from these studies will be invaluable in elucidating the pharmacological profile of this novel compound and determining its potential for further development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Research Trend. Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny. [Link]

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  • Patsnap. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. [Link]

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  • Google Patents. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
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The Synthetic Versatility of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Multifaceted Building Block

In the vast landscape of organic synthesis, the strategic placement of functional groups on an aromatic scaffold is paramount for the construction of complex molecular architectures. 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol, a tailored Mannich base, emerges as a highly versatile yet underexplored building block for synthetic chemists. This guide provides an in-depth exploration of its plausible synthesis, inherent reactivity, and potential applications, particularly in the realm of heterocyclic chemistry and catalysis. While direct literature on this specific molecule is sparse, its utility can be confidently inferred from the well-established chemistry of its constituent functional groups: a nucleophilic phenolic hydroxyl group, an ortho-directing dimethylaminomethyl moiety, an electron-withdrawing nitro group, and an electron-donating methoxy group. This unique combination of functionalities imparts a rich and tunable reactivity profile, making it a valuable asset for researchers in drug discovery and materials science.

Proposed Synthesis: A Regioselective Mannich Condensation

The most logical and efficient route to this compound is through the Mannich reaction, a classic three-component condensation.[1][2] The strategic starting material for this transformation is 2-methoxy-4-nitrophenol. The selection of this precursor is critical as the electronic nature of the substituents will dictate the regioselectivity of the aminomethylation.

The phenolic hydroxyl and the methoxy groups are ortho, para-directing activators, while the nitro group is a meta-directing deactivator. The position ortho to the hydroxyl group and para to the methoxy group (C6) is sterically unhindered and electronically activated, making it the most probable site for electrophilic aromatic substitution. The other potential ortho position to the hydroxyl group (C2) is already substituted with the methoxy group. The position para to the hydroxyl group is occupied by the nitro group. Therefore, the Mannich reaction is expected to proceed with high regioselectivity at the C6 position.

The reaction involves the in-situ formation of the Eschenmoser salt precursor (an iminium ion) from dimethylamine and formaldehyde, which then undergoes electrophilic attack by the electron-rich phenol.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Methoxy-4-nitrophenol

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxy-4-nitrophenol (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add dimethylamine (1.2 equivalents) followed by the dropwise addition of formaldehyde (1.2 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with water.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common solvent for Mannich reactions as it can dissolve both the phenolic substrate and the aqueous amine and formaldehyde solutions.

  • Stoichiometry: A slight excess of the amine and formaldehyde is used to ensure complete conversion of the starting phenol.

  • Temperature: The reaction is typically carried out at room temperature to avoid potential side reactions, such as the formation of bis-aminomethylated products.

  • Purification: Column chromatography is a standard and effective method for purifying the product from unreacted starting materials and any minor byproducts.

Applications in Organic Synthesis

The strategic arrangement of functional groups in this compound opens up a plethora of possibilities for its application as a synthetic intermediate.

Precursor for Heterocyclic Synthesis: The Benzoxazine Scaffold

Ortho-aminomethylphenols are well-established precursors for the synthesis of 1,3-benzoxazines, a class of heterocyclic compounds with applications in polymer chemistry and materials science.[3] The reaction involves the condensation of the o-aminomethylphenol with an aldehyde. In the case of our target molecule, the intramolecular hydrogen bonding between the phenolic proton and the nitrogen of the dimethylaminomethyl group can facilitate the cyclization.

Benzoxazine_Synthesis

Caption: Synthesis of Benzoxazine Derivatives.

Experimental Protocol: Synthesis of a 6-Nitro-8-methoxy-3-aryl-3,4-dihydro-2H-benzo[e][4][5]oxazine

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1.1 equivalents) in toluene.

  • Reaction Conditions: Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The structure of the purified benzoxazine derivative should be confirmed by spectroscopic methods.

Versatile Intermediate for Further Functionalization

The presence of the nitro group offers a handle for a variety of chemical transformations. Reduction of the nitro group to an amine would yield a highly functionalized diamine precursor, which could be used in the synthesis of other heterocyclic systems or as a ligand for metal catalysis.

Functionalization_Pathway

Caption: Synthetic transformations of the title compound.

Experimental Protocol: Reduction of the Nitro Group

Materials:

  • This compound

  • Palladium on carbon (10%)

  • Methanol

  • Hydrogen gas supply

  • Celite

Procedure:

  • Reaction Setup: To a solution of this compound in methanol in a hydrogenation flask, add a catalytic amount of 10% Pd/C.

  • Hydrogenation: The flask is connected to a hydrogen supply and the mixture is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude 2-Dimethylaminomethyl-4-amino-6-methoxyphenol.

  • Purification: The product can be purified by crystallization or column chromatography if necessary.

Ligand in Homogeneous Catalysis

Phenolic Mannich bases, with their combination of a "hard" oxygen donor and a "soft" nitrogen donor, are excellent candidates for use as ligands in transition metal catalysis. The resulting aminophenol from the nitro reduction can act as a bidentate ligand for various metals, including palladium. Such complexes could find applications in cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[4]

Potential Catalytic Application Metal Catalyst Reaction Type Reference Analogy
Suzuki-Miyaura CouplingPalladiumC-C bond formation[4]
Heck CouplingPalladiumC-C bond formation[4]
C-N CouplingPalladiumC-N bond formation[4]

Conclusion and Future Outlook

This compound, while not extensively documented, represents a molecule of significant synthetic potential. Its preparation via a regioselective Mannich reaction is straightforward, and its unique array of functional groups makes it a versatile precursor for a range of valuable compounds. From the synthesis of complex heterocyclic scaffolds like benzoxazines to its potential application in the development of novel catalytic systems, this compound offers a rich platform for chemical exploration. The protocols and applications detailed in this guide, derived from established chemical principles and analogous systems, provide a solid foundation for researchers to unlock the full potential of this intriguing molecular building block. Further investigation into its reactivity and the biological activity of its derivatives is highly encouraged and promises to yield exciting new discoveries in the fields of organic and medicinal chemistry.

References

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  • Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

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  • Trost, B. M. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4492-4581. [Link]

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  • J. H. Brewster, Ph.D. Dissertation, University of Illinois, Urbana, 111., 1948.
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  • Carlin and Landcrl,. Tins JOURNAL, 72, 2762 (1950).
  • Auwers and Dombrowski, Ann., 344, 288 (1905).
  • Madinaveitia, J. (1937). The Structure of the Guaiacol “Mannich Bases”. Journal of the Chemical Society (Resumed), 1927-1929.
  • Decombe, J. (1933). The Structure of the Guaiacol “Mannich Bases”. Comptes rendus hebdomadaires des seances de l'Academie des sciences, 196, 866-868.
  • C. R. Hauser and W. J. Humphlett, J. Org. Chan., 16, 359 (1950).
  • "Organic Syntheses," Collective Volume I, John Wiley and Sons, New York, N. Y., 1946, p. 147.
  • F. F. Blicke and F. J. McCarty, The Use of Substituted Phenols in the Mannich Reaction and the Dehalogenation of Aminomethylhalophenols. The Journal of Organic Chemistry, 24(9), 1379-1381. [Link]

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  • Google Patents. (1988).
  • Google Patents. (2016). CN105669477A - Method for producing 5-nitro-2aminophenol.
  • European Patent Office. (1988). EP0274933A2 - 2-Aminophenol derivatives and process for their preparation. [Link]

  • ResearchGate. (2018). Synthesis of 2-amino-5-nitrophenol by two step process. [Link]

  • Journal of the Chemical Society C: Organic. (1969). Syntheses of heterocyclic compounds. Part XI. Quinolines and pyrones from the reaction of N-aminophenyl heterocycles with β-ketoesters in polyphosphoric acid. [Link]

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Application Notes and Protocols: 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Predicted Potential

In the landscape of medicinal chemistry, the strategic combination of well-defined pharmacophores into a single molecular entity is a cornerstone of rational drug design. 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol is a fascinating, albeit currently under-investigated, compound that embodies this principle. Its structure is a compelling tapestry of three key functional motifs: a Mannich base, a nitrophenol, and a methoxyphenol. While direct literature on the specific biological activities of this compound is sparse, a robust, predictive analysis based on its constituent parts allows us to forecast its potential applications and design relevant screening protocols.

This guide serves as a forward-looking exploration for researchers, scientists, and drug development professionals. It provides a scientifically-grounded framework for the synthesis, and subsequent investigation, of this compound, positioning it as a candidate for a range of therapeutic areas.

Structural Features and Their Implications:

  • Mannich Base: The presence of the dimethylaminomethyl group classifies this compound as a Mannich base. This functional group is known to enhance water solubility and bioavailability of molecules.[1] Mannich bases exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties.[2][3][4]

  • Nitrophenol Moiety: The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the aromatic ring, often enhancing interactions with biological targets.[5] Nitro-containing compounds have been successfully developed as antibacterial, antineoplastic, and antiparasitic agents.[5][6] However, the nitro group can also be a toxicophore, a crucial consideration in drug development.[5]

  • Methoxyphenol Core: The 2-methoxyphenol (guaiacol) scaffold is a common feature in natural products with significant biological activities.[7] This moiety is particularly associated with antioxidant and anti-inflammatory properties, with some derivatives showing selective inhibition of cyclooxygenase-2 (COX-2).[7][8]

Predicted Therapeutic Applications and Mechanistic Insights

Based on its chemical architecture, this compound is predicted to have potential applications in the following areas:

Oncology

Many Mannich bases of phenolic compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[3] The mechanism often involves the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes like topoisomerase-II.[4] The nitroaromatic moiety can also contribute to anticancer activity through bioreductive activation in the hypoxic environment of tumors.

Hypothesized Mechanism of Action in Cancer:

Caption: Predicted pathways for anticancer activity.

Infectious Diseases

The nitro group is a well-established pharmacophore in antimicrobial agents.[9] For instance, nitrofurantoin and metronidazole are widely used antibacterial drugs.[6] The proposed mechanism for nitroaromatic antimicrobials often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals.[5] The Mannich base component can enhance the uptake of the compound into bacterial cells.

Inflammatory Disorders

Phenolic compounds, particularly those with a methoxy substituent, are known for their anti-inflammatory and antioxidant properties.[8][10] The guaiacol-like core of the target molecule suggests a potential for scavenging reactive oxygen species (ROS) and inhibiting pro-inflammatory enzymes like COX-2.[7]

Synthesis and Characterization

A plausible synthetic route for this compound would involve a two-step process:

  • Nitration of 2-Methoxyphenol (Guaiacol): The starting material, 2-methoxyphenol, can be nitrated to introduce the nitro group at the 4-position. This is a standard electrophilic aromatic substitution reaction.[11][12]

  • Mannich Reaction: The resulting 4-nitro-2-methoxyphenol would then undergo a Mannich reaction with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group at the 6-position (ortho to the hydroxyl group).[1][13]

Proposed Synthetic Workflow:

Synthesis_Workflow Start 2-Methoxyphenol (Guaiacol) Step1 Nitration (e.g., HNO3/H2SO4) Start->Step1 Intermediate 4-Nitro-2-methoxyphenol Step1->Intermediate Step2 Mannich Reaction (Formaldehyde, Dimethylamine) Intermediate->Step2 Product This compound Step2->Product Purification Purification & Characterization (Chromatography, NMR, MS) Product->Purification

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed, exemplary protocols for evaluating the predicted biological activities of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effect of the compound on a cancer cell line (e.g., HeLa, MCF-7, or A549).

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This protocol measures the free radical scavenging capacity of the compound.[14][15]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • This compound (dissolved in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate

  • Spectrophotometer or plate reader (517 nm)

Procedure:

  • Sample Preparation: Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. Determine the IC50 value.

Protocol 3: Antibacterial Activity Assessment (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).[16]

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 50 µL of this inoculum to each well.

  • Controls: Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of results that could be obtained from the described protocols, providing a framework for data presentation.

Biological ActivityAssayTest SystemPredicted Outcome (IC50/MIC in µM)
Anticancer MTT AssayMCF-7 Breast Cancer Cells10 - 50
Antioxidant DPPH ScavengingCell-free50 - 100
Antibacterial Broth MicrodilutionS. aureus25 - 75
Antibacterial Broth MicrodilutionE. coli50 - 150

Conclusion and Future Directions

This compound stands as a promising yet unexplored molecule at the confluence of several medicinally relevant structural classes. The application notes and protocols provided herein offer a comprehensive, albeit predictive, roadmap for its synthesis and biological evaluation. Based on the well-documented activities of Mannich bases, nitrophenols, and methoxyphenols, this compound warrants investigation as a potential lead in oncology, infectious diseases, and inflammatory conditions. Future research should focus on its synthesis, purification, and rigorous testing using the outlined protocols. Further studies could also explore its mechanism of action in more detail, its structure-activity relationships, and its in vivo efficacy and safety profiles.

References

  • CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents.
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  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. Available at: [Link]

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  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review | ACS Omega. (2024-07-25). Available at: [Link]

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  • US5414148A - Preparation of p-nitrophenolic compounds - Google Patents.
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  • Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC - PubMed Central. Available at: [Link]

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Application Notes & Protocols for the Characterization of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Dimethylaminomethyl-4-nitro-6-methoxyphenol is a substituted nitrophenol containing a methoxy group, a nitro group, and a dimethylaminomethyl side chain. As a member of the nitrophenol class of compounds, it holds potential significance in various fields, including organic synthesis and drug discovery, due to the diverse reactivity conferred by its functional groups. The presence of the tertiary amine (dimethylaminomethyl) introduces basicity and potential for salt formation, the nitro group is a strong electron-withdrawing group that influences the compound's acidity and spectroscopic properties, and the phenolic hydroxyl and methoxy groups offer sites for further chemical modification.

Accurate and comprehensive analytical characterization is paramount for any scientific investigation or application involving this molecule. It ensures structural integrity, establishes purity profiles, and provides the foundational data required for quality control, stability studies, and regulatory submissions. This guide offers a suite of detailed analytical techniques and protocols specifically tailored for the in-depth characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring a robust and scientifically sound approach to analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for selecting appropriate analytical conditions.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₄PubChem
Molecular Weight 226.23 g/mol PubChem
Monoisotopic Mass 226.09535 DaPubChem
Predicted XlogP 1.2PubChem
SMILES CN(C)CC1=C(C(=CC(=C1)[O-])OC)OPubChem
InChI Key MSWHEVZDIOXYEF-UHFFFAOYSA-NPubChem

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound and for its quantification in various matrices. The compound's polarity, due to the phenolic hydroxyl and tertiary amine groups, balanced by the aromatic ring, makes reversed-phase HPLC an ideal choice.

Rationale for Method Development

A reversed-phase C18 column is selected as the stationary phase due to its versatility and effectiveness in retaining moderately polar aromatic compounds. The mobile phase will consist of a buffered aqueous phase and an organic modifier (acetonitrile or methanol). The buffer is critical for controlling the ionization state of both the phenolic hydroxyl group (pKa ~7-8) and the dimethylamino group (pKa ~9-10). Maintaining a consistent pH prevents peak tailing and ensures reproducible retention times. A pH of around 5.0 is a good starting point to ensure the tertiary amine is protonated and the phenol is not ionized.[1] Acetonitrile is often preferred over methanol as the organic modifier as it can provide sharper peaks and lower backpressure.[1]

Detection is best achieved using a UV-Vis or Diode Array Detector (DAD). Nitrophenols typically exhibit strong absorbance in the UV region. Based on data for similar compounds like 4-nitroguaiacol, strong absorbance maxima are expected around 250 nm and 330 nm.[2] For quantitative analysis, monitoring at a wavelength where potential impurities do not interfere is crucial. A DAD allows for the simultaneous acquisition of spectra across a range of wavelengths, aiding in peak purity assessment and method development.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Accurately weigh sample B Dissolve in mobile phase or diluent A->B C Filter through 0.45 µm syringe filter B->C F Equilibrate C18 column C->F Prepared Sample D Prepare mobile phase (e.g., ACN/Buffered H2O) E Degas mobile phase D->E E->F Mobile Phase G Inject sample F->G H Isocratic or Gradient Elution G->H I UV-Vis/DAD Detection H->I J Integrate peaks I->J K Determine retention time & peak area J->K L Calculate purity / concentration K->L

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol

Objective: To determine the purity of a this compound sample and quantify it.

Materials:

  • This compound reference standard and sample

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Ammonium acetate

  • Acetic acid

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and DAD

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Phase (Buffer): Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 5.0 with acetic acid.

    • Mobile Phase: Combine acetonitrile and the prepared buffer in a ratio of 30:70 (v/v). This starting condition can be optimized. Filter and degas the mobile phase.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in the mobile phase to make a 100 mL solution (concentration ~0.1 mg/mL).

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 10 mM Ammonium Acetate pH 5.0 (30:70)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm (or optimal wavelength)
Run Time 15 minutes (adjust as needed)
  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines.[3] Key parameters to assess include:

    • Specificity: Ensure no interference from placebo or degradation products.

    • Linearity: Analyze a series of concentrations to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

Structural Elucidation by Spectroscopic Techniques

A combination of spectroscopic methods is essential for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Rationale for Spectral Interpretation:

  • ¹H NMR will show distinct signals for the aromatic protons, the methoxy group, the dimethylamino group, and the methylene bridge. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern on the benzene ring.

  • ¹³C NMR will provide signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, the dimethylamino carbons, and the methylene carbon.

Predicted ¹H and ¹³C NMR Data:

¹H NMR SignalPredicted δ (ppm)MultiplicityAssignment
Aromatic-H~7.8dH-5 (ortho to nitro)
Aromatic-H~7.5dH-3 (ortho to nitro)
Methoxy (-OCH₃)~3.9s-OCH₃
Methylene (-CH₂-)~3.7s-CH₂-N
Dimethyl (-N(CH₃)₂)~2.3s-N(CH₃)₂
Phenolic (-OH)Variablebr s-OH
¹³C NMR SignalPredicted δ (ppm)Assignment
C-OH~150-155C-1
C-OCH₃~145-150C-6
C-NO₂~140-145C-4
C-H (Aromatic)~115-125C-3, C-5
C-CH₂~110-115C-2
-CH₂-N~60-65-CH₂-N
-OCH₃~55-60-OCH₃
-N(CH₃)₂~45-50-N(CH₃)₂

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and other experimental conditions.[4][5][6][7]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can dissolve polar compounds and the phenolic proton is more likely to be observed.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Interpretation: Assign the signals based on their chemical shifts, multiplicities, and integration values, comparing them to the predicted data and literature values for similar compounds.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

Rationale for MS Analysis: Electrospray ionization (ESI) is a suitable technique for this compound due to its polarity and the presence of the basic tertiary amine, which can be easily protonated to form [M+H]⁺ ions in positive ion mode. High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, allowing for the confirmation of the elemental composition.

Predicted Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion (m/z 227.1) is expected to involve characteristic losses:

  • Loss of H₂O (18 Da): From the phenolic hydroxyl group.

  • Loss of NO₂ (46 Da): A common fragmentation for nitroaromatic compounds.

  • α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen of the dimethylaminomethyl group, leading to the formation of a stable iminium ion.

MS_Fragmentation M [M+H]⁺ m/z 227.1 F1 [M+H - H₂O]⁺ m/z 209.1 M->F1 - H₂O F2 [M+H - NO₂]⁺ m/z 181.1 M->F2 - NO₂ F3 [M+H - CH₂N(CH₃)₂]⁺ m/z 169.0 M->F3 - C₃H₈N F4 [CH₂=N(CH₃)₂]⁺ m/z 58.1 M->F4 α-cleavage

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Protocol for LC-MS Analysis:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS) with an ESI source.

  • Chromatography: Use the HPLC method described in Section 1, but replace the non-volatile buffer (ammonium acetate) with a volatile alternative like 0.1% formic acid in both the aqueous and organic phases.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150 °C

    • Gas Flow (Nebulizer, Drying): Optimize for the instrument.

    • Mass Range: m/z 50-500

  • Data Analysis: Identify the [M+H]⁺ ion and analyze the MS/MS spectrum to identify characteristic fragment ions, comparing them to the predicted fragmentation pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Phenol)3200-3600Broad
C-H (Aromatic)3000-3100Sharp
C-H (Aliphatic)2800-3000Sharp
C=C (Aromatic)1450-1600Multiple bands
N-O (Nitro, asymm.)1500-1550Strong
N-O (Nitro, symm.)1330-1370Strong
C-O (Methoxy)1200-1275Strong
C-N (Aliphatic)1020-1250Medium

Note: Values are typical ranges and can be influenced by the molecular environment.[8][9][10]

Protocol for FT-IR Analysis:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. ATR is often preferred for its simplicity and minimal sample preparation.

  • Acquisition: Place a small amount of the sample on the ATR crystal or prepare a KBr pellet. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Interpretation: Identify the characteristic absorption bands and assign them to the functional groups of the molecule. Compare the obtained spectrum with reference spectra of similar compounds, such as 2-((dimethylamino)methyl)phenol and 4-nitroguaiacol.[8][9][11]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Rationale and Expected Spectra: The aromatic ring with the nitro and hydroxyl substituents constitutes the primary chromophore. Based on data for 4-nitroguaiacol, two main absorption bands are expected.[2] The position of these bands can be sensitive to the pH of the solution due to the ionization of the phenolic hydroxyl group, which typically results in a bathochromic (red) shift.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-20 µg/mL) in a suitable solvent, such as methanol or ethanol. To observe pH effects, prepare solutions in buffered aqueous media at different pH values (e.g., pH 2, 7, and 10).

  • Acquisition: Record the UV-Vis spectrum from 200 to 500 nm using a spectrophotometer, with the solvent as a blank.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax). This information is valuable for setting the detection wavelength in HPLC analysis.

Conclusion

The analytical protocols detailed in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently verify the structure, assess the purity, and quantify this compound. The rationale provided for each experimental choice is intended to empower scientists to not only apply these methods but also to adapt and troubleshoot them as needed. Adherence to established validation principles, such as those outlined by the ICH, will ensure the generation of high-quality, reliable, and defensible analytical data, which is the bedrock of sound scientific research and drug development.

References

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Application Notes & Protocols: Utilizing 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol, a multifunctional chemical intermediate. The strategic placement of a phenolic hydroxyl, a Mannich base side-chain, a nitro group, and a methoxy ether on the aromatic ring makes this compound a highly versatile scaffold for the synthesis of complex molecules, particularly heterocyclic systems relevant to pharmaceutical and materials science research. We present detailed protocols for its synthesis via the Mannich reaction, its critical role as a precursor to ortho-aminophenols through nitro group reduction, and subsequent transformations into valuable downstream products. This document is intended to equip researchers, chemists, and drug development professionals with the technical insights and practical methodologies required to effectively leverage this intermediate in their synthetic programs.

Introduction and Physicochemical Profile

This compound is a substituted nitrophenol distinguished by its unique array of functional groups. The interplay between these groups dictates its reactivity and utility. The electron-withdrawing nitro group significantly influences the acidity of the phenolic proton and activates the aromatic ring for certain nucleophilic substitutions. The ortho-dimethylaminomethyl group, a Mannich base, not only serves as a synthetic handle for further modifications but can also act as a directing group or be eliminated to form a reactive o-quinone methide intermediate.[1] The methoxy group provides steric and electronic influence, guiding the regioselectivity of subsequent reactions.

The compound's structure makes it an ideal starting point for building more complex molecular architectures. Its primary value lies in its facile conversion to an ortho-aminophenol derivative, a cornerstone precursor for a wide range of heterocyclic compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₄PubChem[2]
Molecular Weight 226.23 g/mol EPA SRS[3]
IUPAC Name 2-[(dimethylamino)methyl]-6-methoxy-4-nitrophenolEPA SRS[3]
Canonical SMILES CN(C)CC1=C(C(=CC(=C1)[O-])OC)OPubChem[2]
CAS Number 2977-69-7EPA SRS[3]
Appearance (Predicted) Yellowish crystalline solidGeneral Nitrophenol Properties[4]

Synthesis of the Intermediate: The Mannich Reaction

The most direct route to this compound is the Mannich reaction. This cornerstone of organic synthesis involves the aminoalkylation of an acidic proton located on a carbon atom, but in the case of phenols, it proceeds via electrophilic aromatic substitution.[5] The reaction condenses a suitable phenol (2-methoxy-4-nitrophenol), formaldehyde, and a secondary amine (dimethylamine).[6]

The mechanism begins with the formation of a highly electrophilic dimethylaminium cation (Eschenmoser's salt precursor) from formaldehyde and dimethylamine.[5] The electron-rich phenol then attacks this iminium ion, preferentially at the ortho position to the hydroxyl group that is sterically unhindered, to yield the final product.

mannich_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Methoxy-4-nitrophenol P1 Mannich Reaction (Aminoalkylation) R1->P1 R2 Formaldehyde R2->P1 R3 Dimethylamine R3->P1 Prod 2-Dimethylaminomethyl- 4-nitro-6-methoxyphenol P1->Prod Yields Intermediate

Figure 1: Synthesis workflow for the title intermediate.

Protocol 2.1: Synthesis via Mannich Condensation

This protocol is based on general procedures for the Mannich reaction of substituted phenols.[6][7]

Materials:

  • 2-Methoxy-4-nitrophenol (1.0 eq)[8]

  • Aqueous Dimethylamine (40% solution, 1.2 eq)

  • Aqueous Formaldehyde (37% solution, 1.2 eq)

  • Ethanol or Methanol

  • Sodium Chloride (for workup)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Stir plate, round-bottom flask, condenser, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-4-nitrophenol (1.0 eq) in ethanol (approx. 3-4 mL per gram of phenol). Cool the solution to 10-15°C in an ice bath.

  • Reagent Addition: To the stirred solution, add aqueous dimethylamine (1.2 eq). Subsequently, add aqueous formaldehyde (1.2 eq) dropwise over 15-20 minutes, ensuring the temperature does not exceed 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, attach a condenser and heat the mixture to reflux (approx. 80°C) for 2-3 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v), visualizing with UV light. The product spot should be more polar than the starting phenol.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it may be the product hydrochloride salt. To isolate the free base, concentrate the mixture under reduced pressure to remove the ethanol. Add water and ethyl acetate.

  • Extraction: Neutralize the aqueous layer carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Final Purification: The crude product can be purified further by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.

Core Application: A Precursor to ortho-Aminophenols

The most powerful application of this intermediate is its role as a masked ortho-aminophenol. The nitro group can be selectively reduced to an amine, a transformation that is fundamental in the synthesis of pharmaceuticals and dyes.[9][10][11] This reduction is highly efficient and yields a versatile trifunctional intermediate: 2-amino-6-(dimethylaminomethyl)-4-methoxyphenol.

Table 2: Comparison of Common Nitro Group Reduction Methods

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂Clean reaction, high yield, simple workup.[12]Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
Metal/Acid Reduction SnCl₂·2H₂O / HCl, or Fe / HClInexpensive, robust, tolerates many functional groups.[13]Stoichiometric metal waste, sometimes harsh acidic conditions.
Transfer Hydrogenation Ammonium formate, Pd/CAvoids use of H₂ gas, milder conditions.Can be slower, requires a hydrogen donor.
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)Mild conditions, useful for sensitive substrates.[10]Generates sulfur byproducts, requires aqueous conditions.
Protocol 3.1: Catalytic Hydrogenation for Nitro Group Reduction

This protocol is adapted from a similar reduction of 4-methoxy-2-nitrophenol and is preferred for its clean reaction profile.[12]

Materials:

  • This compound (1.0 eq)

  • Palladium on Carbon (5% Pd/C, ~2-3 mol%)

  • Ethanol or Methanol

  • Hydrogen source (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • Reaction Setup: Suspend the nitro-phenol intermediate (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care, preferably wet.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum line and backfill with hydrogen. Repeat this cycle 3-4 times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature. The reaction is typically complete within 2-6 hours.

  • Monitoring: Monitor the reaction by TLC. The product, an aminophenol, will have a different Rf value and may stain with ninhydrin or permanganate solutions.

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with ethanol.

  • Isolation: Combine the filtrates and remove the solvent by distillation under reduced pressure to yield the desired 2-amino-6-(dimethylaminomethyl)-4-methoxyphenol, which can be used directly in the next step.

Downstream Synthesis: Formation of Benzoxazoles

The ortho-aminophenol product from Protocol 3.1 is a perfect precursor for synthesizing benzoxazoles, a class of heterocyclic compounds with significant biological activity. The cyclization is typically achieved by reacting the aminophenol with a carboxylic acid derivative (such as an acid chloride, anhydride, or the acid itself under dehydrating conditions).

application_pathway Start 2-Dimethylaminomethyl- 4-nitro-6-methoxyphenol Intermediate ortho-Aminophenol Derivative Start->Intermediate Nitro Reduction (Protocol 3.1) Product Substituted Benzoxazole Intermediate->Product Cyclization (Protocol 4.1) Reagent + Carboxylic Acid Derivative (R-CO-X) Reagent->Product

Figure 2: Key synthetic transformation pathway.

Protocol 4.1: Synthesis of a Benzoxazole Derivative

Materials:

  • 2-amino-6-(dimethylaminomethyl)-4-methoxyphenol (1.0 eq, from Protocol 3.1)

  • An acid chloride (R-COCl, 1.1 eq) or a carboxylic acid (R-COOH, 1.1 eq)

  • For acid chloride: Triethylamine or Pyridine (as base) and Dichloromethane (DCM) as solvent.

  • For carboxylic acid: Polyphosphoric acid (PPA) or Eaton's reagent.

Procedure (using an acid chloride):

  • Reaction Setup: Dissolve the crude aminophenol from Protocol 3.1 in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool to 0°C.

  • Base Addition: Add triethylamine (1.5 eq).

  • Acylation: Add the acid chloride (1.1 eq) dropwise. An initial acylation will occur on the more nucleophilic amino group.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 1-2 hours. Then, heat the mixture to reflux (approx. 40°C) for 4-12 hours to facilitate the cyclodehydration to the benzoxazole.

  • Monitoring: Follow the formation of the benzoxazole by TLC or LC-MS.

  • Workup: Cool the reaction, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting residue by flash column chromatography to obtain the target benzoxazole.

Analytical and Quality Control

Ensuring the purity and identity of the intermediate and its products is critical. A combination of chromatographic and spectroscopic techniques should be employed.

  • Thin Layer Chromatography (TLC): An indispensable tool for rapid reaction monitoring. A standard setup would involve silica plates and a mobile phase of ethyl acetate/hexane, with visualization under UV light (254 nm).

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A reverse-phase C18 column with a mobile phase gradient of water/acetonitrile (often with 0.1% TFA or formic acid) is a typical starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Key signals to identify in the title compound include the aromatic protons, the methoxy singlet, the benzylic methylene singlet of the Mannich base, and the N-methyl singlet.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) is well-suited for this polar molecule, and the exact mass can be confirmed by high-resolution mass spectrometry (HRMS).

Safety and Handling

As a matter of best practice, researchers should always consult the Safety Data Sheet (SDS) for any chemical before use. For this compound and its precursors, the following general precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the chemical in a well-ventilated fume hood. Nitrophenols can be toxic and are readily absorbed through the skin.[11] Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: The Role of 4-Nitrophenol in Modern Chemical Synthesis.
  • Chemcess. 4-Nitrophenol: Properties, Production And Uses. (2024-04-22).
  • Wikipedia. 4-Nitrophenol.
  • Wakamatsu, K., et al. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. PMC - PubMed Central.
  • Taylor & Francis. 4-nitrophenol – Knowledge and References.
  • PubChemLite. This compound (C10H14N2O4).
  • U.S. EPA. Phenol, 2-[(dimethylamino)methyl]-6-methoxy-4-nitro- - Substance Details - SRS.
  • NIH PubChem. 2-Methoxy-4-nitrophenol.
  • Tyman, J. H. P., et al. Phenolic Structure and Colour in Mannich Reaction Products. ResearchGate. (2025-08-07).
  • Google Patents. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. CN102746168A.
  • PrepChem.com. Synthesis of 2-amino-4-methoxyphenol.
  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
  • Osyanin, V. A., et al. Reaction of 2,4-Di-tert-butyl-6-[(dimethylamino)methyl]phenol with diazabicyclo[5.4.0]undec-7-ene. ResearchGate. (2025-08-09).

Sources

Application Notes and Protocols for the Safe Handling of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the safe handling of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol (CAS No: 2977-69-7).[1][2][3] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally related molecules, namely nitrophenols and aminophenols, to establish a robust framework for risk assessment and safe laboratory practices. The protocols outlined herein are designed to empower researchers to handle this compound with the highest degree of safety, ensuring the integrity of their work and the protection of all personnel.

Introduction: Understanding the Compound

This compound is a substituted phenol containing three key functional groups that dictate its potential reactivity and hazardous properties: a nitrophenol core, a dimethylaminomethyl group, and a methoxy group.

  • Nitrophenol Moiety: Nitrated phenols are known to be combustible solids that can form explosive mixtures with air when finely divided.[4] They are often strong oxidizing agents and can be thermally unstable.[4]

  • Aminophenol Substructure: Aminophenols can be toxic and may cause skin and eye irritation.[5] Some aminophenols are suspected of causing genetic defects.[6]

  • Methoxy and Dimethylaminomethyl Groups: These substituents modify the overall properties of the molecule, influencing its solubility, reactivity, and biological activity.

Due to the combination of these functionalities, this compound should be handled as a potentially hazardous substance.

Chemical and Physical Properties
PropertyValueSource
CAS Number 2977-69-7[1][2][3]
Molecular Formula C10H14N2O4[1][2][7]
Molecular Weight 226.23 g/mol [2]
Appearance Likely a solidInferred from related compounds
Storage Sealed in dry, Room Temperature[1]

Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before commencing any work with this compound. The following potential hazards are inferred from structurally similar compounds.

Potential Health Hazards
  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[6][8]

  • Skin and Eye Irritation: Likely to cause skin and eye irritation, and potentially severe eye damage.[5]

  • Sensitization: May cause an allergic skin reaction.

  • Methemoglobinemia: High levels of exposure to aminophenols can interfere with the blood's ability to carry oxygen, leading to headache, dizziness, and a blue coloration of the skin and lips.[5]

  • Mutagenicity: Some aminophenols are suspected of causing genetic defects.[6]

  • Long-term Exposure: Prolonged or repeated exposure to nitrophenols may lead to kidney and liver damage.[4]

Potential Physicochemical Hazards
  • Combustibility: As a nitrophenol derivative, it is likely a combustible solid.[4] Finely divided dust may form explosive mixtures with air.[4]

  • Thermal Instability: Nitrated phenols can be thermally unstable and may decompose exothermically, especially when heated under confinement.[4]

  • Oxidizing Properties: Nitrophenols are strong oxidizing agents and can react violently with reducing agents.[4]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential.

Engineering Controls
  • Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[5][10]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection A flame-resistant laboratory coat.To protect against splashes and fire hazards.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be available for emergencies or when engineering controls are not sufficient.To prevent inhalation of dust or aerosols.
Workflow for Safe Handling

The following diagram illustrates the essential steps for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh In Fume Hood handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decontaminate Decontaminate Glassware and Surfaces handle_react->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe

Caption: A logical workflow for the safe handling of this compound.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store in a tightly sealed, properly labeled container.[1]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.[9]

  • Incompatible materials include strong acids, bases, and oxidizing agents.[4]

  • Store away from sources of heat and ignition.[10]

Disposal
  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials and the compound itself should be treated as hazardous waste.

  • Do not dispose of down the drain or in regular trash.

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency.

Spill Response

The following diagram outlines the steps for responding to a spill.

Spill_Response_Protocol spill_evacuate Evacuate the immediate area spill_alert Alert colleagues and supervisor spill_evacuate->spill_alert spill_ppe Don appropriate PPE (if safe to do so) spill_alert->spill_ppe spill_contain Contain the spill with absorbent material spill_ppe->spill_contain spill_cleanup Clean up the spill using appropriate methods spill_contain->spill_cleanup spill_decontaminate Decontaminate the area spill_cleanup->spill_decontaminate spill_dispose Dispose of waste as hazardous spill_decontaminate->spill_dispose

Caption: A step-by-step protocol for responding to a spill of this compound.

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

References

  • Lead Sciences. 2-((Dimethylamino)methyl)-6-methoxy-4-nitrophenol.

  • Santa Cruz Biotechnology. 3-Nitrophenol Safety Data Sheet.

  • U.S. Environmental Protection Agency. Phenol, 2-[(dimethylamino)methyl]-6-methoxy-4-nitro-.

  • BLDpharm. 2-((Dimethylamino)methyl)-6-methoxy-4-nitrophenol.

  • Sigma-Aldrich. Aminophenols Safety Data Sheet.

  • Apollo Scientific. 4-Aminophenol Safety Data Sheet.

  • New Jersey Department of Health. Hazard Summary: Aminophenols (mixed isomers).

  • New Jersey Department of Health. Hazard Summary: 4-Nitrophenol.

  • Astech Ireland. 4-Aminophenol Safety Data Sheet.

  • Techno PharmChem. 4-Amino Phenol Material Safety Data Sheet.

  • Carl ROTH. 4-Nitrophenol Safety Data Sheet.

  • Sigma-Aldrich. 2,4,6-tris(dimethylaminomethyl)phenol Safety Data Sheet.

  • NOAA. CAMEO Chemicals: Nitrophenols.

  • PubChemLite. This compound (C10H14N2O4).

  • Benchchem. Personal protective equipment for handling o-Nitrosophenol.

  • Thermo Fisher Scientific. 2-Amino-4-nitrophenol Safety Data Sheet.

Sources

Application Notes & Protocols: 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the synthesis and application of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol. This compound, a classic Mannich base, serves as a highly functionalized and versatile starting material for the synthesis of valuable heterocyclic scaffolds, including benzoxazines and benzoxazoles. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and explain the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry and materials science, the efficient construction of complex molecular architectures from readily available starting materials is paramount. This compound is a prime example of a strategic precursor, embedding multiple reactive sites within a single, stable molecule. Its utility stems from the orthogonal reactivity of its key functional groups:

  • Phenolic Hydroxyl Group: A nucleophile and a directing group, crucial for cyclization reactions.

  • Dimethylaminomethyl Group: A Mannich base moiety that acts as a stable, yet reactive, electrophilic handle. It is an excellent leaving group in cyclization reactions, facilitating the formation of heterocyclic rings.[1][2]

  • Nitro Group: A powerful electron-withdrawing group that can be readily converted into an amino group, opening pathways to a different class of heterocyclic systems.[3][4]

  • Methoxy Group: An electron-donating group that modulates the electronic properties of the aromatic ring and can influence reaction regioselectivity.

This unique combination allows for a stepwise and controlled manipulation of the molecule to yield diverse heterocyclic frameworks, which are central to the development of pharmaceuticals and functional materials.[5]

Synthesis and Properties of the Precursor

The synthesis of the title compound is a straightforward application of the well-established Mannich reaction, which involves the aminoalkylation of an acidic proton located on a phenol.[6]

Protocol: Synthesis of this compound

This protocol details the Mannich condensation of 4-nitroguaiacol (2-methoxy-4-nitrophenol), dimethylamine, and formaldehyde.

Materials:

  • 2-Methoxy-4-nitrophenol (1.0 eq)

  • Dimethylamine (40% aq. solution) (1.2 eq)

  • Formaldehyde (37% aq. solution) (1.2 eq)

  • Ethanol

  • Ice bath

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-4-nitrophenol in ethanol. Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition: While maintaining the temperature, slowly add the aqueous dimethylamine solution, followed by the dropwise addition of the aqueous formaldehyde solution. Causality: This order of addition and low temperature are crucial to control the exothermic reaction and prevent the formation of undesired by-products from the self-polymerization of formaldehyde.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, reduce the solvent volume under reduced pressure. The resulting precipitate is the product.

  • Purification: Collect the solid product by filtration. Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol if necessary.

  • Characterization: Dry the purified yellow solid under vacuum and characterize using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure.

Synthesis Workflow and Mechanism

The reaction proceeds via the formation of a reactive Eschenmoser's salt-like iminium ion from dimethylamine and formaldehyde. The phenolate ion of 2-methoxy-4-nitrophenol then acts as a nucleophile, attacking the iminium ion at the ortho position to the hydroxyl group, yielding the final product.[2]

G Figure 1: Synthesis of the Precursor via Mannich Reaction cluster_0 Reagents cluster_1 Process cluster_2 Product R1 2-Methoxy-4-nitrophenol P1 Mix in Ethanol, 0-5 °C R1->P1 + R2 Dimethylamine R2->P1 + R3 Formaldehyde R3->P1 + P2 Stir at RT, 12-18h P1->P2 P3 Filter & Recrystallize P2->P3 Product 2-Dimethylaminomethyl- 4-nitro-6-methoxyphenol P3->Product

Caption: Figure 1: Synthesis of the Precursor via Mannich Reaction.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₄N₂O₄[8]
Molecular Weight 226.23 g/mol [9]
CAS Number 2977-69-7[9]
Appearance Yellow solid
Predicted XlogP 1.2[8]
Solubility Soluble in alcohols, DMSO, DMF; sparingly soluble in water.

Application Protocol 1: Synthesis of a 1,3-Benzoxazine Derivative

The precursor's inherent structure makes it an ideal candidate for synthesizing 1,3-benzoxazine derivatives. This transformation leverages the phenolic hydroxyl and the aminomethyl group to form the heterocyclic oxazine ring. Benzoxazines are precursors to high-performance polybenzoxazine thermosetting resins, known for their excellent thermal stability and mechanical properties.[10]

Protocol: Thermal Cyclization to a Dihydrobenzoxazine

This protocol describes a proposed thermal intramolecular cyclization. The reaction involves heating the precursor with a primary amine, which displaces the dimethylamine and subsequently cyclizes to form the benzoxazine ring.

Materials:

  • This compound (1.0 eq)

  • Aniline (or other primary amine) (1.1 eq)

  • Toluene or Dioxane (solvent)

  • Reflux condenser and heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound and the primary amine (e.g., aniline). Add the solvent (Toluene) to create a slurry.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 110 °C for Toluene). The reaction involves the displacement of dimethylamine, which is volatile and will be removed from the system. Causality: High temperature is required to overcome the activation energy for both the amine exchange and the subsequent intramolecular cyclization to form the stable six-membered oxazine ring.[11]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-aryl-6-nitro-8-methoxy-3,4-dihydro-2H-benzo[e][12][13]oxazine.

  • Characterization: Confirm the structure of the benzoxazine product via NMR and FT-IR. The disappearance of the phenolic -OH peak and the appearance of characteristic oxazine ring signals in the NMR spectrum are key indicators of success.

Benzoxazine Formation: Mechanism

The mechanism involves two key steps: (1) an initial amine exchange reaction where the primary amine displaces dimethylamine, and (2) an intramolecular cyclization of the newly formed secondary amine with the formaldehyde equivalent, driven by the nucleophilic phenolic oxygen.

G Figure 2: Proposed Pathway for Benzoxazine Synthesis Start Precursor: 2-Dimethylaminomethyl- 4-nitro-6-methoxyphenol Step1 Amine Exchange + R-NH₂ - (CH₃)₂NH Start->Step1 Intermediate Intermediate: o-Hydroxybenzylamine Derivative Step1->Intermediate Step2 Intramolecular Cyclization (Heat) Intermediate->Step2 Product Product: 3-R-6-nitro-8-methoxy- 3,4-dihydro-2H-benzo[e][1,3]oxazine Step2->Product

Caption: Figure 2: Proposed Pathway for Benzoxazine Synthesis.

Application Protocol 2: Synthesis of a Benzoxazole Derivative

Benzoxazoles are a critical class of heterocycles found in many biologically active compounds and fluorescent materials.[13][14] The synthesis of a benzoxazole from the precursor requires a fundamental transformation: the reduction of the nitro group to an amine. This creates an in situ ortho-aminophenol, which is the classic starting point for benzoxazole ring formation.[15]

Protocol: Two-Step Synthesis of a 2-Substituted Benzoxazole

This protocol is a two-step, one-pot procedure involving nitro reduction followed by cyclocondensation with an aldehyde.

Materials:

  • This compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

Procedure:

Step A: Nitro Group Reduction

  • Reaction Setup: In a round-bottom flask, suspend the precursor in ethanol.

  • Reduction: Add a solution of stannous chloride dihydrate in concentrated HCl dropwise at room temperature. The reaction is exothermic. Causality: SnCl₂/HCl is a classic and robust reagent for the chemoselective reduction of aromatic nitro groups to anilines, even in the presence of other functional groups.[4]

  • Completion: Stir the reaction at 50-60 °C for 2-3 hours until TLC analysis shows complete consumption of the starting material. The product of this step is 4-amino-2-((dimethylamino)methyl)-6-methoxyphenol.

Step B: Cyclocondensation to form Benzoxazole 4. Aldehyde Addition: Without isolating the intermediate aminophenol, add the aromatic aldehyde (e.g., benzaldehyde) directly to the reaction mixture. 5. Cyclization: Reflux the mixture for 4-6 hours. The acidic conditions from the reduction step catalyze the condensation of the aldehyde with the aminophenol and the subsequent cyclodehydration to form the benzoxazole ring.[15] 6. Work-up: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. 7. Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 8. Purification: Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure 2-aryl-7-((dimethylamino)methyl)-5-methoxybenzo[d]oxazole.

Benzoxazole Formation: Synthetic Pathway

This pathway highlights the transformation of the precursor into a key intermediate (o-aminophenol) and its subsequent conversion into the final heterocyclic product.

G Figure 3: Synthetic Pathway to Benzoxazoles Start Precursor: (Nitro Phenol) Step1 Step A: Reduction SnCl₂ / HCl Start->Step1 Intermediate Intermediate: o-Aminophenol Derivative Step1->Intermediate Step2 Step B: Cyclocondensation + R-CHO / Reflux Intermediate->Step2 Product Product: 2-R-7-(Aminomethyl)- 5-methoxy-benzoxazole Step2->Product

Sources

Application Notes & Protocols: Laboratory Synthesis of β-Amino Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Foreword: The Strategic Importance of the β-Amino Carbonyl Motif

The β-amino carbonyl framework is a privileged structural motif ubiquitous in a vast array of biologically active molecules, including natural products, pharmaceuticals, and synthetic building blocks.[1][2] Its prevalence stems from its role as a key precursor to more complex structures like β-amino acids, γ-amino alcohols, and various nitrogen-containing heterocycles.[1][2] In drug development, molecules incorporating this scaffold have demonstrated a wide spectrum of therapeutic activities, including roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents.[2][3][4] For instance, the anti-diabetic drug Sitagliptin contains a β-amino acid backbone, highlighting the pharmaceutical significance of this structural class.[3]

The synthesis of these compounds, particularly in an enantiomerically pure form, is a cornerstone of modern medicinal chemistry. The primary challenge lies in the stereocontrolled formation of the crucial C-N and C-C bonds at the α- and β-positions relative to the carbonyl group. This guide provides an in-depth analysis of the principal synthetic strategies, focusing on the underlying mechanisms, practical laboratory protocols, and field-proven insights to enable robust and reproducible synthesis.

Core Synthetic Strategies: A Comparative Overview

Three dominant strategies have emerged for the efficient construction of β-amino carbonyl compounds: the Mannich Reaction, the Aza-Michael Addition, and the Reductive Amination of β-dicarbonyls. Each approach offers distinct advantages and is suited to different substrate classes and strategic goals.

Synthetic Strategy Core Transformation Key Advantages Common Challenges
Mannich Reaction Three-component condensation of an aldehyde, an amine, and an enolizable carbonyl.[5]High atom economy; converges three components in one pot; well-established for asymmetric catalysis.[6][7]Requires careful control of reaction conditions to avoid side products (e.g., self-condensation).
Aza-Michael Addition 1,4-conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl.[8][9]Excellent for substrates with pre-existing unsaturation; generally mild conditions; broad substrate scope.[8]Reversibility of the addition can be an issue; requires synthesis of the unsaturated precursor.[10]
Reductive Amination Condensation of a β-dicarbonyl with an amine to form an enaminone, followed by reduction.Utilizes readily available dicarbonyl starting materials; selective reducing agents offer good control.A two-step process (in-situ or sequential); potential for over-reduction.

The Mannich Reaction: The Classic Route to β-Amino Carbonyls

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that constructs the β-amino carbonyl skeleton by combining an active hydrogen compound (the nucleophile, typically a ketone or aldehyde), formaldehyde (or another non-enolizable aldehyde), and a primary or secondary amine.[5][11][12]

Mechanism of Action

The reaction proceeds via a two-stage mechanism under acidic conditions:[5][12][13][14]

  • Iminium Ion Formation: The amine and the non-enolizable aldehyde (e.g., formaldehyde) react to form a highly electrophilic iminium ion after dehydration.

  • Nucleophilic Attack: The enolizable carbonyl compound tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the final β-amino carbonyl product, known as a "Mannich base".[5][12]

Modern Advancements: Asymmetric Organocatalysis

For drug development, controlling stereochemistry is paramount. The direct asymmetric Mannich reaction, often catalyzed by small organic molecules like the amino acid L-proline, has revolutionized the synthesis of chiral β-amino compounds.[14][15][16]

Catalytic Cycle Explanation: In the L-proline catalyzed cycle, the proline first reacts with the ketone donor to form a chiral enamine nucleophile.[7][14] Concurrently, the aldehyde acceptor and the amine form an imine. The enamine then performs a stereoselective attack on the si-face of the imine. This is directed by a hydrogen-bonded, six-membered chair-like transition state, which effectively shields one face of the enamine, dictating the stereochemical outcome of the newly formed C-C bond.[15] Subsequent hydrolysis releases the chiral β-amino carbonyl product and regenerates the proline catalyst.[15]

G Pro Proline Catalyst Enamine Chiral Enamine Intermediate Pro->Enamine Ketone Ketone (Donor) Ketone->Enamine - H₂O TS Stereodetermining Transition State Enamine->TS Imine Imine (Acceptor) Imine->TS Aldehyde Aldehyde Aldehyde->Imine Amine Amine Amine->Imine - H₂O Adduct Mannich Adduct TS->Adduct Product Chiral β-Amino Carbonyl Product Adduct->Product + H₂O Product->Pro Regenerates Water1 H₂O Water2 H₂O G Start Amine (R₂NH) + α,β-Unsaturated Carbonyl Attack Nucleophilic Attack on β-Carbon Start->Attack Enolate Resonance-Stabilized Enolate Intermediate Attack->Enolate Protonation Protonation (e.g., by H-Solvent) Enolate->Protonation Product β-Amino Carbonyl Product Protonation->Product G Setup Reaction Setup (Flask, Reagents, Solvent) Run Reaction (Stirring, Temp Control) Setup->Run Monitor Monitoring (TLC, GC-MS, LC-MS) Run->Monitor Monitor->Run Incomplete Workup Quench & Workup (Aqueous Extraction) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, HRMS, Chiral HPLC) Purify->Analyze Final Pure Product Analyze->Final

Sources

Application Notes and Protocols for the Purification of Mannich Bases

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of Mannich bases, a critical class of compounds in medicinal chemistry and drug development.[1][2] Recognizing the unique challenges presented by their basic nature and potential for complex impurity profiles, this document offers researchers, scientists, and drug development professionals a robust framework for selecting and implementing effective purification strategies. The methodologies detailed herein—crystallization, acid-base extraction, and column chromatography—are presented with a focus on the underlying chemical principles, empowering the user to make informed decisions and troubleshoot effectively. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind each experimental choice, ensuring a thorough understanding and successful implementation in the laboratory.

Introduction: The Nature of Mannich Bases and Purification Challenges

The Mannich reaction is a three-component condensation that yields β-amino-carbonyl compounds, known as Mannich bases.[2][3] This reaction is a cornerstone in organic synthesis for its ability to form carbon-carbon bonds and introduce a nitrogen-containing functional group, a common feature in many biologically active molecules and pharmaceuticals.[2][4]

However, the synthesis of Mannich bases is often accompanied by the formation of various impurities that can complicate downstream applications. Understanding the nature of these impurities is the first step toward devising an effective purification strategy.

Common Impurities in Mannich Reactions:

  • Unreacted Starting Materials: Residual ketone/aldehyde, amine, and formaldehyde (or its equivalent) are common contaminants.

  • Bis-Mannich Products: If the substrate possesses more than one acidic proton, the addition of two aminomethyl groups can occur, leading to bis-Mannich adducts.[5]

  • Aldol Condensation Products: Self-condensation of the starting ketone or aldehyde can compete with the Mannich reaction, particularly under basic conditions.[5]

  • Polymerization of Formaldehyde: Formaldehyde can polymerize, especially with changes in concentration and temperature.[5]

  • α,β-Unsaturated Ketones: The Mannich base product can sometimes undergo elimination of the amine moiety, especially at elevated temperatures, to form an α,β-unsaturated ketone.[5]

The basicity of the amine functional group in Mannich bases imparts specific physicochemical properties that can be leveraged for purification. The following sections will detail the most effective techniques for isolating pure Mannich bases from complex reaction mixtures.

Recrystallization: The Workhorse for Crystalline Mannich Bases

Recrystallization is a powerful and often preferred method for purifying solid organic compounds.[6][7] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent system at varying temperatures.[8] For Mannich bases, which are often isolated as their hydrochloride salts, this technique is particularly effective.[5]

Principle of Recrystallization

The ideal recrystallization solvent will exhibit high solubility for the Mannich base at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal by hot filtration).

Solvent Selection for Mannich Bases

Choosing the right solvent is critical for successful recrystallization. A systematic approach to solvent screening is recommended.

Solvent/Solvent SystemPolarityComments
EthanolPolar ProticA good starting point for many Mannich base hydrochlorides.[5]
Ethanol/AcetoneMixedDissolving in hot ethanol followed by the addition of less polar acetone can induce crystallization.[5]
Ethanol/WaterMixedSuitable for more polar Mannich bases.
MethanolPolar ProticSimilar to ethanol, can be effective.
IsopropanolPolar ProticAnother alcoholic solvent to consider.
AcetonitrilePolar AproticCan be a useful alternative.
Hexanes/Ethyl AcetateMixedA common non-polar/polar mixture for less polar free bases.[9]

Expert Tip: The "like dissolves like" principle is a useful starting point.[6] Consider the overall polarity of your Mannich base. For hydrochloride salts, polar protic solvents are generally a good choice. For the free base, a wider range of solvents, including less polar options, may be suitable.

Protocol for Recrystallization of a Mannich Base Hydrochloride

This protocol provides a general procedure for the recrystallization of a solid Mannich base hydrochloride.

Materials:

  • Crude Mannich base hydrochloride

  • Selected recrystallization solvent (e.g., ethanol, acetone)

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude Mannich base hydrochloride in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently with stirring. Continue adding the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature. If using a solvent pair (e.g., ethanol/acetone), slowly add the second, less polar solvent (acetone) to the hot solution until a slight turbidity persists.[5] Then, allow the solution to cool slowly.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Recrystallization_Workflow

Acid-Base Extraction: Leveraging Basicity for Purification

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[10] This method is exceptionally well-suited for purifying Mannich bases by separating them from neutral or acidic impurities.[11]

Principle of Acid-Base Extraction

The core principle is the conversion of the basic Mannich base into its protonated, water-soluble salt by treatment with an acid.[11] This salt will preferentially partition into the aqueous phase, while neutral organic impurities remain in the organic phase. Subsequent basification of the aqueous layer regenerates the free Mannich base, which can then be extracted back into an organic solvent.

AcidBase_Extraction_Principle

Protocol for Acid-Base Extraction of a Mannich Base

Materials:

  • Crude reaction mixture containing the Mannich base

  • Immiscible organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous acid (e.g., 1 M HCl)

  • Aqueous base (e.g., 1 M NaOH, saturated sodium bicarbonate)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with an aqueous acid solution (e.g., 1 M HCl).[10] The protonated Mannich base will move into the aqueous layer.

  • Separation: Separate the two layers. The organic layer now contains neutral impurities and can be discarded (after ensuring no product remains).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add an aqueous base (e.g., 1 M NaOH) with swirling until the solution is basic (check with pH paper). The protonated Mannich base will be converted back to its free base form, which may precipitate or form an oil.

  • Back Extraction: Extract the free Mannich base from the basified aqueous solution with a fresh portion of organic solvent. Repeat the extraction 2-3 times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to yield the purified Mannich base.

Column Chromatography: For Challenging Separations

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[12] For Mannich bases, which can be challenging to purify by chromatography due to their basicity, careful selection of the stationary and mobile phases is crucial.

Challenges in Chromatographing Amines

Basic amines like Mannich bases can interact strongly with the acidic silanol groups on the surface of silica gel, a common stationary phase.[13] This can lead to:

  • Poor separation

  • Significant peak tailing

  • Irreversible adsorption and loss of product

Strategies for Successful Chromatography of Mannich Bases

To counteract these issues, the stationary phase's acidity can be neutralized, or an alternative stationary phase can be used.

Mobile Phase Modification:

  • Addition of a Basic Modifier: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or ammonia, into the mobile phase is a common and effective strategy.[13] Typically, 0.1-1% of the base is added to the solvent system. This deactivates the acidic sites on the silica gel, leading to improved peak shape and recovery.

Alternative Stationary Phases:

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

  • Treated Silica Gel: Commercially available deactivated or basic silica gels are also an option.

Protocol for Flash Column Chromatography of a Mannich Base

Materials:

  • Crude Mannich base

  • Silica gel (or alumina)

  • Chromatography column

  • Mobile phase solvents (e.g., hexanes, ethyl acetate)

  • Basic modifier (e.g., triethylamine)

  • Collection tubes

  • TLC plates and chamber for monitoring

Procedure:

  • TLC Analysis: Develop a suitable mobile phase system using Thin Layer Chromatography (TLC).[14][15] The ideal system will give a retention factor (Rf) of ~0.3 for the desired Mannich base. Remember to add the basic modifier to the TLC solvent jar.

  • Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude Mannich base in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample is carefully added to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure Mannich base.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Mannich base.

Purity Assessment and Characterization

After purification, it is essential to assess the purity of the Mannich base and confirm its identity.

Techniques for Purity and Identity Confirmation:

TechniquePurposeKey Observations
Thin Layer Chromatography (TLC) Assess purity and monitor reaction progress.[15][16]A single spot indicates a high degree of purity.
Melting Point Determine purity and identify the compound.A sharp melting point range close to the literature value suggests high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidate the chemical structure and confirm identity.[17]1H and 13C NMR spectra provide detailed information about the molecular structure.[18]
Infrared (IR) Spectroscopy Identify functional groups present in the molecule.[18]Characteristic peaks for C=O (ketone), C-N (amine), and N-H (if applicable) bonds.
Mass Spectrometry (MS) Determine the molecular weight and fragmentation pattern.[18]The molecular ion peak confirms the molecular weight of the compound.
Elemental Analysis Determine the elemental composition of the compound.Provides the percentage of C, H, N, and other elements, which should match the calculated values for the proposed structure.
Kjeldahl Method Quantify the nitrogen content.[19]A classic method for determining the amount of nitrogen in an organic compound.[20][21][22]

Troubleshooting Common Purification Issues

ProblemPossible CauseSuggested Solution
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent; the solution is too supersaturated.Use a lower boiling point solvent; use a larger volume of solvent; try a different solvent system.
Poor recovery from recrystallization The compound is too soluble in the cold solvent; premature crystallization during hot filtration.Choose a solvent in which the compound has lower solubility at cold temperatures; ensure the filtration apparatus is pre-heated.
Emulsion formation during extraction Vigorous shaking; high concentration of solutes.Gently swirl or invert the separatory funnel instead of shaking vigorously; add a small amount of brine (saturated NaCl solution).
Product loss on silica gel column Irreversible adsorption of the basic compound.Add a basic modifier (e.g., triethylamine) to the mobile phase; use alumina as the stationary phase.[13]
Streaking on TLC plate The compound is too polar for the mobile phase; interaction with the stationary phase.Increase the polarity of the mobile phase; add a basic modifier to the developing solvent.

Conclusion

The successful purification of Mannich bases is a critical step in their synthesis and application in drug discovery and development. By understanding the chemical nature of these basic compounds and the principles behind common purification techniques, researchers can effectively overcome the challenges associated with their isolation. This guide provides a foundation of knowledge and practical protocols to enable the consistent and efficient purification of Mannich bases, ensuring the high quality required for subsequent biological and chemical studies.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Yadav, K., et al. (n.d.). Synthesis, Characterization and Application of Mannich Base. Galore International Journal of Applied Sciences and Humanities.
  • Gontora, P., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015.
  • Miller, E. J. (1972). The Chromatographic Purification of Native Types I, II, and III Collagens. PubMed Central (PMC).
  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Dimmock, J. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. PubMed Central (PMC).
  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Study of reactions of two Mannich bases derived of 4′-hydroxychalcones with glutathione by RP-TLC, RP-HPLC and RP-HPLC-ESI-MS analysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Semantic Scholar. (2024, August 7). Synthesis of mannich bases and screening for antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (2025, September 2). (PDF) Synthesis of Mannich Bases by Two Different Methods and Evaluation of their Acetylcholine Esterase and Carbonic Anhydrase Inhibitory Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An Overview of the Kjeldahl Method of Nitrogen Determination. Part II. Sample Preparation, Working Scale, Instrumental Finish, and Quality Control. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) New Mannich Base (2R)-4-methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one; Synthesis and Spectral Characterisation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). 5 questions with answers in MANNICH BASES | Science topic. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS, CHARACTERIZATION, AND DNA- BINDING INTERACTION STUDIES OF A NEW MANNICH BASE AND IT'S METAL COMPLEXES. Retrieved from [Link]

  • Preprints.org. (n.d.). Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. Retrieved from [Link]

  • Earthworm Express. (2013, July 23). An Overview of the Kjeldahl Method of Nitrogen Determination. Part I. Early History, Chemistry of the Procedure, and Titrimetric. Retrieved from [Link]

  • Social Research Foundation. (n.d.). Mannich Bases and their Metal Complexes: A Review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]

  • Stanford University. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Labconco Corporation. (2012, April 29). A brief introduction to Kjeldahl Nitrogen Determination. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis, Spectroscopic, and Characterization of Novel Nano Sized Mannich Base Complexes with Pt (IV) and Au (III) Ion. Retrieved from [Link]

  • Bulletin of the Chemical Society of Ethiopia. (n.d.). Synthesis, characterization and crystal structures of two new phenolic mannich bases. Retrieved from [Link]

  • PubMed Central (PMC). (2021, February 12). Three-component radical homo Mannich reaction. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2022, March 8). Analysis of reduced and oxidized nitrogen-containing organic compounds at a coastal site in summer and winter. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol. This molecule is synthesized via the Mannich reaction, a cornerstone of organic chemistry for the aminoalkylation of acidic protons located alpha to a carbonyl group, or in this case, an activated aromatic ring.[1] This three-component reaction involves a phenol (2-methoxy-4-nitrophenol), a secondary amine (dimethylamine), and a non-enolizable aldehyde (formaldehyde).[2]

This guide is designed for researchers, chemists, and drug development professionals. It provides a robust synthesis protocol, explains the underlying chemical principles, and offers a comprehensive troubleshooting section in a direct question-and-answer format to address common challenges encountered during this synthesis, thereby empowering you to optimize your reaction yield and purity.

Part 1: Core Synthesis Protocol and Mechanism

Reaction Scheme

The overall transformation is an electrophilic aromatic substitution on the electron-rich 2-methoxy-4-nitrophenol ring.

phenol 2-Methoxy-4-nitrophenol amine Dimethylamine plus1 + aldehyde Formaldehyde plus2 + arrow Solvent (e.g., Ethanol) Room Temp to Reflux product This compound

Caption: Overall reaction for the Mannich synthesis.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. Adjust reagent quantities proportionally for different scales.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-4-nitrophenol (1.69 g, 10 mmol).

  • Solvent and Reagents: Add ethanol (30 mL) to the flask and stir until the phenol dissolves. To this solution, add a 40% aqueous solution of dimethylamine (2.82 g, 25 mmol, 2.5 equiv).

  • Formaldehyde Addition: While stirring the mixture at room temperature, slowly add a 37% aqueous solution of formaldehyde (2.03 g, 25 mmol, 2.5 equiv) dropwise over 15 minutes.

    • Expert Insight: Using a slight excess of both the amine and formaldehyde helps to drive the reaction to completion and ensures the formation of the electrophilic iminium ion, which is the key reactive species.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The starting phenol should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Add 50 mL of deionized water. The product may precipitate as a yellowish solid. If not, proceed to the extraction.

    • Adjust the pH of the aqueous solution to ~8.0 using a 1M sodium bicarbonate solution. This neutralizes any excess acid and ensures the product, which is a tertiary amine, is in its free base form.

    • Extract the aqueous layer three times with 30 mL portions of ethyl acetate.

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, or by recrystallization from an ethanol/water mixture to yield the pure this compound.

Reaction Mechanism: The "Why"

The Mannich reaction proceeds via a two-stage mechanism. Understanding this is critical for troubleshooting.

  • Formation of the Electrophile: First, dimethylamine attacks the carbonyl carbon of formaldehyde. A subsequent dehydration step generates the highly electrophilic N,N-dimethylmethyleneiminium ion (an Eschenmoser's salt precursor). This is often the rate-determining step.

  • Electrophilic Aromatic Substitution: The electron-rich phenol ring then acts as a nucleophile, attacking the iminium ion. The ortho position to the hydroxyl group is highly activated and sterically accessible, leading to the formation of the C-C bond at the desired position.

Amine Dimethylamine Iminium N,N-Dimethylmethylene iminium Ion (Electrophile) Amine->Iminium + Formaldehyde - H2O Aldehyde Formaldehyde Phenol 2-Methoxy-4-nitrophenol Attack Nucleophilic Attack by Phenol Ring Phenol->Attack Iminium->Attack Product Final Product Attack->Product

Caption: Simplified mechanism of the Mannich reaction.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction shows low or no conversion of the starting material. What went wrong?

A1: Low conversion is a common issue that can typically be traced to three factors:

  • Reagent Quality and Type: The source of formaldehyde is critical. While aqueous formaldehyde (formalin) is used in the standard protocol, it contains significant amounts of water and methanol as a stabilizer, which can hinder the reaction.[3] For higher yields, consider using paraformaldehyde . Paraformaldehyde is a solid polymer of formaldehyde that depolymerizes in situ. This requires heating and can provide a more controlled release of anhydrous formaldehyde. If using paraformaldehyde, you may need to heat the amine/paraformaldehyde mixture initially to facilitate depolymerization before adding the phenol.

  • Temperature and Reaction Time: The formation of the iminium ion and the subsequent electrophilic substitution are temperature-dependent. If you are running the reaction at room temperature and seeing poor conversion, increasing the temperature to reflux is necessary. Ensure the reaction is allowed to run for a sufficient duration (4-6 hours is a good starting point, but overnight may be required). Always monitor via TLC.

  • pH of the Reaction Medium: While this reaction is often self-catalyzed by the basicity of the amine, the pH can be crucial. In some cases, a slightly acidic medium (e.g., using dimethylamine hydrochloride or adding a catalytic amount of acetic acid) can accelerate the formation of the iminium ion. However, strongly acidic conditions can protonate the phenol, deactivating the ring.

Q2: My TLC plate shows multiple spots, indicating significant side product formation. What are these byproducts and how can I avoid them?

A2: The formation of multiple products usually points to a lack of selectivity or degradation.

  • Bis-Aminomethylation: The most common side product is the 2,6-bis(dimethylaminomethyl)-4-nitrophenol. However, in this specific synthesis, the C6 position is blocked by a methoxy group, which significantly reduces the likelihood of this side reaction. If your starting material was 4-nitrophenol, this would be a major concern.

  • Formation of Methylene-bis-Phenol: Two phenol molecules can be bridged by a methylene group derived from formaldehyde, especially if the concentration of the iminium ion is low. This can be minimized by ensuring the correct stoichiometry and adding the formaldehyde slowly to the mixture containing the amine.

  • Polymerization: Formaldehyde can self-polymerize, especially under basic conditions. Using paraformaldehyde and controlling the temperature can mitigate this.

  • Control Strategy: The most effective way to control these side reactions is through careful management of stoichiometry . Use a modest excess (1.5 to 2.5 equivalents) of amine and formaldehyde. A large excess can promote side reactions. Slow, controlled addition of reagents is also key.

Q3: The workup and purification are problematic. I'm losing a lot of product.

A3: Purification challenges with Mannich bases are common due to their dual functionality (phenolic -OH and basic -NMe₂).

  • pH-Dependent Solubility: Your product is amphoteric. It will be soluble in acidic aqueous solutions (as the ammonium salt) and in strongly basic aqueous solutions (as the phenoxide). During workup, adjusting the pH to a near-neutral range (pH 7.5-8.5) is crucial to ensure the molecule is in its neutral, free-base form, which is most soluble in organic solvents like ethyl acetate.

  • Emulsion Formation: The amphiphilic nature of the product can lead to emulsions during extraction. To break emulsions, add a small amount of brine to the separatory funnel and swirl gently. Avoid vigorous shaking.

  • Chromatography Issues: The basic amine group can cause tailing on standard silica gel. To prevent this, you can pre-treat your silica with triethylamine. Prepare your column slurry in your starting eluent (e.g., 9:1 Hexane:Ethyl Acetate) and add 1% triethylamine. Running the column with 0.5-1% triethylamine in the mobile phase will yield sharper peaks and better separation.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use paraformaldehyde instead of aqueous formaldehyde? What are the advantages?

A1: Yes, and it is often recommended for higher yields.

  • Pros: Paraformaldehyde is an anhydrous source of formaldehyde, avoiding the large volume of water present in formalin which can be detrimental to the reaction equilibrium.[3] It allows for a more concentrated reaction mixture, often leading to faster reaction rates.

  • Cons: It requires heating to depolymerize, which adds a step to the procedure. The depolymerization can be exothermic and must be controlled.

Q2: What is the role of the solvent, and can I use others besides ethanol?

A2: The solvent must be able to dissolve all three components and be stable at the reaction temperature.

  • Ethanol/Methanol: These are excellent choices as they are polar enough to dissolve the reagents and facilitate the ionic mechanism.

  • Water: Some Mannich reactions can be performed in water, which can offer environmental benefits and sometimes rate acceleration due to hydrophobic effects.[4]

  • Aprotic Solvents (e.g., Dioxane, THF): These can also be used but may result in slower reaction rates. They are a good choice if one of the reagents is sensitive to protic solvents.

Q3: What are the primary challenges when scaling this reaction up?

A3:

  • Exotherm Control: The initial mixing of reagents and the reaction itself can be exothermic. On a large scale, this heat must be managed with appropriate cooling systems to prevent runaway reactions or side product formation.

  • Reagent Addition: Slow, controlled addition of formaldehyde becomes even more critical at a larger scale to maintain a safe temperature and optimal reagent concentrations.

  • Workup and Extraction: Handling large volumes during extraction can be cumbersome. Liquid-liquid extraction can be inefficient. On a larger scale, precipitation/crystallization of the product by carefully adjusting pH and solvent composition is often a more viable purification strategy than chromatography.

Part 4: Workflows and Data Summary

General Experimental Workflow

A 1. Reagent Preparation (Phenol, Amine, Formaldehyde) B 2. Reaction Setup (Solvent, Stirring, Reflux) A->B C 3. Reaction Monitoring (TLC Analysis) B->C D 4. Quenching & Workup (pH Adjustment, Water Addition) C->D Upon Completion E 5. Extraction (Ethyl Acetate) D->E F 6. Drying & Concentration (Na2SO4, Rotary Evaporation) E->F G 7. Purification (Column Chromatography or Recrystallization) F->G H 8. Characterization (NMR, MS, MP) G->H

Caption: Step-by-step experimental workflow.

Key Parameter Optimization
ParameterConditionExpected Impact on YieldExpected Impact on PurityRationale
Formaldehyde Source Aqueous (37%)ModerateModerateEasy to handle but water can hinder the reaction.
ParaformaldehydeHigh HighAnhydrous source, drives equilibrium forward.[3]
Temperature Room TemperatureLowHighSlow reaction rate, may not reach completion.
Reflux (e.g., 80°C)High ModerateAccelerates reaction but may increase minor byproducts.
Amine/Aldehyde Equiv. 1.1 eqModerateHigh Minimizes side reactions but may lead to incomplete conversion.
2.5 eqHigh ModerateDrives reaction to completion but increases potential for side products if not controlled.
Purification Method RecrystallizationVariesVery High Excellent for purity if a suitable solvent is found, but yield may be lower.
Column ChromatographyHigh HighVersatile for separating product from impurities, especially when treated with triethylamine.

References

  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. (2020). National Institutes of Health. [Link]

  • Optimisation of reductive nitro-Mannich reaction. (n.d.). ResearchGate. [Link]

  • Nitro-Mannich reaction. (n.d.). Wikipedia. [Link]

  • Development of an Enantioselective Reductive Nitro-Mannich Reaction using Thiourea Catalysis. (n.d.). UCL Discovery. [Link]

  • Mannich reaction: optimization of reaction conditions. (n.d.). ResearchGate. [Link]

  • Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. (2012).
  • 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process. (2000).
  • Mannich reaction. (n.d.). Wikipedia. [Link]

  • Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. (2011).
  • Nitro-Mannich reaction. (n.d.). Semantic Scholar. [Link]

  • Synthesis of 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl... (n.d.). ResearchGate. [Link]

  • Mannich Reaction. (n.d.). Organic Chemistry Portal. [Link]

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common problems in the synthesis of nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nitrophenol Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nitrating phenols. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure the success and safety of your experiments. The nitration of phenols, while a cornerstone of aromatic chemistry, is fraught with potential challenges, from controlling regioselectivity to mitigating hazardous side reactions. This resource is structured to address these common problems in a direct, question-and-answer format, grounded in established scientific literature.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the nitration of phenol, and why do they occur?

A1: The primary side reactions in phenol nitration are oxidation and polysubstitution.

  • Oxidation: Phenol is highly susceptible to oxidation by nitric acid, especially under concentrated conditions. This leads to the formation of complex, often tarry, byproducts and benzoquinones, which can significantly lower the yield of the desired nitrophenol and complicate purification.[1][2] The mechanism can involve the formation of a phenoxy radical, which is then further oxidized.[1]

  • Polysubstitution: The hydroxyl group of phenol is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[3][4] This high reactivity can lead to the addition of multiple nitro groups, resulting in dinitro- and trinitrophenols, such as 2,4,6-trinitrophenol (picric acid), even under relatively mild conditions.[2][5][6]

Q2: How can I control the regioselectivity to favor either the ortho- or para-nitrophenol isomer?

A2: Controlling the ortho-to-para isomer ratio is a critical challenge. Several factors influence the regioselectivity of phenol nitration:

  • Temperature: Generally, lower temperatures favor the formation of the ortho isomer, which is the kinetically controlled product. Higher temperatures tend to favor the thermodynamically more stable para isomer.[7]

  • Nitrating Agent: The choice of nitrating agent can significantly impact the isomer ratio. Milder nitrating agents or the use of catalysts can enhance selectivity.

  • Solvent: The polarity of the solvent can influence the solvation of the transition states leading to the ortho and para products, thereby affecting the isomer ratio.[7] For instance, using carbon tetrachloride as a solvent with an alumina catalyst has been shown to favor the formation of o-nitrophenol.[8]

  • Catalysts: The use of solid acid catalysts, such as zeolites, can also be employed to improve regioselectivity.[8]

Q3: What is the mechanistic basis for the formation of both ortho and para isomers?

A3: The hydroxyl group of phenol is an ortho, para-director. This is due to the resonance delocalization of a lone pair of electrons from the oxygen atom into the benzene ring. This increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by the electrophile (the nitronium ion, NO₂⁺).[3][4][9] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Caption: Mechanism of Phenol Nitration.

Troubleshooting Guides

Problem 1: Low yield of nitrophenol and formation of a dark, tarry substance.
  • Possible Cause: Oxidation of the phenol starting material.[1][2]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Conduct the reaction in an ice bath to maintain a low temperature, typically between 0-5 °C.[10][11] This slows down the rate of both nitration and oxidation.

    • Use Dilute Nitric Acid: Using dilute nitric acid (e.g., 20-30%) instead of concentrated nitric acid can significantly reduce the extent of oxidation.[5][12]

    • Slow Addition of Nitrating Agent: Add the nitric acid dropwise to the phenol solution with vigorous stirring. This helps to dissipate the heat generated during the exothermic reaction and prevents localized overheating.

    • Consider Alternative Nitrating Agents: Milder nitrating agents can be employed to minimize oxidation. A common alternative is the in-situ generation of nitrous acid from sodium nitrite (NaNO₂) in an acidic medium, followed by oxidation of the resulting nitrosophenol.[10][13]

Problem 2: The major product is 2,4,6-trinitrophenol (picric acid) instead of the desired mononitrophenol.
  • Possible Cause: Polysubstitution due to the high reactivity of the phenol ring.[2][5][6]

  • Troubleshooting Steps:

    • Strict Stoichiometric Control: Use a precise 1:1 molar ratio of phenol to nitric acid. An excess of the nitrating agent will promote further nitration.

    • Mild Reaction Conditions: Employ dilute nitric acid and low temperatures to favor mononitration.[5][10]

    • Use of a Phase-Transfer Catalyst: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), with dilute nitric acid can enhance the selectivity for mononitration.[10]

Problem 3: Difficulty in separating the ortho- and para-nitrophenol isomers.
  • Possible Cause: Similar physical properties of the isomers.

  • Troubleshooting Steps:

    • Steam Distillation: This is the most common and effective method for separating o- and p-nitrophenol. o-Nitrophenol is steam volatile due to intramolecular hydrogen bonding, which lowers its boiling point and increases its vapor pressure.[5] p-Nitrophenol exhibits intermolecular hydrogen bonding, leading to a higher boiling point and lower volatility, thus it remains in the distillation flask.[5]

    • Fractional Distillation: The boiling points of o-nitrophenol (216 °C) and p-nitrophenol (279 °C) are significantly different, allowing for their separation by fractional distillation.

    • Column Chromatography: This technique can also be used for the separation of the isomers on a smaller scale.

Experimental Protocol: Steam Distillation for the Separation of o- and p-Nitrophenol

  • Transfer the reaction mixture containing the nitrophenol isomers to a distillation flask.

  • Add water to the flask to create a slurry.

  • Set up the steam distillation apparatus, ensuring a steady flow of steam is introduced into the flask.

  • Heat the distillation flask to maintain the volume of the mixture.

  • Collect the distillate, which will contain the o-nitrophenol and water. The o-nitrophenol will appear as a yellow solid or oil.

  • Cool the distillate in an ice bath to fully precipitate the o-nitrophenol.

  • Isolate the o-nitrophenol by filtration.

  • The p-nitrophenol remains in the distillation flask and can be recovered by cooling the residue and collecting the precipitated crystals.[14]

Problem 4: The reaction is too vigorous and difficult to control.
  • Possible Cause: The reaction between phenol and nitric acid is highly exothermic.

  • Troubleshooting Steps:

    • Cooling: Always perform the reaction in an ice bath to effectively dissipate the heat generated.

    • Slow Addition: Add the nitrating agent slowly and dropwise to the phenol solution.

    • Dilution: Use more dilute solutions of both the phenol and the nitric acid.

    • Efficient Stirring: Ensure vigorous and constant stirring to prevent localized concentration and temperature gradients.

Troubleshooting_Nitrophenol_Synthesis cluster_LowYield Oxidation cluster_Poly Over-nitration cluster_Sep Purification cluster_Vigorous Exotherm Control Start Start Nitration Problem Problem Encountered? Start->Problem Low_Yield_Tarry Low Yield / Tarry Product Problem->Low_Yield_Tarry Yes Polysubstitution Polysubstitution (Picric Acid) Problem->Polysubstitution Yes Separation_Issues Isomer Separation Difficulty Problem->Separation_Issues Yes Vigorous_Reaction Vigorous/Uncontrolled Reaction Problem->Vigorous_Reaction Yes Success Success Problem->Success No Lower_Temp Lower Temperature Low_Yield_Tarry->Lower_Temp Dilute_HNO3 Use Dilute HNO3 Low_Yield_Tarry->Dilute_HNO3 Slow_Addition Slow Addition Low_Yield_Tarry->Slow_Addition Alt_Nitrating_Agent Alternative Nitrating Agent Low_Yield_Tarry->Alt_Nitrating_Agent Stoichiometry Control Stoichiometry (1:1) Polysubstitution->Stoichiometry Mild_Conditions Use Mild Conditions Polysubstitution->Mild_Conditions PTC Use Phase-Transfer Catalyst Polysubstitution->PTC Steam_Distillation Steam Distillation Separation_Issues->Steam_Distillation Fractional_Distillation Fractional Distillation Separation_Issues->Fractional_Distillation Column_Chrom Column Chromatography Separation_Issues->Column_Chrom Cooling Ice Bath Cooling Vigorous_Reaction->Cooling Slow_Addition_V Slow Dropwise Addition Vigorous_Reaction->Slow_Addition_V Dilution Use Dilute Reagents Vigorous_Reaction->Dilution Stirring Efficient Stirring Vigorous_Reaction->Stirring

Caption: Troubleshooting Workflow for Nitrophenol Synthesis.

Data Summary: Factors Influencing Regioselectivity

ParameterEffect on o:p RatioRationale
Temperature Lower temperature increases the o:p ratio.Ortho isomer is the kinetically favored product.[7]
Nitric Acid Concentration Higher concentration can lead to more oxidation and polysubstitution, but its direct effect on the o:p ratio is complex and often coupled with temperature effects.More aggressive nitrating conditions can alter selectivity.
Solvent Non-polar solvents like CCl₄ can favor ortho substitution.Solvent polarity influences the transition state energies for ortho and para attack.[7][8]
Catalyst Solid acid catalysts (e.g., zeolites) can be tailored to favor one isomer over the other.The catalyst's pore structure and active sites can sterically hinder the formation of one isomer.[8]

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber over nitrile gloves for concentrated solutions), safety goggles, a face shield, and a lab coat.[15]

  • Ventilation: Perform all nitration reactions in a well-ventilated fume hood.[15]

  • Exothermic Reaction: Be prepared for a highly exothermic reaction. Use an ice bath for cooling and add reagents slowly.[16]

  • Oxidizing Agent: Nitric acid is a strong oxidizing agent. Avoid contact with flammable and organic materials.

  • Product Hazards: Nitrophenols are toxic and can be absorbed through the skin.[17] 2,4,6-trinitrophenol (picric acid) is explosive and should be handled with extreme caution.[5]

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

References

Sources

Technical Support Center: Optimization of Mannich Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Mannich reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to address the complex challenges you may face in the lab, providing in-depth, field-proven insights in a direct question-and-answer format.

Section 1: Core Principles of the Mannich Reaction

Before troubleshooting, it's crucial to understand the fundamental mechanism. The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone or aldehyde), an amine (primary or secondary), and a non-enolizable aldehyde (typically formaldehyde).[1][2] The reaction proceeds through two primary stages:

  • Iminium Ion Formation: The amine and formaldehyde react to form a highly electrophilic iminium ion.[1][3]

  • Nucleophilic Attack: The active hydrogen compound tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the final β-amino-carbonyl product, known as a Mannich base.[1][3]

This process is typically acid-catalyzed, as acidic conditions facilitate both the dehydration step to form the iminium ion and the enolization of the carbonyl component.[4][5]

Mannich_Mechanism Figure 1: Generalized Mannich Reaction Mechanism Amine R₂NH (Amine) Iminium [R₂N=CH₂]⁺ (Iminium Ion) Amine->Iminium + H⁺, - H₂O Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Iminium Ketone Active Hydrogen Cmpd. (Ketone Enol Form) Product β-Amino-carbonyl (Mannich Base) Ketone->Product Iminium->Product C-C bond formation Troubleshooting_Yield Figure 2: Decision Tree for Low Yield Issues Start Low or No Yield CheckReagents Verify Reagent Quality (Fresh Paraformaldehyde, Pure Ketone/Amine) Start->CheckReagents CheckReagents->Start Reagents Poor CheckConditions Optimize Conditions (Temperature, Time) CheckReagents->CheckConditions Reagents OK CheckConditions->Start No Improvement CheckStoich Verify Molar Ratios CheckConditions->CheckStoich Conditions Optimized CheckStoich->Start Incorrect Ratios CheckpH Ensure Mildly Acidic pH CheckStoich->CheckpH Ratios Correct CheckpH->Start No Improvement Success Improved Yield CheckpH->Success pH Adjusted Optimization_Workflow Figure 3: General Workflow for Mannich Reaction Optimization Start Define Substrates (Ketone, Amine, Aldehyde) Initial Run Initial Test Reaction (e.g., EtOH, Reflux, 1:1.1:1.2 ratio) Start->Initial Analyze Analyze Outcome (TLC, NMR of crude) Initial->Analyze LowYield Low Yield? Analyze->LowYield OptimizeSolvent Screen Solvents (Protic vs. Aprotic) Analyze->OptimizeSolvent General Improvement Needed ConsiderCatalyst Screen Catalysts (Acidic, Lewis Acid) Analyze->ConsiderCatalyst Reaction Sluggish SideProducts Side Products? LowYield->SideProducts No (Yield OK) OptimizeTemp Screen Temperature LowYield->OptimizeTemp Yes OptimizeStoich Adjust Stoichiometry SideProducts->OptimizeStoich Yes Final Optimized Conditions Achieved SideProducts->Final No (Clean Reaction) OptimizeTemp->Analyze OptimizeSolvent->Analyze OptimizeStoich->Analyze ConsiderCatalyst->Analyze

Sources

Technical Support Center: Synthesis of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center with troubleshooting guides and FAQs for the synthesis of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol.

Welcome to the dedicated technical resource for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. The synthesis, a classic example of the Mannich reaction, involves the aminomethylation of 4-nitro-6-methoxyphenol.[1] While theoretically straightforward, this reaction is prone to several side reactions that can impact yield, purity, and reproducibility.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-quality results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each entry details the probable cause and provides a step-by-step solution.

Question 1: My reaction has produced a low yield of the desired product, and a significant amount of an insoluble, tarry substance has formed. What is happening and how can I prevent it?

Probable Cause: The formation of tarry, insoluble material is a classic sign of polymerization, a common side reaction in Mannich condensations involving phenols and formaldehyde.[2] There are two primary competing polymerization pathways:

  • Phenol-Formaldehyde Resinification: The electron-rich 4-nitro-6-methoxyphenol can react with formaldehyde under acidic or basic conditions to form a cross-linked phenolic resin. This process is accelerated by excessive heat and prolonged reaction times.

  • Formaldehyde Polymerization: Formaldehyde in solution exists in equilibrium with its solid polymer, paraformaldehyde. Uncontrolled temperature or improper reagent stoichiometry can favor the formation of this polymer.

Recommended Solutions:

  • Strict Temperature Control: Maintain the reaction temperature within the recommended range (typically low to moderate, e.g., 25-50°C). An initial exothermic phase is common upon addition of formaldehyde; use an ice bath to manage it effectively. Overheating is the primary driver for resinification.

  • Order of Reagent Addition: The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and dimethylamine.[3][4] To ensure this is the primary electrophile, it is often best to pre-mix the dimethylamine and formaldehyde before slowly adding this mixture to the solution of the phenol. This minimizes the concentration of free formaldehyde available to react directly with the phenol.

  • Stoichiometry Optimization: Use a slight excess (e.g., 1.1-1.2 equivalents) of dimethylamine and formaldehyde relative to the phenol. A large excess of formaldehyde should be avoided as it significantly increases the likelihood of polymerization.

  • Solvent Choice: The reaction is typically performed in aqueous or alcoholic solutions.[3] A solvent like ethanol can help to homogenize the reaction mixture and dissipate heat more effectively than a purely aqueous system.

ParameterStandard ProtocolTroubleshooting Modification
Temperature 40-50°CStart at 0-5°C, allow to warm slowly to 25°C
Formaldehyde 1.2 eq1.1 eq
Reaction Time 12-24 hMonitor by TLC; quench as soon as starting material is consumed

Question 2: My TLC analysis shows the desired product, but also a significant, less polar spot (higher Rf value). What is this impurity?

Probable Cause: This observation strongly suggests the formation of a di-substituted product, 2,5-bis(dimethylaminomethyl)-4-nitro-6-methoxyphenol . The starting phenol has two positions activated by the hydroxyl and methoxy groups that are susceptible to electrophilic attack. While the C2 position (ortho to the hydroxyl) is most reactive, the C5 position (ortho to the methoxy) can also react, especially if reaction conditions are forced (e.g., high temperature, long reaction time, or excess reagents). The addition of a second basic aminomethyl group makes the molecule less polar, resulting in a higher Rf value on silica gel.

Recommended Solutions:

  • Control Stoichiometry: Limit the amount of the formaldehyde/dimethylamine reagent to near-equimolar amounts (e.g., 1.05 equivalents) relative to the phenol. This starves the reaction of the electrophile needed for the second substitution.

  • Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). The di-substituted product will form more slowly than the mono-substituted product. Quench the reaction as soon as the starting phenol is consumed to minimize the formation of the bis-adduct.

  • Lower Temperature: Conducting the reaction at a lower temperature (e.g., room temperature or below) increases the selectivity for the more reactive C2 position over the less reactive C5 position.

Diagram: Primary Reaction vs. Di-substitution Side Reaction

G SM 4-Nitro-6-methoxyphenol + [CH2=N(CH3)2]+ Product Desired Product (2-Dimethylaminomethyl...) SM->Product Desired Pathway (Attack at C2) SideProduct Di-substituted Byproduct (2,5-bis(Dimethylaminomethyl)...) Product->SideProduct Excess Reagents High Temperature

Caption: Competing pathways in the Mannich synthesis.

Question 3: The final isolated product is a dark red or brown color, not the expected yellow solid. How can I improve the color and purity?

Probable Cause: The dark coloration is indicative of oxidation byproducts. Phenols, especially electron-rich ones like the starting material and the product, are highly susceptible to oxidation, which forms highly colored quinone or quinone-imine structures.[5] This can be exacerbated by:

  • Exposure to atmospheric oxygen during a lengthy reaction or workup.

  • The presence of trace metal ion impurities, which can catalyze oxidation.

  • Elevated temperatures during workup or purification.

Recommended Solutions:

  • Inert Atmosphere: For best results, run the reaction and conduct the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Use of Antioxidants: A small amount of a reducing agent like sodium bisulfite can be added during the workup to quench oxidizing species and prevent further color formation.

  • Purification Method:

    • Recrystallization: Recrystallizing the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective at removing colored impurities. The addition of a small amount of activated charcoal during recrystallization can help adsorb the colored species.

    • Column Chromatography: If recrystallization is insufficient, flash column chromatography on silica gel is the most effective method for separating the yellow product from the darker, more polar oxidation byproducts.

  • Avoid Excessive Heat: Concentrate solutions under reduced pressure at moderate temperatures (e.g., <40°C) to prevent thermal degradation.

Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental mechanism for the synthesis of this compound? The synthesis is a Mannich reaction, which is a type of electrophilic aromatic substitution.[1] It proceeds in two main stages:

  • Iminium Ion Formation: Formaldehyde reacts with dimethylamine, typically under mild acid catalysis, to form a reactive electrophile called the dimethylaminomethyl cation (an iminium ion), sometimes referred to as an Eschenmoser's salt precursor.[3][6]

  • Electrophilic Attack: The electron-rich aromatic ring of 4-nitro-6-methoxyphenol acts as a nucleophile. The hydroxyl group is a strong activating and ortho, para-director, making the C2 position highly electron-rich and susceptible to attack by the iminium ion to form the final product.[7]

Diagram: Mannich Reaction Mechanism

G cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Formaldehyde Formaldehyde Iminium Iminium Ion [CH2=N(CH3)2]+ Formaldehyde->Iminium Amine Dimethylamine Amine->Iminium Product Final Product Iminium->Product Electrophilic Attack at C2 Phenol 4-Nitro-6-methoxyphenol Phenol->Product

Caption: Overview of the two-stage Mannich reaction mechanism.

FAQ 2: Can I use paraformaldehyde instead of an aqueous formaldehyde solution? Yes, paraformaldehyde is often a preferred source of formaldehyde for this reaction. Paraformaldehyde is a solid polymer that, when heated in the reaction medium, depolymerizes in situ to provide monomeric formaldehyde.[8] This approach offers several advantages:

  • Higher Concentration: It avoids introducing a large volume of water, which can be beneficial for certain solvent systems and can simplify the workup.

  • Stability and Storage: Paraformaldehyde is more stable and easier to store than aqueous formaldehyde solutions, which can degrade over time. The key is to ensure the reaction conditions (temperature and catalysis) are sufficient to cause the depolymerization at a rate that is conducive to the Mannich reaction without leading to uncontrolled side reactions.

FAQ 3: What are the best practices for purifying the final product? Purification typically involves a multi-step approach:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is used to remove water-soluble reagents and salts. This often involves an extraction with an organic solvent like ethyl acetate or dichloromethane, followed by washing with brine.

  • Acid-Base Extraction (Optional): The product contains a basic dimethylamino group. It can be selectively extracted into an acidic aqueous layer (e.g., dilute HCl), leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) and the product is re-extracted into an organic solvent. This is a highly effective purification technique for Mannich bases.

  • Crystallization or Chromatography: As discussed in Troubleshooting Question 3, the final purification is typically achieved by recrystallization from a suitable solvent or by flash column chromatography for the highest purity.

FAQ 4: How should I store the final product to prevent degradation? this compound contains both phenolic and tertiary amine functional groups, making it susceptible to degradation.[5] For long-term stability, store the compound under the following conditions:

  • Temperature: Store in a refrigerator or freezer at low temperatures (e.g., 4°C or -20°C).

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or in a dark location, as phenolic compounds can be light-sensitive.

Standard Experimental Protocol

This protocol provides a reliable starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Reagents & Materials:

  • 4-nitro-6-methoxyphenol

  • Dimethylamine (40% solution in water)

  • Formaldehyde (37% solution in water)

  • Ethanol

  • Hydrochloric Acid (for workup)

  • Sodium Bicarbonate (for workup)

  • Ethyl Acetate (for extraction)

  • Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-nitro-6-methoxyphenol in ethanol (approx. 5-10 mL per gram of phenol). Place the flask in an ice-water bath.

  • Reagent Preparation: In a separate beaker or dropping funnel, combine 1.2 equivalents of dimethylamine solution and 1.2 equivalents of formaldehyde solution. Cool this mixture in the ice bath as well.

  • Addition: Slowly add the dimethylamine/formaldehyde mixture to the stirred solution of the phenol over 30-60 minutes, ensuring the internal temperature of the reaction does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

    • Dilute the residue with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and saturated sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound as a yellow solid.

Diagram: Troubleshooting Workflow

G Start Synthesis Attempted CheckYield Check Yield & Purity (TLC/NMR) Start->CheckYield Success Successful Synthesis CheckYield->Success High Yield & Purity LowYield Low Yield / Tar Formation? CheckYield->LowYield No Impurity Impurity Profile Issue? LowYield->Impurity No Sol_LowYield Troubleshoot Polymerization: - Lower Temperature - Control Stoichiometry - Check Reagent Addition Order LowYield->Sol_LowYield Yes Color Product Discolored? Impurity->Color No Sol_Impurity Troubleshoot Polysubstitution: - Reduce Reagents/Time - Purify via Chromatography Impurity->Sol_Impurity Yes Color->Success No, Issue Resolved Sol_Color Troubleshoot Oxidation: - Use Inert Atmosphere - Add Antioxidant in Workup - Purify with Charcoal/Column Color->Sol_Color Yes Sol_LowYield->Start Retry Synthesis Sol_Impurity->Start Retry Synthesis Sol_Color->Start Retry Synthesis

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
  • Alfa Chemistry. (n.d.). Mannich Reaction.
  • BenchChem. (2025). Technical Support Center: Stability and Degradation of 3-[(Dimethylamino)methyl]phenol.
  • Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters.
  • Merino, P. (n.d.). The nucleophilic additions of enolizable carbonyl compounds to electrophilic C=N bonds are generally known as Mannich-.
  • Curly Arrow. (2007, May 15). The Mannich Reaction revisited.
  • Organic Chemistry. (2023, April 19). Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism.
  • PubChem. (n.d.). 2,4,6-Tris((dimethylamino)methyl)phenol.
  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols.
  • Echemi. (n.d.). 2,4,6-Tris(dimethylaminomethyl)phenol Safety Data Sheets.
  • Wikipedia. (n.d.). 4-Nitrophenol.
  • Wikipedia. (n.d.). Mannich reaction.
  • BenchChem. (2025). The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2,4,6-Tris(dimethylaminomethyl)phenol.
  • Santa Cruz Biotechnology. (n.d.). 2,4,6-Tris(dimethylaminomethyl)phenol.
  • YouTube. (2022, April 9). Synthesis of Nitrophenol.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol.
  • UCL Discovery. (n.d.). Development of an Enantioselective Reductive Nitro-Mannich Reaction using Thiourea Catalysis.
  • Organic Chemistry Portal. (n.d.). Mannich Reaction.
  • Brunel University Research Archive. (n.d.). a study of the mannich reaction with.
  • ResearchGate. (n.d.). Mannich reaction mechanism for phenols.
  • Wikipedia. (n.d.). Nitro-Mannich reaction.
  • ChemicalBook. (n.d.). 2,6-DIMETHYL-4-NITROPHENOL synthesis.
  • YouTube. (2021, September 9). Mannich Reaction.
  • Google Patents. (n.d.). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
  • Google Patents. (n.d.). RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process.
  • Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
  • ResearchGate. (n.d.). Synthesis of 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl....
  • Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • Google Patents. (n.d.). KR940006989A - Method for purifying 2-[(dimethylamino) methyl] -1- (3-methoxyphenyl) cyclohexanol and its salts.

Sources

stability issues of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in solution. Our goal is to help you anticipate and troubleshoot potential challenges, ensuring the integrity and reproducibility of your experimental results.

Introduction: Understanding the Molecule

This compound is a substituted nitrophenol. Its structure, featuring a phenolic hydroxyl group, a nitro group, and a dimethylaminomethyl group, dictates its chemical behavior and stability profile. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, while the overall structure makes the molecule susceptible to degradation under specific environmental conditions.[1] This guide will walk you through the critical factors—pH, light, temperature, and solvent—that influence the stability of this compound in solution and provide actionable protocols to mitigate degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with this compound in solution.

Q1: My solution of this compound has turned yellow. What does this indicate?

A1: The appearance of a yellow color, or the intensification of it, is a strong indicator of the deprotonation of the phenolic hydroxyl group to form a phenolate anion. This is a pH-dependent phenomenon. Nitrophenols are known to be weakly acidic, and in solutions with a pH above their pKa, they exist predominantly as the more soluble, yellow-colored phenolate ion.[2] While this color change itself is not necessarily degradation, the conditions causing it (alkaline pH) can make the molecule more susceptible to oxidative degradation.[1]

Troubleshooting Steps:

  • Measure the pH: Immediately check the pH of your solution.

  • Adjust pH if necessary: If your experimental design allows, adjust the pH to a neutral or slightly acidic range to revert the compound to its protonated, less colored form.

  • Assess for Degradation: If the color persists after pH adjustment or if you suspect degradation, proceed with an analytical assessment as described in .

Q2: What are the optimal conditions for preparing and storing solutions of this compound?

A2: Due to the potential for hydrolysis and photodegradation in solution, it is strongly recommended to prepare solutions fresh for each experiment.[3] If stock solutions are necessary, they must be prepared and stored with care to maintain their integrity.

ParameterRecommendationRationale
Solvent HPLC-grade Methanol or AcetonitrileThe compound has moderate solubility in polar organic solvents and is generally stable for short-term storage in these.[1]
Storage Temperature -20°C or lowerLow temperatures slow down the rate of chemical degradation.
Aliquoting Store in small, single-use aliquotsThis practice avoids repeated freeze-thaw cycles which can accelerate degradation and introduce moisture.[3]
Light Protection Use amber glass vials or wrap vials in aluminum foilNitrophenolic compounds are often photosensitive and can degrade upon exposure to UV light.[1][3]
Atmosphere Consider storing under an inert atmosphere (e.g., argon or nitrogen)This minimizes the risk of oxidation, especially for long-term storage.
Q3: How does pH impact the stability of this compound?

A3: The pH of the solution is a critical factor. The molecule contains both an acidic phenolic hydroxyl group and a basic dimethylaminomethyl group, making its stability pH-dependent.

  • Alkaline Conditions (pH > pKa): In basic solutions, the phenolic proton is lost, forming the phenolate anion.[1][4] This change in the electronic structure of the molecule can increase its susceptibility to oxidative degradation.

  • Acidic Conditions: Under strongly acidic conditions and elevated temperatures, hydrolysis of the functional groups may occur, although this is generally a slower process.[1]

The diagram below illustrates the decision-making process when encountering stability issues.

Caption: Troubleshooting workflow for stability issues.

Q4: Is this compound sensitive to light?

A4: Yes. Nitroaromatic compounds, including nitrophenols, are often photosensitive and can undergo photodegradation upon exposure to light, particularly UV radiation.[1][5] It is imperative to protect solutions of this compound from light at all stages of handling and storage. The ICH guideline Q1B provides a framework for photostability testing, which involves exposing the compound to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[6][7]

Q5: How can I definitively determine if my sample has degraded?

A5: Visual inspection is not sufficient. The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[8] An appropriate HPLC method should be able to separate the intact parent compound from any potential degradation products. By comparing a stored sample to a freshly prepared standard, you can quantify the purity and confirm stability. A forced degradation study (see ) is essential for developing and validating such a method.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions. This helps to identify potential degradation products and pathways and is crucial for developing a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Apply Stress Conditions: For each condition, use a separate aliquot of the stock solution. Include a control sample kept at -20°C in the dark.

Stress ConditionProtocol
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[1]
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1]
Thermal Degradation Place an aliquot of the stock solution in an oven at 70°C for 48 hours.
Photodegradation Expose a solution in a clear vial to a UV light source (e.g., 254 nm or 365 nm) for 24 hours. A control sample must be wrapped in foil and kept alongside.[1]
  • Analysis: Analyze all stressed samples, including the control, using the HPLC method described below. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the analytical method can detect and resolve the degradation products from the parent peak.

Caption: Key factors influencing compound stability.

Protocol 2: HPLC Method for Stability Assessment

Objective: To provide a starting point for a reverse-phase HPLC method to separate the parent compound from its potential degradation products. This method must be optimized and validated for your specific equipment and application.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV-Vis Diode Array Detector (DAD). Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the λmax of the compound) to ensure detection of all species.

  • System Suitability:

    • Inject a standard solution five times; the relative standard deviation (RSD) of the peak area should be <2%.

    • Inject a solution from the forced degradation study (e.g., the base hydrolysis sample) to confirm that the degradation products are resolved from the parent peak.

Note: For mass spectrometry (MS) compatible analysis, using formic acid is appropriate.[9] If MS is not required, phosphoric acid can also be used.[9]

References

  • ResearchGate. Note on stability of p‐nitrophenol in aqueous solutions.[Link]

  • Quora. P-nitrophenol is more acidic than m-nitrophenol. Why?[Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.[Link]

  • Chemistry Stack Exchange. Acidity order of nitrophenols.[Link]

  • MOFAN. Wholesale 2,4,6-Tris(Dimethylaminomethyl)phenol Cas#90-72-2 Manufacturer and Supplier.[Link]

  • Journal of Applied Pharmaceutical Science. Analytical methods for the degradation of phytoconstituents.[Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 2,4,6-Trinitrotoluene.[Link]

  • ResearchGate. Investigation of thermal stability of some nitroaromatic derivatives by dsc.[Link]

  • PubChem. 2,4,6-Tris((dimethylamino)methyl)phenol.[Link]

  • ICH. Stability testing: photostability testing of new drug substances and products Q1B.[Link]

  • PubMed. Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds.[Link]

  • PubMed Central. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.[Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.[Link]

  • SIELC Technologies. Separation of Phenol, 2-[(dimethylamino)methyl]-6-ethoxy-4-nitro- on Newcrom R1 HPLC column.[Link]

  • PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.[Link]

  • Royal Society of Chemistry. Electrochemical detection of 4-nitrophenol based on biomass derived activated carbons.[Link]

  • PubMed. Degradation of 4-nitrophenol, 2-chloro-4-nitrophenol, and 2,4-dinitrophenol by Rhodococcus imtechensis strain RKJ300.[Link]

  • ResearchGate. Thermal Decomposition of Aliphatic Nitro-compounds.[Link]

Sources

Technical Support Center: Troubleshooting NMR Spectra of Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of substituted phenols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in acquiring and interpreting NMR spectra for this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical field experience.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental questions that frequently arise during the NMR analysis of substituted phenols.

Q1: Why is the chemical shift of my phenolic hydroxyl (-OH) proton so variable?

The chemical shift of the phenolic -OH proton is notoriously sensitive to its environment. Factors such as solvent, temperature, concentration, and the presence of water can significantly alter its position.[1][2] This variability is primarily due to:

  • Hydrogen Bonding: Phenolic -OH groups are strong hydrogen bond donors and acceptors. In protic or hydrogen-bond accepting solvents like DMSO-d₆ or acetone-d₆, the -OH proton will engage in hydrogen bonding with the solvent, leading to a downfield shift (higher ppm).[3][4] Conversely, in non-polar solvents like CDCl₃, intermolecular hydrogen bonding between phenol molecules dominates, and the chemical shift becomes concentration-dependent.[4]

  • Chemical Exchange: The phenolic proton can undergo rapid exchange with other labile protons in the sample, such as residual water or other acidic protons.[5][6] This exchange can broaden the signal and average its chemical shift.

Q2: My phenolic -OH peak is broad and difficult to integrate accurately. What can I do?

Broadening of the phenolic -OH peak is a common observation resulting from chemical exchange and intermolecular hydrogen bonding.[5][7] To obtain a sharper signal for more accurate integration, consider the following:

  • Use a Hydrogen-Bond Accepting Solvent: Solvents like DMSO-d₆ or acetone-d₆ can disrupt intermolecular hydrogen bonding between phenol molecules, leading to sharper signals.[5][8]

  • Lower the Temperature: Decreasing the temperature of the NMR experiment can slow down the rate of chemical exchange, resulting in a sharper -OH peak.[5]

  • Ensure a Dry Sample and Solvent: Traces of water in the sample or solvent can exacerbate proton exchange, leading to peak broadening. Using dry solvents and thoroughly drying your sample can help minimize this effect.

Q3: How can I definitively identify the phenolic -OH peak in my spectrum?

The most reliable method for identifying a phenolic -OH peak is the D₂O shake .[2][9]

Experimental Protocol: D₂O Shake

  • Acquire a standard ¹H NMR spectrum of your substituted phenol sample.

  • Add a few drops of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The signal corresponding to the phenolic -OH proton will disappear or significantly decrease in intensity.[9] This occurs because the acidic phenolic proton rapidly exchanges with the deuterium from D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the peak vanishes, confirming its identity.[3][9]

Q4: I am trying to distinguish between ortho, meta, and para isomers of a substituted phenol. What are the key NMR features to look for?

Distinguishing between isomers of substituted phenols relies on analyzing the substitution pattern of the aromatic ring in the ¹H NMR spectrum.[10][11]

  • ortho-substituted: You will typically observe a more complex splitting pattern in the aromatic region due to the presence of four non-equivalent aromatic protons.

  • meta-substituted: This isomer will also show a complex pattern, but the coupling constants will differ from the ortho isomer. Often, one proton will appear as a singlet or a narrowly split triplet.

  • para-substituted: Due to the symmetry of the molecule, you will observe a simpler pattern, often consisting of two doublets (an AA'BB' system).[11]

The electronic nature of the substituent also plays a crucial role. Electron-donating groups will shield the ortho and para protons, shifting them upfield (lower ppm), while electron-withdrawing groups will deshield them, causing a downfield shift.[12]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex issues you may encounter.

Guide 1: Overlapping Aromatic and/or Substituent Signals

A common challenge with substituted phenols is the overlap of signals in the aromatic region or between aromatic protons and those of the substituents.

Initial Assessment:

First, confirm the identity of your phenolic -OH peak using a D₂O shake as described in the FAQs. This will simplify the spectrum and help you focus on the remaining signals.[7]

Troubleshooting Workflow:

If signal overlap persists, you can manipulate the chemical environment to induce differential shifts in the proton resonances.

Method 1: Solvent-Induced Chemical Shift Changes

The polarity and hydrogen-bonding capabilities of the NMR solvent can significantly influence the chemical shifts of nearby protons.[8][13]

Experimental Protocol:

  • Prepare samples of your substituted phenol in a variety of deuterated solvents with different properties (see Table 1).

  • Acquire ¹H NMR spectra for each sample under identical conditions (concentration, temperature).

  • Compare the spectra to identify a solvent that provides optimal resolution of the overlapping signals.

Table 1: Properties of Common Deuterated Solvents and Their Effect on Phenolic -OH Signals

SolventPolarity (Dielectric Constant)Hydrogen BondingTypical Effect on Phenolic -OH Chemical Shift
CDCl₃ (Chloroform-d)4.8Weak H-bond acceptorBroad, variable, often 4-8 ppm[7][14]
(CD₃)₂CO (Acetone-d₆)20.7Strong H-bond acceptorSharper, downfield shift, typically 8-10 ppm[7]
DMSO-d₆ (Dimethylsulfoxide-d₆)46.7Strong H-bond acceptorSharp, further downfield shift, often >9 ppm[7][14]
CD₃CN (Acetonitrile-d₃)37.5Moderate H-bond acceptorIntermediate sharpness and shift
C₆D₆ (Benzene-d₆)2.3Non-polarCan induce significant shifts due to aromatic solvent-induced shift (ASIS) effects.

Method 2: Temperature Variation

Altering the temperature can affect intermolecular interactions and conformational equilibria, which may lead to changes in chemical shifts.

Experimental Protocol:

  • Choose a suitable solvent that provides partial but not complete resolution.

  • Acquire a series of ¹H NMR spectra at different temperatures (e.g., in 10°C increments from 25°C to 65°C).

  • Analyze the spectra to determine if a specific temperature provides the desired resolution.

Method 3: Advanced 2D NMR Techniques

When 1D methods are insufficient, 2D NMR experiments can provide the necessary resolution by correlating signals through bonds or space.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing out the spin systems of the aromatic ring and any alkyl substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This can help to resolve overlapping proton signals by spreading them out in the carbon dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary carbons and connecting different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are bonded. This can be used to determine the relative stereochemistry and conformation of the molecule.

Diagram 1: Troubleshooting Workflow for Overlapping Signals

workflow start Overlapping Signals in ¹H NMR d2o Perform D₂O Shake to Identify -OH Peak start->d2o check_overlap Overlap Persists? d2o->check_overlap solvent Change NMR Solvent (e.g., CDCl₃ to DMSO-d₆) check_overlap->solvent Yes resolved Signals Resolved check_overlap->resolved No temp Vary Temperature solvent->temp two_d Utilize 2D NMR (COSY, HSQC, HMBC) temp->two_d two_d->resolved

Sources

Technical Support Center: Navigating Mannich Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A-Level Support for Researchers, Scientists, and Drug Development Professionals on a Core Synthetic Challenge: How to Avoid Polymerization in Mannich Reactions

Welcome to our dedicated technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize one of the most versatile C-C bond-forming reactions in the synthetic chemist's toolbox: the Mannich reaction. Uncontrolled polymerization is a frequent and frustrating side reaction that can derail syntheses, reduce yields, and complicate purifications. This guide is structured to directly address the common issues you may encounter, providing both theoretical understanding and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My Mannich reaction has turned into an intractable solid. What are the primary causes of this polymerization?

A1: This is a classic problem in Mannich chemistry, and it typically stems from the high reactivity of the components, particularly formaldehyde, and the nature of the Mannich base product itself. There are three main culprits:

  • Inherent Reactivity of Formaldehyde: Formaldehyde is intrinsically prone to self-polymerization, especially under basic conditions, to form paraformaldehyde.[1] It can also react uncontrollably with the enolizable component in aldol-type side reactions.

  • Reactivity of the Mannich Base with Primary Amines: If you use ammonia or a primary amine, the resulting Mannich base is a primary or secondary amine, respectively. This newly formed amine is nucleophilic and can react again with another molecule of formaldehyde (iminium ion precursor) and your enolizable starting material, leading to oligomers or polymers.[1][2]

  • Multiple Reactive Sites on the Carbonyl Compound: If your ketone or aldehyde has acidic protons on both α-carbons, the initial Mannich product can undergo a second aminomethylation, leading to di-substituted products which can further cross-link.[1]

Understanding these root causes is the first step in designing a successful, high-yielding Mannich reaction.

Q2: How can I strategically control the reaction to favor the desired mono-adduct and prevent these polymerization pathways?

A2: Control is the operative word here. By carefully manipulating the reaction conditions, you can steer the reaction towards your desired product. Here are the key levers you can pull:

  • Slow Addition of Reagents: A slow, dropwise addition of the limiting reagent (often the amine or formaldehyde) is a highly effective strategy. This maintains a low instantaneous concentration of the reactive species, favoring the initial, desired mono-addition over subsequent polymer-forming reactions.[1]

  • Temperature Control: Lower temperatures generally favor the kinetic product (the desired Mannich base) over thermodynamic byproducts and polymerization. High temperatures can accelerate unwanted side reactions.[1] It is advisable to start your reaction at a lower temperature (e.g., 0 °C or room temperature) and only gently heat if the reaction is too sluggish.[1]

  • pH Control: The Mannich reaction is typically most efficient under mildly acidic conditions (pH ~4-5).[3] This is a delicate balance. The acidity is required to facilitate the formation of the electrophilic iminium ion from the amine and formaldehyde.[4] However, strongly acidic conditions can promote unwanted side reactions, while basic conditions can lead to uncontrolled aldol-type reactions with formaldehyde, significantly increasing the likelihood of polymerization.[1] Using the hydrochloride salt of the amine is a common and effective way to maintain an appropriate acidic environment.[5]

Q3: I'm using paraformaldehyde, and my reaction is sluggish and gives a poor yield. What's going wrong?

A3: Paraformaldehyde, while being a convenient solid source of formaldehyde, can be deceptively tricky. The issue often lies in its inefficient depolymerization back to monomeric formaldehyde, which is the reactive species.

  • Depolymerization is Key: Paraformaldehyde is a polymer and must be broken down into formaldehyde monomers to react. This depolymerization is catalyzed by acid or, more effectively, by base and heat.[6]

  • Practical Tips for Using Paraformaldehyde: To ensure efficient depolymerization, you can pre-treat the paraformaldehyde. A common procedure involves suspending the paraformaldehyde in a suitable solvent (like methanol or water) and adding a catalytic amount of base (e.g., NaOH or KOH) while gently warming (e.g., to 60°C) until the solution becomes clear.[7][8] Be aware that old or poorly stored paraformaldehyde can be more difficult to depolymerize.[6] Using fresh, high-quality paraformaldehyde is crucial.[1]

Q4: Are there alternatives to formaldehyde or the standard three-component setup that offer better control?

A4: Absolutely. When traditional methods fail, especially with sensitive or sterically hindered substrates, switching to a more controlled, two-component approach using a pre-formed iminium salt is a highly recommended strategy.

  • Eschenmoser's Salt: Dimethyl(methylidene)ammonium iodide, known as Eschenmoser's salt, is a stable, crystalline solid that acts as a potent aminomethylating agent.[9][10] By using a pre-formed iminium salt, you bypass the in-situ formation step, which is often where control is lost. This provides a cleaner reaction with fewer side products. The reaction is typically performed by adding Eschenmoser's salt to the enol or enolate of your carbonyl compound in an anhydrous solvent like THF or dichloromethane.[1][11]

Troubleshooting Guide

Unwanted polymerization is a common hurdle in Mannich reactions. This guide provides a logical workflow to diagnose and solve the issue.

G cluster_0 Problem Identification cluster_1 Initial Checks & Easy Fixes cluster_2 Solutions & Advanced Strategies start Polymerization Observed amine_check Primary Amine or Ammonia Used? start->amine_check temp_check Reaction Temperature > 40°C? amine_check->temp_check No use_secondary Switch to Secondary Amine to Prevent Cross-linking amine_check->use_secondary Yes reagent_check Reagent Quality Check temp_check->reagent_check No lower_temp Lower Temperature (Start at 0°C or RT) temp_check->lower_temp Yes slow_addition Implement Slow Reagent Addition reagent_check->slow_addition Reagents OK ph_control Optimize pH (Mildly Acidic, ~4-5) slow_addition->ph_control preformed_iminium Use Pre-formed Iminium Salt (e.g., Eschenmoser's Salt) ph_control->preformed_iminium If all else fails

Caption: The general mechanism of the Mannich reaction.

Unwanted Polymerization Pathway (with Primary Amine)

G cluster_0 Initial Reaction cluster_1 Polymerization Cascade M1 Mannich Base (Secondary Amine) I2 New Iminium Ion M1->I2 + CH₂O M2 Dimer I2->M2 + Enol Polymer Polymer/Oligomer M2->Polymer Repeats...

Caption: Unwanted polymerization pathway in Mannich reactions.

Experimental Protocols

Protocol 1: Controlled Mannich Reaction via Slow Addition

This protocol is designed to minimize polymerization by controlling the concentration of reactive intermediates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the secondary amine (e.g., pyrrolidine, 1.2 equivalents) and the enolizable ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol).

  • Preparation of Addition Solution: In the dropping funnel, prepare a solution of aqueous formaldehyde (37%, 1.2 equivalents) in the same solvent.

  • Slow Addition: Cool the flask containing the amine and ketone to 0°C in an ice bath. Add the formaldehyde solution dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed. [1]5. Workup: Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Mannich Reaction Using a Pre-formed Iminium Salt (Eschenmoser's Salt)

This protocol offers enhanced control and is particularly useful for sensitive or challenging substrates.

  • Enolate Formation (if necessary): For less acidic ketones, pre-formation of the enolate may be necessary. In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1.0 equivalent) in an anhydrous solvent (e.g., THF). Cool to -78°C and add a strong base (e.g., LDA, 1.1 equivalents). Stir for 30-60 minutes.

  • Reaction Setup: In a separate flask under an inert atmosphere, suspend Eschenmoser's salt (1.2 equivalents) in anhydrous dichloromethane.

  • Addition: Add the enolate solution to the Eschenmoser's salt suspension at -78°C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor its progress by TLC or LC-MS. [1]5. Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product as needed. [1]

References

  • Strategies to minimize polymerization in Mannich reactions - Benchchem.
  • Mannich Reaction - Chemistry Steps. Available at: [Link]

  • Paraformaldehyde: why won't it dissolve? - IHC WORLD. Available at: [Link]

  • P. Merino The nucleophilic additions of enolizable carbonyl compounds to electrophilic C=N bonds are generally known as Mannich-. Available at: [Link]

  • Paraformaldehyde - Dover Chemical. Available at: [Link]

  • Mannich Reaction Mechanism - BYJU'S. Available at: [Link]

  • Eschenmoser's salt: Application of Mannich reaction (Part 3) - YouTube. Available at: [Link]

  • Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act - SUST Repository. Available at: [Link]

  • Mannich reaction - Wikipedia. Available at: [Link]

  • Mannich Reaction - Organic Chemistry Portal. Available at: [Link]

  • Mannich Reaction - Chemistry LibreTexts. Available at: [Link]

  • Depolymerization of Paraformaldehyde - Journal of the A.S.S.B.T. Available at: [Link]

  • Mannich reaction - ChemTube3D. Available at: [Link]

  • Sluggish paraformaldehyde depolymerization? - Sciencemadness Discussion Board. Available at: [Link]

  • Mannich reaction - L.S.College, Muzaffarpur. Available at: [Link]

  • Mannich Reaction Mechanism - BYJU'S. Available at: [Link]

  • Eschenmoser's salt: Application of Mannich reaction (Part 3). - YouTube. Available at: [Link]

  • Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act - SUST Repository. Available at: [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol. This document is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this and structurally related compounds. We will delve into the underlying chemistry, provide a robust baseline protocol, and address the common challenges encountered during scale-up through a detailed troubleshooting guide and frequently asked questions.

Reaction Overview: The Mannich Reaction with Substituted Phenols

The synthesis of this compound is a classic example of the Mannich reaction . This three-component organic reaction involves the aminoalkylation of an acidic proton, in this case, on the aromatic ring of 2-methoxy-4-nitrophenol, using formaldehyde and a secondary amine, dimethylamine.[1][2][3]

Mechanism Pillars:

  • Iminium Ion Formation: The reaction initiates with the formation of a highly electrophilic dimethylaminium ion (an Eschenmoser's salt precursor) from the condensation of dimethylamine and formaldehyde, typically under acidic conditions.[4][5][6]

  • Electrophilic Aromatic Substitution: The electron-rich phenol acts as a nucleophile, attacking the iminium ion. The potent activating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups direct the substitution to the ortho position, which is vacant and sterically accessible.[6][7]

The overall transformation is a cornerstone C-C bond-forming reaction, valued for its efficiency in introducing aminomethyl functionalities that are prevalent in many pharmaceutical compounds.[2]

Reaction Pathway

G reagents Dimethylamine + Formaldehyde iminium Dimethylaminium Ion (Electrophile) reagents->iminium H⁺ Catalyst product This compound iminium->product Electrophilic Aromatic Substitution phenol 2-Methoxy-4-nitrophenol (Nucleophile) phenol->product G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge Reactor with Phenol, Amine HCl, Paraformaldehyde, & Solvent B 2. Add Acid Catalyst A->B C 3. Heat to Reflux (e.g., 78°C) B->C D 4. Monitor by TLC (hourly after 2h) C->D E 5. Cool to RT, then 0-5°C D->E F 6. Precipitate Product (e.g., with Acetone) E->F G 7. Filter & Wash with Cold Solvent F->G H 8. Recrystallize for Final Purity G->H

Caption: A typical experimental workflow for the Mannich synthesis.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-methoxy-4-nitrophenol, dimethylamine hydrochloride, and fresh paraformaldehyde in ethanol. [8]2. Initiation: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reaction: Heat the mixture to a gentle reflux and maintain for the specified time.

  • Monitoring: Track the consumption of the starting phenol using a suitable TLC system (e.g., 3:1 Hexane:Ethyl Acetate). The product, being more polar and basic, will have a lower Rf value.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation of the hydrochloride salt of the Mannich base. [9]6. Purification: Collect the crystalline product by filtration, wash with a small amount of cold solvent (e.g., acetone or ethanol) to remove soluble impurities, and dry. [8]For higher purity, the crude product can be recrystallized from a suitable solvent system like an ethanol/acetone mixture.

Technical Support Center: Troubleshooting & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Troubleshooting Guide

Q1: My reaction yield is very low, or I've only recovered the starting phenol. What went wrong?

This is the most common issue and can be traced to several factors. A systematic check is required.

  • Potential Cause 1: Inactive Reagents.

    • Explanation: Paraformaldehyde is prone to degradation and hydration over time. Old or poor-quality paraformaldehyde is a primary culprit for failed Mannich reactions. [8] * Solution: Always use fresh, dry paraformaldehyde from a reputable supplier. If in doubt, purchase a new bottle. Ensure the dimethylamine hydrochloride has been stored correctly in a desiccator.

  • Potential Cause 2: Insufficient Reaction Time or Temperature.

    • Explanation: The electrophilic substitution on the deactivated nitro-substituted ring may be slower than expected.

    • Solution: Ensure the reaction is maintained at a consistent reflux. Use TLC to monitor the reaction progress; do not stop the reaction prematurely. Extend the reflux time in 2-hour increments and check for further conversion.

  • Potential Cause 3: Retro-Mannich Reaction.

    • Explanation: The Mannich reaction is reversible. During workup, harsh pH changes or excessive heat can cause the product to decompose back to the starting materials, a process known as the retro-Mannich reaction. [9] * Solution: Maintain low temperatures (0-5°C) throughout the workup and isolation steps. Use pre-chilled solvents for washing. When neutralizing or adjusting pH, do so slowly and with cooling. [9] Q2: My final product is impure and shows multiple spots on TLC. How can I avoid side products?

Impurity suggests the formation of side products or the presence of unreacted starting materials.

  • Potential Cause 1: Di-substitution.

    • Explanation: While the target position is most favorable, highly activating conditions could potentially lead to a second aminomethylation on the ring, though this is less likely given the deactivating nitro group. More commonly, impurities arise from reactions involving the starting materials themselves.

    • Solution: Carefully control the stoichiometry. Do not use a large excess of formaldehyde or dimethylamine. [8]A slight excess (1.1-1.3 equivalents) is usually sufficient.

  • Potential Cause 2: Formaldehyde Byproducts.

    • Explanation: Formaldehyde can undergo self-polymerization or other undesired reactions if not consumed efficiently.

    • Solution: Ensure efficient stirring and heating to promote the formation of the iminium ion and its subsequent reaction with the phenol. The quality of the paraformaldehyde is again critical here.

  • Potential Cause 3: Ineffective Purification.

    • Explanation: The crude product may contain unreacted starting materials or salts.

    • Solution: Recrystallization is a powerful purification technique. Experiment with different solvent systems (e.g., ethanol, methanol, acetone/water mixtures) to find conditions that effectively separate the product from impurities. Washing the filtered crude product thoroughly with a cold solvent in which the product is sparingly soluble is also critical.

Frequently Asked Questions (FAQs)
  • Q1: Why is an acid catalyst necessary?

    • The acid catalyst plays a crucial role in activating the formaldehyde and promoting the dehydration step to form the highly reactive iminium ion electrophile. [4][5]Without it, the reaction would be significantly slower or might not proceed at all.

  • Q2: Can I use aqueous formaldehyde (formalin) instead of paraformaldehyde?

    • While possible, paraformaldehyde is often preferred in laboratory settings. Paraformaldehyde is a solid polymer of formaldehyde that depolymerizes in situ to provide anhydrous formaldehyde, which can lead to cleaner reactions. [10]Formalin introduces a significant amount of water, which can sometimes interfere with the reaction or complicate the workup. [8]

  • Q3: How do the substituents on the phenol ring influence the reaction?

    • The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong ortho, para-directors and activate the ring for electrophilic substitution. The nitro (-NO₂) group is a strong deactivating group and a meta-director. The substitution occurs at the position ortho to the hydroxyl group because it is the most activated vacant position on the ring.

  • Q4: What are the key safety precautions for this reaction?

    • Formaldehyde (from paraformaldehyde) is a suspected carcinogen and should be handled in a well-ventilated fume hood. Dimethylamine is corrosive and has a strong odor. Phenolic compounds can be skin irritants. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Troubleshooting Decision Flowchart

G cluster_yield Low or No Yield cluster_purity Impure Product start Problem with Synthesis? yield_q1 Reagents fresh? start->yield_q1 Low Yield purity_q1 Correct stoichiometry used? start->purity_q1 Impure Product yield_a1_no Use fresh paraformaldehyde & dry amine salt. yield_q1->yield_a1_no No yield_q2 Reaction monitored to completion? yield_q1->yield_q2 Yes yield_a1_no->yield_q2 yield_a2_no Extend reflux time. Monitor with TLC. yield_q2->yield_a2_no No yield_q3 Workup performed cold? yield_q2->yield_q3 Yes yield_a2_no->yield_q3 yield_a3_no Maintain 0-5°C during isolation to prevent retro-Mannich reaction. yield_q3->yield_a3_no No yield_ok Yield should improve. yield_q3->yield_ok Yes yield_a3_no->yield_ok purity_a1_no Verify molar ratios. Avoid large excess of reagents. purity_q1->purity_a1_no No purity_q2 Purification effective? purity_q1->purity_q2 Yes purity_a1_no->purity_q2 purity_a2_no Optimize recrystallization solvent system. Ensure thorough washing. purity_q2->purity_a2_no No purity_ok Purity should improve. purity_q2->purity_ok Yes purity_a2_no->purity_ok

Caption: A flowchart outlining key troubleshooting steps for the synthesis.

References

  • Chemistry Steps. (n.d.). Mannich Reaction. [Link]

  • Wikipedia. (2023). Mannich reaction. [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. [Link]

  • Chemistry LibreTexts. (2023). Mannich Reaction. [Link]

  • Tsimpos, K. (2016). Mannich condensation reaction problems? ResearchGate. [Link]

  • Reddit. (2023). Mannich Reaction Help. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • ResearchGate. (n.d.). Mannich reaction mechanism for phenols. [Link]

  • Brunel University Research Archive. (n.d.). A study of the mannich reaction with. [Link]

  • Google Patents. (2012). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
  • Google Patents. (1999). RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process.
  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • MDPI. (n.d.). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. [Link]

  • Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
  • ResearchGate. (n.d.). Synthesis of 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl.... [Link]

  • ResearchGate. (2021). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • PubChem - NIH. (n.d.). 2-Methoxy-4-nitrophenol. [Link]

  • ResearchGate. (n.d.). Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol.... [Link]

  • Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • Google Patents. (n.d.). KR940006989A - Method for purifying 2-[(dimethylamino) methyl] -1- (3-methoxyphenyl) cyclohexanol and its salts.

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Technical Support Center: Dealing with Impurities in Nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nitrophenol synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with impurities during the synthesis and purification of nitrophenols. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity for your compounds.

Introduction: The Critical Role of Purity in Nitrophenol Applications

Nitrophenols are crucial intermediates in a wide range of industrial and pharmaceutical applications, including the synthesis of agrochemicals, dyes, and analgesics like paracetamol.[1] The presence of impurities, even in small amounts, can significantly impact the yield, safety, and efficacy of the final product. This guide provides a systematic approach to identifying, preventing, and removing common impurities encountered during nitrophenol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during nitrophenol synthesis in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.

Category 1: Isomeric Impurities (o-, p-, m-Nitrophenol)

The direct nitration of phenol is an electrophilic aromatic substitution reaction.[2][3] The hydroxyl group of phenol is an ortho-para directing group, meaning it activates the benzene ring at the positions ortho and para to it, leading to a mixture of o-nitrophenol and p-nitrophenol.[3][4] The formation of the meta-isomer is generally not favored under these conditions.[3]

Q1: My synthesis yielded a mixture of o- and p-nitrophenol. How can I separate them?

A1: The separation of o- and p-nitrophenol is a classic problem in organic synthesis, and several methods can be employed, with steam distillation being the most common and effective.

Core Issue: The significant difference in volatility between the two isomers. o-Nitrophenol exhibits intramolecular hydrogen bonding, which reduces its boiling point and makes it volatile with steam.[5][6][7] In contrast, p-nitrophenol has intermolecular hydrogen bonding, leading to a higher boiling point and lower volatility.[7][8]

Troubleshooting Protocol: Separation by Steam Distillation

  • Apparatus Setup: Assemble a steam distillation apparatus. The flask containing the mixture of nitrophenols should be heated to prevent condensation of excess steam.

  • Distillation: Pass steam through the mixture. The more volatile o-nitrophenol will co-distill with the steam and can be collected in the receiving flask.[6][9]

  • Isolation of o-Nitrophenol: The distillate will be a two-phase mixture of water and o-nitrophenol. The o-nitrophenol can be isolated by cooling the distillate to induce crystallization, followed by filtration, or by solvent extraction.

  • Isolation of p-Nitrophenol: The non-volatile p-nitrophenol will remain in the distillation flask.[9] It can be purified by cooling the remaining solution to induce crystallization, followed by filtration and recrystallization from a suitable solvent like water or ethanol.

Alternative Methods:

  • Fractional Distillation: This method is viable due to the significant difference in boiling points between o-nitrophenol (214 °C) and p-nitrophenol (279 °C).[10]

  • Column Chromatography: For smaller-scale separations, column chromatography using a silica gel stationary phase can effectively separate the isomers based on their polarity differences.[3]

Q2: I have detected m-nitrophenol in my product. How can I remove it?

A2: The presence of m-nitrophenol is less common in direct phenol nitration but can occur, especially if starting from m-nitroaniline via diazotization.[11][12] Its removal often requires more advanced purification techniques.

Core Issue: The physical properties of m-nitrophenol are intermediate between the o- and p-isomers, making simple distillation less effective.

Troubleshooting Protocol: Complex-Assisted Crystallization

For high-purity applications where trace isomeric impurities must be removed, complex-assisted crystallization can be a powerful technique.

  • Principle: This method involves adding a complexing agent to the crystallization solvent that selectively interacts with the impurity, preventing its incorporation into the crystal lattice of the desired product.[13]

  • Example: For the removal of 3-nitrophenol (m-nitrophenol) from 4-nitrophenol (p-nitrophenol), 3-aminobenzoic acid has been shown to be an effective complexing agent in an aqueous system.[13]

  • Procedure:

    • Dissolve the impure p-nitrophenol in hot water.

    • Add the calculated amount of the complexing agent (e.g., 3-aminobenzoic acid).

    • Allow the solution to cool slowly to induce crystallization of the purified p-nitrophenol.

    • The m-nitrophenol remains in the solution, complexed with the agent.

    • Filter the crystals and wash with cold solvent.

Analytical Verification:

  • HPLC: Reversed-phase High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying isomeric impurities like m-nitrophenol.[14][15]

Category 2: Over-Nitration Products (Dinitrophenols, Picric Acid)

Over-nitration is a common issue, especially when using harsh reaction conditions. The initial mononitrophenol products can undergo further nitration to yield dinitrophenols (e.g., 2,4-dinitrophenol) and, in extreme cases, 2,4,6-trinitrophenol (picric acid).[3][5]

Q3: My product is contaminated with 2,4-dinitrophenol. What caused this, and how can I prevent it?

A3: The formation of 2,4-dinitrophenol is a result of the further nitration of the initially formed o- and p-nitrophenols.[16][17]

Root Cause Analysis:

  • High Concentration of Nitric Acid: Using concentrated nitric acid significantly increases the rate of nitration and the likelihood of multiple nitro groups being added to the aromatic ring.[5]

  • Elevated Reaction Temperature: The nitration of phenols is an exothermic reaction.[18] If the temperature is not carefully controlled, it can lead to runaway reactions and the formation of over-nitrated products.[18][19]

  • Presence of a Strong Acid Catalyst (e.g., H₂SO₄): While sulfuric acid is often used to generate the nitronium ion (NO₂⁺) for nitrating less reactive aromatics, it can make the reaction with highly reactive phenols too vigorous and difficult to control.[20]

Preventative Measures:

  • Use Dilute Nitric Acid: For the synthesis of mononitrophenols, using dilute nitric acid at a controlled temperature is recommended.[5][21]

  • Strict Temperature Control: Maintain a low reaction temperature (e.g., 20-25°C) using an ice bath to manage the exothermicity of the reaction.[22][23]

  • Controlled Addition of Reagents: Add the nitric acid dropwise to the phenol solution with vigorous stirring to ensure even heat distribution and prevent localized overheating.

Workflow for Controlled Mononitration

G cluster_prep Preparation cluster_reaction Controlled Reaction cluster_workup Work-up & Purification phenol Phenol in Solvent reaction_vessel Reaction Vessel (Ice Bath, <25°C) phenol->reaction_vessel hno3 Dilute HNO3 hno3->reaction_vessel Slow, Dropwise Addition quench Quench with Ice Water reaction_vessel->quench separation Separation of Isomers (e.g., Steam Distillation) quench->separation product Pure Mononitrophenol separation->product

Caption: Controlled mononitration workflow.

Q4: How can I remove dinitrophenol impurities from my mononitrophenol product?

A4: Dinitrophenols are significantly more acidic and less volatile than their mononitro counterparts. These differences in physical properties can be exploited for purification.

Troubleshooting Protocol: Purification via Recrystallization

  • Solvent Selection: Choose a solvent in which the desired mononitrophenol has good solubility at high temperatures and poor solubility at low temperatures, while the dinitrophenol impurity has different solubility characteristics. A mixed solvent system (e.g., ethanol-water) can be effective.

  • Procedure:

    • Dissolve the impure product in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly. The less soluble mononitrophenol should crystallize out first, leaving the more soluble dinitrophenol in the mother liquor.

    • For highly acidic impurities like picric acid, a preliminary wash with a weak base solution (e.g., sodium bicarbonate) can help remove them as their more water-soluble salts.

Category 3: Starting Material & Other Organic Impurities

Impurities can also arise from incomplete reactions or side reactions like oxidation.

Q5: How do I remove unreacted phenol from my product?

A5: Unreacted phenol can often be removed by exploiting its solubility and acidic properties.

Troubleshooting Protocol: Aqueous Base Wash

  • Principle: Phenol is acidic and will react with a strong base like sodium hydroxide to form sodium phenoxide, which is highly soluble in water. Nitrophenols are also acidic, but their salts may have different solubilities.

  • Procedure:

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with a dilute aqueous sodium hydroxide solution. This will extract the unreacted phenol into the aqueous layer.

    • Separate the organic layer, wash it with water to remove any residual base, and then dry it with an anhydrous salt like sodium sulfate.

    • Evaporate the solvent to obtain the purified nitrophenol.

Q6: I suspect oxidation byproducts like benzoquinone are present. How can I deal with them?

A6: Nitric acid is a strong oxidizing agent, and phenol is susceptible to oxidation, which can lead to the formation of colored byproducts like benzoquinone.[24]

Troubleshooting Protocol: Treatment with Sodium Bisulfite

  • Principle: Sodium bisulfite is a mild reducing agent that can react with and decolorize many organic oxidation products.

  • Procedure: During the work-up, after quenching the reaction, add a solution of sodium bisulfite to the crude product mixture and stir.[25] This can help reduce colored impurities. The purified product can then be isolated by crystallization or extraction.

Analytical Techniques for Impurity Detection

Proper identification and quantification of impurities are essential for effective troubleshooting.

Analytical TechniquePrincipleApplication in Nitrophenol Synthesis
HPLC Separation based on differential partitioning between a mobile and stationary phase.Excellent for separating and quantifying isomers (o-, p-, m-) and non-volatile impurities like dinitrophenols.[14][26]
GC-MS Separation of volatile compounds followed by mass spectrometry for identification.Ideal for identifying volatile impurities, unreacted starting materials, and byproducts.[27][28]
TLC Simple, rapid separation on a coated plate.Useful for monitoring the progress of a reaction and the effectiveness of purification steps like column chromatography.[3]
Raman Spectroscopy Analysis of molecular vibrations.Can be used to differentiate between the solid forms of nitrophenol isomers.[29]

Impurity Formation Pathway

G cluster_nitration Nitration (HNO3) phenol Phenol onp o-Nitrophenol phenol->onp ortho-attack pnp p-Nitrophenol phenol->pnp para-attack dnp 2,4-Dinitrophenol onp->dnp Further Nitration pnp->dnp Further Nitration tnp 2,4,6-Trinitrophenol (Picric Acid) dnp->tnp Harsh Conditions (e.g., conc. HNO3)

Caption: Formation of common nitration impurities.

References

  • Allen Institute for AI. (n.d.). How will you separate a mixture of o-nitrophenol and p-nitrophenol?
  • Various Authors. (2019).
  • Various Authors. (2024).
  • Doubtnut. (n.d.).
  • Pons-Siepermann, C. A., Huang, S., & Myerson, A. S. (2016).
  • Rhone-Poulenc S.A. (1976). Process for the purification of p-nitrophenol. U.S.
  • Vedantu. (n.d.). Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE.
  • Filo. (2023).
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Shenoy, M. (n.d.).
  • UKEssays. (2017).
  • Vedantu. (n.d.). A mixture of o nitrophenol and p nitrophenol can be class 11 chemistry CBSE.
  • Infinity Learn. (n.d.).
  • Andrei, F., et al. (2007). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. PubMed.
  • Bhave, M. D., & Chandalia, S. B. (1976). Hydrolysis of o‐ and p‐nitrochlorobenzene with aqueous sodium hydroxide to the corresponding nitrophenols. Semantic Scholar.
  • International Agency for Research on Cancer. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI.
  • Agency for Toxic Substances and Disease Registry. (2022). CHEMICAL AND PHYSICAL INFORMATION. In Toxicological Profile for Nitrophenols. NCBI.
  • Andrei, F., et al. (2007). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection.
  • Monsanto Co. (1970). Preparation of p-nitrophenols. U.S.
  • Various Authors. (2024).
  • Organic Syntheses. (n.d.). m-NITROPHENOL.
  • Various Authors. (2024).
  • Bhave, M. D., & Chandalia, S. B. (1976). Hydrolysis of o- and p-nitrochlorobenzene with aqueous sodium hydroxide to the corresponding nitrophenols.
  • Vione, D., et al. (2005). Aqueous Atmospheric Chemistry: Formation of 2,4-dinitrophenol Upon Nitration of 2-nitrophenol and 4-nitrophenol in Solution. PubMed.
  • Various Authors. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome? Quora.
  • Universal Oil Products Co. (1966). Preparation of nitrophenols. U.S.
  • Agency for Toxic Substances and Disease Registry. (1995). ANALYTICAL METHODS. In Toxicological Profile for Dinitrophenols.
  • Wikipedia. (n.d.). Nitrophenol.
  • Various Authors. (2015).
  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols.
  • Khan, M. A., et al. (2021). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences.
  • Rhodia Chimie. (2008). Process for preparation of a nitrophenol. U.S.
  • Khan, M. A., et al. (2021). Economical Synthesis of Nitrophenols under Controlled Physical Parameters.
  • Vione, D., et al. (2005). Aqueous Atmospheric Chemistry: Formation of 2,4-Dinitrophenol upon Nitration of 2-Nitrophenol and 4-Nitrophenol in Solution.
  • Anhui Bayi Chemical Co., Ltd. (2013). Preparation method of p-nitrophenol.
  • Filo. (2024). The physical properties of isomeric nitrophenols.
  • Corning Incorporated. (2022).
  • Hashemian, Z., et al. (2006). Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC - NIH.
  • Wang, F., et al. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. Applied Spectroscopy.
  • YouTube. (2022).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • A/S Dumex. (1974). Process for the production of p-nitrophenols. U.S.
  • Wikipedia. (n.d.). 2,4-Dinitrophenol.
  • ResearchGate. (2012). Synthesis of 2,4-dinitrophenol.
  • Reddit. (2023).

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Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol as a Potential COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the biological validation of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol, a novel compound with therapeutic potential. Based on its structural characteristics, particularly the presence of methoxyphenol and nitro functional groups, this molecule is hypothesized to act as an anti-inflammatory agent by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4] The presence of a 2-methoxyphenol moiety is a feature found in other known COX-2 inhibitors.[1] The nitro group, a versatile pharmacophore, is present in numerous bioactive molecules with a wide range of activities, including anti-inflammatory properties.[2][3][4][5]

This document outlines a direct comparison with established non-steroidal anti-inflammatory drugs (NSAIDs) and provides detailed, field-proven experimental protocols to rigorously assess its potency, selectivity, and cellular effects.

Rationale and Comparative Framework

The primary mechanism of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain and inflammation.[6][7][8] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal mucosa and kidney function, and COX-2, which is induced during inflammation.[9][10] Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9]

To objectively evaluate the potential of this compound (referred to as Compound X ), its performance will be benchmarked against the following established drugs:

  • Celecoxib: A highly selective COX-2 inhibitor, serving as the primary positive control for potency and selectivity.[9][11]

  • Ibuprofen: A non-selective COX inhibitor, used to establish a comparative baseline for selectivity against the COX-1 isoform.[7][8][12][13][14]

  • 4-Nitrophenol: A structural fragment of Compound X, included to determine the contribution of the core nitrophenol structure to the overall biological activity.

Experimental Validation Workflow

A multi-tiered approach is essential for a thorough validation. The proposed workflow progresses from direct enzymatic inhibition to cell-based functional and toxicity assays.

G cluster_0 In Vitro Enzymatic Assays cluster_1 Cell-Based Assays enzymatic_cox2 COX-2 Enzymatic Assay (Determine IC50) enzymatic_cox1 COX-1 Enzymatic Assay (Determine Selectivity) enzymatic_cox2->enzymatic_cox1 Compare IC50s pge2_assay PGE2 Inhibition Assay (Functional Efficacy) enzymatic_cox1->pge2_assay Confirm Cellular Activity mtt_assay MTT Cytotoxicity Assay (Assess Cell Viability) pge2_assay->mtt_assay Rule out Toxicity

Caption: Experimental workflow for validating Compound X's biological activity.

Detailed Experimental Protocols

In Vitro COX-1 and COX-2 Enzymatic Inhibition Assays

These assays directly measure the ability of Compound X to inhibit the enzymatic activity of purified COX-1 and COX-2. A fluorometric or colorimetric approach can be used to quantify the production of prostaglandin G2 (PGG2), an intermediate in the prostaglandin synthesis pathway.[15][16]

Protocol:

  • Preparation of Reagents:

    • Prepare a 10X stock solution of the test compounds (Compound X, Celecoxib, Ibuprofen, 4-Nitrophenol) and the vehicle control (e.g., DMSO).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer and keep on ice.[15]

    • Prepare the arachidonic acid substrate solution.[15]

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

    • Add 10 µL of the 10X test compound or vehicle control to the appropriate wells.

    • Incubate at room temperature for 10 minutes to allow for inhibitor binding.[17]

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compounds.

    • Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay

This assay assesses the ability of Compound X to inhibit the production of PGE2 in a cellular context, providing a more physiologically relevant measure of its anti-inflammatory potential.[18] Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and the subsequent production of prostaglandins.[18][19][20]

Protocol:

  • Cell Culture and Plating:

    • Culture RAW 264.7 macrophages in appropriate media.

    • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compounds or vehicle for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and COX-2 expression.

    • Incubate for 18-24 hours.[21]

  • PGE2 Quantification:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 for PGE2 inhibition.

MTT Cytotoxicity Assay

It is crucial to ensure that the observed inhibition of PGE2 production is due to specific enzyme inhibition and not a result of general cellular toxicity. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[22][23][24]

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and treat with the same concentrations of test compounds as in the PGE2 assay.

    • Incubate for the same duration (e.g., 24 hours).

  • MTT Incubation:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[25]

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[23][26]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm.[22]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC50 (cytotoxic concentration 50%) for each compound.

Data Presentation and Comparative Analysis

The experimental data should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: In Vitro COX Enzyme Inhibition and Selectivity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X [Experimental Value][Experimental Value][Calculated Value]
Celecoxib>1000.05>2000
Ibuprofen5.222.50.23
4-Nitrophenol>200>200N/A

Note: Values for Celecoxib and Ibuprofen are representative and may vary between assay conditions.

Table 2: Cellular Activity and Cytotoxicity

CompoundPGE2 Inhibition IC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50 / PGE2 IC50)
Compound X [Experimental Value][Experimental Value][Calculated Value]
Celecoxib0.1>100>1000
Ibuprofen15.8>100>6.3
4-Nitrophenol>100[Experimental Value]N/A

Note: Values for Celecoxib and Ibuprofen are representative.

Mechanistic Visualization

Understanding the mechanism of action is crucial. The following diagram illustrates the arachidonic acid pathway and the points of inhibition by selective and non-selective NSAIDs.

G cluster_cox COX Enzymes phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins Prostaglandins (Inflammation, Pain) cox1->prostaglandins cox2->prostaglandins ibuprofen Ibuprofen (Non-selective) ibuprofen->cox1 ibuprofen->cox2 compound_x Compound X (Hypothesized Selective) compound_x->cox2

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Conclusion and Future Directions

This guide provides a robust framework for the initial biological validation of this compound. By comparing its performance against well-characterized drugs like Celecoxib and Ibuprofen, researchers can obtain a clear understanding of its potential as a selective COX-2 inhibitor. Favorable results from these assays would warrant further investigation, including in vivo efficacy studies in animal models of inflammation and pain, as well as comprehensive pharmacokinetic and toxicology profiling.

References

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(3), 469-475. [Link]

  • Guzman, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 719. [Link]

  • Ghlichloo, I., & Gerriets, V. (2024). Ibuprofen. In StatPearls. StatPearls Publishing. [Link]

  • Jan, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Heliyon, 9(9), e19574. [Link]

  • Lynch, M., & Kaserer, T. (2018). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 19(13), 1059-1070. [Link]

  • Lin, C. M., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. International Journal of Molecular Sciences, 22(9), 4791. [Link]

  • News-Medical.Net. (2018). Celebrex (Celecoxib) Pharmacology. [Link]

  • Whirl-Carrillo, M., et al. (2021). Ibuprofen Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Lee, Y. C., et al. (2022). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Marine Drugs, 20(1), 58. [Link]

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A Comparative Guide to Phenolic Mannich Bases: Profiling 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Mannich bases, a class of organic compounds synthesized through the versatile Mannich reaction, represent a cornerstone in medicinal chemistry and materials science.[1][2] Their broad spectrum of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties, makes them a subject of intense research.[1][3] This guide provides an in-depth comparative analysis of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol, a substituted phenolic Mannich base, against other structurally related alternatives. We will dissect its synthesis, explore the structure-activity relationships that govern its biological performance, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay of functional groups in modulating the bioactivity of this important pharmacophore.

The Foundation: Understanding the Phenolic Mannich Reaction

The Mannich reaction is a three-component condensation that forms a crucial carbon-carbon bond, enabling the aminoalkylation of a compound containing an active hydrogen atom.[4][5] When a phenol is used as the acidic component, the reaction leverages the nucleophilic character of the electron-rich aromatic ring, activated by the hydroxyl group.[6]

Reaction Mechanism

The reaction proceeds via a two-stage mechanism. First, the amine (e.g., dimethylamine) reacts with an aldehyde (typically formaldehyde) to form a highly reactive electrophilic iminium ion.[5][7] Subsequently, the phenol acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution reaction to yield the final β-amino-carbonyl compound, known as a Mannich base.[4][6] The substitution typically occurs at the ortho position relative to the hydroxyl group due to its activating effect.

Mannich_Mechanism General Mechanism of Phenolic Mannich Reaction cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product Amine Secondary Amine (e.g., Dimethylamine) Iminium Iminium Ion (Electrophile) Amine->Iminium + H+ Aldehyde Formaldehyde Aldehyde->Iminium Phenol Phenol Attack Electrophilic Aromatic Substitution Phenol->Attack Iminium->Attack Attacked by MannichBase Phenolic Mannich Base Attack->MannichBase

Caption: General mechanism of the Mannich reaction with phenols.

In Focus: this compound

This specific Mannich base incorporates several key functional groups that are expected to modulate its biological activity significantly: a phenolic hydroxyl, a methoxy group, a dimethylaminomethyl side chain, and a nitro group.

Chemical Structure and Synthesis

The compound, with the molecular formula C10H14N2O4, is synthesized from 2-methoxy-4-nitrophenol, formaldehyde, and dimethylamine.[8][9] The aminomethylation occurs at the ortho position to the hydroxyl group, which is the most activated position on the aromatic ring.

Synthesis_Diagram Synthesis of this compound R1 2-Methoxy-4-nitrophenol dummy R1->dummy R2 Formaldehyde R2->dummy R3 Dimethylamine R3->dummy P This compound dummy->P Mannich Reaction

Caption: Synthesis pathway for the target Mannich base.

Predicted Physicochemical and Biological Profile
  • Phenolic -OH and Methoxy -OCH3 groups: The phenolic hydroxyl is crucial for antioxidant activity, acting as a hydrogen donor to scavenge free radicals.[10][11] The ortho-methoxy group can influence this activity through steric and electronic effects.

  • Dimethylaminomethyl Group: This tertiary amine group increases the molecule's basicity and lipophilicity, which can enhance its ability to cross biological membranes and potentially improve antimicrobial efficacy.[10]

  • Nitro -NO2 Group: The nitro group is a strong electron-withdrawing group. Its presence is often associated with potent antimicrobial and cytotoxic activities.[12][13] It can significantly alter the electronic properties of the phenol, potentially influencing its antioxidant capacity and receptor interactions.[14]

Comparative Performance Analysis

To contextualize the performance of this compound, we compare it to other Mannich bases where key structural motifs are varied. The following analysis is based on trends observed in the scientific literature for structurally similar compounds.

Antimicrobial Activity

The introduction of a nitro group into a phenolic Mannich base is a common strategy to enhance antimicrobial potency.[13] Studies on various nitro-substituted Mannich bases have consistently shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[12][13][15]

Causality: The electron-withdrawing nature of the nitro group can increase the acidity of the phenolic proton and enhance the molecule's ability to interfere with microbial metabolic processes. The dimethylaminomethyl group further contributes by increasing membrane permeability.[16] Therefore, this compound is predicted to have superior antimicrobial activity compared to its non-nitrated analog (2-Dimethylaminomethyl-6-methoxyphenol).

Compound TypeKey Structural FeatureExpected Antimicrobial PotencyRationale
Target Compound -NO2, -OCH3, -N(CH3)2HighSynergistic effect of the potent nitro group and the membrane-interacting aminomethyl group.[12][13]
Non-Nitro Analog -OCH3, -N(CH3)2ModerateActivity is primarily due to the phenolic and aminomethyl groups.[17]
Morpholine Analog -NO2, -OCH3, MorpholineHighThe morpholine ring can also confer significant antimicrobial activity.[1]
Bis-Mannich Base Two aminomethyl groupsVariablePotency depends on the position and nature of the groups; can show enhanced activity.[18]
Antioxidant Activity

Phenolic compounds are archetypal antioxidants.[11] However, the structure-activity relationship is complex. The antioxidant capacity is largely dependent on the ability of the phenolic hydroxyl group to donate a hydrogen atom to stabilize a free radical.

Causality: While the phenolic moiety is the primary driver of antioxidant activity, the strong electron-withdrawing nitro group can decrease the electron density on the phenol, potentially reducing its ability to donate a hydrogen atom and thus lowering its radical scavenging capacity compared to non-nitrated analogs.[19] Conversely, the electron-donating methoxy and aminomethyl groups can enhance this activity. The net effect is a balance of these opposing electronic influences.

Compound TypeKey Structural FeatureExpected Antioxidant Activity (DPPH Assay)Rationale
Target Compound -NO2 (electron-withdrawing)ModerateThe potent electron-withdrawing nitro group may diminish the hydrogen-donating ability of the phenolic -OH group.
Non-Nitro Analog -OCH3, -N(CH3)2 (electron-donating)HighElectron-donating groups stabilize the resulting phenoxyl radical, enhancing antioxidant capacity.[19]
Vanillin-derived Bases Aldehyde group presentModerate to HighOften exhibit good antioxidant potential, which can be enhanced by aminomethylation.[20]
Curcumin-derived Bases Extended conjugationVery HighCurcumin and its analogs are known to be exceptionally potent antioxidants.[21]
Cytotoxicity

The cytotoxicity of phenolic compounds is a well-studied area, with applications in anticancer drug development.[22][23] The presence of a nitro group is often linked to increased cytotoxicity against tumor cell lines.

Causality: The mechanism of cytotoxicity for nitrated phenols can involve the generation of reactive oxygen species (ROS) and interference with cellular redox balance. The overall lipophilicity and electronic structure of the molecule determine its uptake and interaction with cellular targets. Therefore, this compound is expected to exhibit significant cytotoxic activity, a property that could be explored for therapeutic potential.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated protocols are essential. Below are step-by-step methodologies for the synthesis and evaluation of phenolic Mannich bases.

Protocol: Synthesis of a Phenolic Mannich Base

This protocol describes a general method for the synthesis of this compound.

Rationale: This one-pot synthesis is efficient and follows the classical Mannich reaction pathway. Ethanol is a common solvent that facilitates the dissolution of reactants. The reaction is typically performed at reflux to ensure sufficient energy for the formation of the iminium ion and the subsequent substitution.

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-methoxy-4-nitrophenol (1 equivalent) in absolute ethanol.

  • Amine and Aldehyde Addition: To the stirred solution, add an aqueous solution of dimethylamine (1.1 equivalents) followed by an aqueous solution of formaldehyde (1.1 equivalents).

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum.

  • Purification: The resulting residue can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography to yield the pure Mannich base.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.[24]

Synthesis_Workflow start Start prep Dissolve Phenol in Ethanol start->prep add Add Dimethylamine and Formaldehyde prep->add react Reflux for 4-6 hours (Monitor by TLC) add->react workup Cool and Concentrate Under Vacuum react->workup purify Purify by Recrystallization or Chromatography workup->purify char Characterize Product (NMR, FT-IR) purify->char end End char->end

Caption: Workflow for the synthesis of a phenolic Mannich base.

Protocol: DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of the synthesized compounds.

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen for antioxidant activity. DPPH is a stable free radical that shows a strong absorbance at ~517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to DPPH-H, leading to a loss of color, which can be measured spectrophotometrically.[11][19]

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL in methanol). Prepare a 0.1 mM solution of DPPH in methanol.

  • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each dilution of the test compound. Include a control (DPPH solution + methanol) and a blank (methanol).

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Outlook

The analysis of this compound within the broader context of phenolic Mannich bases reveals a compound with significant therapeutic potential, particularly in the antimicrobial and cytotoxic arenas. The strategic inclusion of a nitro group is a key determinant of its potent bioactivity, while the aminomethyl side chain is crucial for its physicochemical properties and membrane interactions.

While this guide predicts a high level of antimicrobial and cytotoxic efficacy, it also suggests a potentially attenuated antioxidant capacity compared to its non-nitrated counterparts. This trade-off is a classic example of the complex structure-activity relationships that govern medicinal chemistry.

Future research should focus on empirical validation of these predicted properties through systematic in vitro and in vivo testing. Exploring derivatives by altering the amine moiety (e.g., using piperidine or morpholine) or the position of the nitro group could lead to the discovery of analogs with an optimized balance of efficacy and toxicity, paving the way for the development of novel therapeutic agents.

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A Structural Investigation of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol and its Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted phenols are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The precise arrangement and nature of substituents on the phenolic ring can dramatically influence a molecule's physicochemical properties, governing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its specific pharmacological activity. This guide provides an in-depth structural analysis of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol, a Mannich base with potential biological significance.[1][2] Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage a comparative approach, drawing upon experimental data from structurally similar compounds to predict and understand its key structural features. This analysis is crucial for researchers in drug development, offering insights into structure-activity relationships (SAR) and guiding the design of novel phenolic compounds with enhanced therapeutic potential.

The Core Scaffold: Understanding the Phenolic Ring

The phenol ring is an aromatic hydroxylated hydrocarbon that serves as a versatile scaffold in drug design. The hydroxyl group can act as both a hydrogen bond donor and acceptor, playing a critical role in molecular recognition at biological targets. The aromatic ring itself can engage in π-π stacking and hydrophobic interactions. The electronic properties of the ring, and consequently its reactivity and interaction profile, are profoundly influenced by the nature and position of its substituents.

Structural Analysis of this compound

This compound is a polysubstituted phenol featuring a dimethylaminomethyl group at the C2 position, a nitro group at C4, and a methoxy group at C6. Each of these substituents imparts distinct steric and electronic effects that collectively define the molecule's three-dimensional conformation, reactivity, and potential for intermolecular interactions.

The Mannich Base Moiety: The 2-Dimethylaminomethyl Group

The defining feature of the target molecule is the dimethylaminomethyl group, which classifies it as a Mannich base.[1] Mannich bases are synthesized through the aminoalkylation of an acidic proton, in this case, the ortho-proton of 4-nitro-6-methoxyphenol, with formaldehyde and a secondary amine (dimethylamine).[1] This group introduces a bulky, flexible, and basic nitrogen atom.

  • Steric Influence: The dimethylaminomethyl group is sterically demanding and will influence the orientation of the adjacent hydroxyl and methoxy groups. This steric hindrance can affect the planarity of the molecule and the accessibility of the hydroxyl group for hydrogen bonding.

  • Electronic Effect: The nitrogen atom's lone pair of electrons makes this group a weak electron-donating group through induction.

  • Basicity and Solubility: The tertiary amine functionality imparts basicity to the molecule, allowing for the formation of salts with improved aqueous solubility, a desirable property for drug candidates.[2]

The Electron-Withdrawing Powerhouse: The 4-Nitro Group

The nitro group at the para-position to the hydroxyl group is a strong electron-withdrawing group due to both resonance and inductive effects.

  • Acidity Enhancement: This electron-withdrawing nature significantly increases the acidity of the phenolic hydroxyl group by stabilizing the corresponding phenoxide anion.[3]

  • Molecular Interactions: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors, capable of participating in intermolecular interactions within a crystal lattice or at a biological target.[4] In the crystal structure of 2,6-dimethyl-4-nitro-phenol, the nitro group's oxygen atoms are involved in classical O-H/O hydrogen bonds and C-H/O contacts.[4]

  • Planarity: The nitro group tends to be coplanar with the benzene ring to maximize resonance stabilization, which can contribute to the overall planarity of the molecule.[4]

The Modulating Substituent: The 6-Methoxy Group

The methoxy group at the ortho-position to the hydroxyl group is an electron-donating group through resonance and an electron-withdrawing group through induction, with the resonance effect typically dominating.

  • Electronic Influence: The methoxy group donates electron density to the aromatic ring, which can modulate the electronic properties of the phenol.

  • Steric Hindrance: Similar to the dimethylaminomethyl group, the methoxy group introduces steric bulk around the hydroxyl group, potentially influencing its conformation and reactivity.

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor.

Comparative Structural Analysis with Similar Compounds

To elucidate the probable structural characteristics of this compound, we will compare it with structurally related nitrophenols for which experimental data is available.

CompoundKey Structural FeaturesImplications for this compound
2,6-Dimethyl-4-nitrophenol - Nearly planar molecule.[4]- Intermolecular O-H···O hydrogen bonds involving the nitro group.[4]- π-stacking interactions between aromatic rings.[4]- The phenol ring is likely to be planar.- The nitro group will be a key site for intermolecular hydrogen bonding.- The potential for π-stacking interactions should be considered in solid-state packing and receptor binding.
2-Methoxy-4-nitrophenol - Possesses both a methoxy and a nitro group.[5]- The methoxy group can influence the electronic environment of the phenol.- Provides a reference for the combined electronic effects of the methoxy and nitro groups on the phenolic ring.
o-Nitrophenol - Exhibits strong intramolecular hydrogen bonding between the ortho-hydroxyl and nitro groups.[6][7]- In the target molecule, the dimethylaminomethyl group is at the ortho position, precluding direct intramolecular hydrogen bonding with the nitro group. However, the potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen of the dimethylaminomethyl group should be considered.

Table 1: Comparative Analysis of Structurally Similar Compounds

Intramolecular vs. Intermolecular Hydrogen Bonding: A Key Determinant of Physicochemical Properties

A critical aspect of the structural analysis of substituted phenols is the nature of their hydrogen bonding.

  • Intramolecular Hydrogen Bonding: Occurs within the same molecule, as seen in o-nitrophenol.[6][7] This leads to increased volatility and lower boiling points as fewer intermolecular forces need to be overcome.[8]

  • Intermolecular Hydrogen Bonding: Occurs between different molecules, as is common in p-nitrophenol. This results in the formation of molecular aggregates, leading to higher boiling points and potentially different solubility profiles.[8]

For this compound, the presence of the bulky dimethylaminomethyl and methoxy groups flanking the hydroxyl group makes direct intramolecular hydrogen bonding with the distant nitro group impossible. However, a crucial structural feature to consider is the potential for an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the dimethylaminomethyl side chain . This would form a stable six-membered ring and significantly impact the molecule's conformation and the availability of the hydroxyl proton for intermolecular interactions.

G cluster_0 Intramolecular Hydrogen Bonding cluster_1 Intermolecular Hydrogen Bonding Phenol_O O-H Amino_N N(CH₃)₂ Phenol_O->Amino_N Intramolecular H-Bond Phenol_O1 Molecule 1 O-H Nitro_O1 Molecule 2 O₂N Phenol_O1->Nitro_O1 Intermolecular H-Bond

Figure 1: Potential hydrogen bonding modes in substituted nitrophenols.

Experimental Protocols for Structural Elucidation

To definitively determine the structure of this compound and validate the predictions made in this guide, the following experimental workflows are recommended.

Synthesis of this compound (Mannich Reaction)

Rationale: The Mannich reaction is a reliable method for the synthesis of β-amino-carbonyl compounds and is the standard route for preparing the target molecule.[1]

Protocol:

  • Reactant Preparation: Dissolve 4-nitro-6-methoxyphenol in a suitable solvent such as ethanol.

  • Amine and Aldehyde Addition: Add an equimolar amount of dimethylamine (as an aqueous solution) and formaldehyde (as formalin solution) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by extraction and the crude product is purified by column chromatography or recrystallization to yield pure this compound.

G Start Start: 4-nitro-6-methoxyphenol Reagents Add Dimethylamine and Formaldehyde Start->Reagents Reaction Mannich Reaction (Stirring at RT or gentle heat) Reagents->Reaction TLC Monitor by TLC Reaction->TLC Workup Extraction TLC->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Product End: Pure Product Purification->Product

Figure 2: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Rationale: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Will provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern. The chemical shifts will be influenced by the electronic effects of the substituents.

  • Infrared (IR) Spectroscopy: Will identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretch of the phenol, the N-O stretches of the nitro group, and the C-N stretch of the amine. The position of the O-H stretch can provide evidence for hydrogen bonding.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.

Single-Crystal X-ray Diffraction

Rationale: This is the gold standard for determining the three-dimensional structure of a crystalline solid.[9]

Protocol:

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions.

Conclusion and Future Directions

The structural analysis of this compound, through a comparative study of its analogs, provides valuable insights into its likely conformation and chemical properties. The interplay of the sterically demanding and electronically diverse substituents is expected to result in a molecule with a distinct three-dimensional architecture. The potential for intramolecular hydrogen bonding between the phenolic hydroxyl and the aminomethyl nitrogen is a key feature that warrants experimental verification.

Future research should focus on the synthesis and comprehensive experimental characterization of this compound to validate the structural predictions outlined in this guide. Subsequent biological screening of this and related Mannich bases could unveil novel therapeutic activities, driven by the unique structural and electronic properties imparted by this specific substitution pattern. A thorough understanding of the structure-activity relationships of these substituted phenols will undoubtedly pave the way for the rational design of new and improved drug candidates.

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  • Sahin, O., et al. (2018). Crystal structure of (E)-2,6-dimethoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1640-1643. [Link]

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  • Al-Warhi, T., et al. (2023). Structural Investigation and Hirshfeld Surface Analysis of 2-6-Dimethoxy-4-((2-Nitrophenylimin)Methyl) Phenol. Current Organic Synthesis, 20(1), 108-121. [Link]

  • Difference Wiki. (2024). Ortho Nitrophenol vs. Para Nitrophenol: What's the Difference? [Link]

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  • Hartshorn, M. P., et al. (1987). Reactions of 2,6-Di-t-butyl-4-methylphenol with nitrogen dioxide; X-ray crystal structures of 2,6-Di-t-butyl-c-6-hydroxy-4-methyl-r-4,c-5-dinitrocyclohex-2-enone and 2,6-Di-t-butyl-4-methyl-r-4,c-5,c-6-trinitrocyclohex-2-enone. Australian Journal of Chemistry, 40(1), 149-161. [Link]

  • Li, G. H., et al. (2026). Cation Doping for Enhanced p-Nitrophenol Sensing: Tuning Valence States and Oxygen Vacancies in Co3O4 Hollow Nanocubes. Inorganic Chemistry. [Link]

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  • Hong, Y. (2018). Crystal structure of (E)-2,4-dichloro-6-(((4- methoxy-2-nitrophenyl)imino)methyl)phenol. Zeitschrift für Kristallographie-New Crystal Structures, 233(3), 441-442. [Link]

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A Researcher's Guide to the Potential Biological Efficacy of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Phenolic Compound

In the landscape of contemporary drug discovery, phenolic compounds remain a cornerstone of medicinal chemistry, offering a versatile scaffold for therapeutic innovation. This guide focuses on the potential biological efficacy of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol, a molecule that, despite its intriguing structural features, remains largely uncharacterized in the scientific literature. The absence of direct biological data for this compound necessitates a predictive approach, grounded in a thorough analysis of its constituent chemical motifs and the activities of its structural analogs.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It aims to deconstruct the potential bioactivities of this compound by examining its three key structural components: the 2-methoxyphenol core, the 4-nitro group, and the 2-dimethylaminomethyl substituent. By synthesizing data from analogous compounds, we will propose a roadmap for the systematic evaluation of this molecule's therapeutic promise, complete with detailed experimental protocols for assessing its antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties.

Deconstructing the Molecule: A Structure-Based Hypothesis of Biological Activity

The biological profile of this compound can be inferred by dissecting its chemical architecture. Each functional group is known to impart specific physicochemical and biological properties, and their combination in this particular arrangement suggests a potential for multifaceted activity.

Structure_Activity_Hypothesis cluster_activities Predicted Biological Activities Target_Molecule This compound Methoxyphenol_Core 2-Methoxyphenol Core Target_Molecule->Methoxyphenol_Core Scaffold Nitro_Group 4-Nitro Group Target_Molecule->Nitro_Group Electron-withdrawing Aminomethyl_Group 2-Dimethylaminomethyl Group Target_Molecule->Aminomethyl_Group Modulating Antioxidant Antioxidant Methoxyphenol_Core->Antioxidant Antimicrobial Antimicrobial Methoxyphenol_Core->Antimicrobial Anti_inflammatory Anti-inflammatory Methoxyphenol_Core->Anti_inflammatory Nitro_Group->Antimicrobial Nitro_Group->Anti_inflammatory Cytotoxic Cytotoxic Nitro_Group->Cytotoxic Aminomethyl_Group->Antimicrobial Aminomethyl_Group->Cytotoxic

Caption: Predicted structure-activity relationships of this compound.

The 2-Methoxyphenol (Guaiacol) Core: A Foundation for Bioactivity

The 2-methoxyphenol moiety, also known as guaiacol, is a common feature in many biologically active natural products. This structural unit is recognized for its antioxidant and anti-inflammatory properties[1]. The phenolic hydroxyl group is a key player in radical scavenging, a mechanism central to antioxidant activity[2]. Furthermore, various 2-methoxyphenol derivatives have demonstrated antimicrobial and cytotoxic effects, as well as the ability to inhibit enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation[3].

The 4-Nitro Group: A Double-Edged Sword

The presence of a nitro group on an aromatic ring can significantly influence a molecule's biological profile. Nitro compounds are known to possess a wide spectrum of activities, including antimicrobial, antineoplastic, and anti-inflammatory effects[4][5]. The electron-withdrawing nature of the nitro group can enhance the acidity of the phenolic proton, potentially modulating its antioxidant activity. However, the nitro group is also a "toxicophore," as its reduction within cells can generate reactive nitroso and hydroxylamine intermediates that can lead to toxicity and mutagenic effects[4]. This duality makes the evaluation of both efficacy and toxicity paramount for any nitro-containing compound. Studies on nitrophenols have indicated their potential to cause oxidative stress[6] and inflammation[7].

The 2-Dimethylaminomethyl Group: A Modulator of Physicochemical Properties

The introduction of a dimethylaminomethyl group can alter the molecule's solubility, basicity, and ability to interact with biological targets. This substituent can influence the compound's pharmacokinetic properties and may contribute to its overall biological activity profile. In some flavonoids, the presence of a dimethylamino group has been shown to enhance free-radical scavenging activity[8].

Comparative Efficacy of Structural Analogs: A Data-Driven Overview

While direct data for this compound is unavailable, an examination of its analogs provides valuable insights into its potential biological activities.

Table 1: Antioxidant and Cytotoxic Activities of 2-Methoxyphenol Analogs
CompoundBiological ActivityAssayIC50 / CC50 (µM)Source
EugenolCytotoxicityMTT (HSG cells)>2000[3]
IsoeugenolCytotoxicityMTT (HSG cells)1200[3]
DehydrodiisoeugenolCytotoxicityMTT (HSG cells)1000[3]
CurcuminCytotoxicityMTT (HSG cells)15[3]
3,4,5,4'-tetramethoxy-trans-stilbeneCytotoxicityGrowth inhibition (LNCaP, HT-29, HepG2 cells)1-5[9]

HSG: Human submandibular gland tumor cell line

Table 2: Antimicrobial Activity of Methoxyphenol and Nitrophenol Analogs
CompoundMicroorganismAssayMIC (mM)Source
EugenolStaphylococcus aureusBroth microdilution0.75[10]
CapsaicinStaphylococcus aureusBroth microdilution0.68[10]
VanillinStaphylococcus aureusBroth microdilution1.38[10]
2-Allyl carvacrolStaphylococcus epidermidisBroth microdilution-[11]
2-Allyl thymolPseudomonas aeruginosaBroth microdilution-[11]

MIC: Minimum Inhibitory Concentration

Table 3: Anti-inflammatory Activity of Methoxyphenol and Nitrophenol Analogs
CompoundBiological EffectCell LineKey FindingsSource
DehydrodiisoeugenolCOX-2 inhibitionRAW 264.7 macrophagesPotent inhibitor of LPS-induced COX-2 expression[3]
1-Nitro-2-phenylethyleneInhibition of TNF-α productionHuman macrophagesReduced LPS-induced TNF-α production[12]
1-Nitro-2-phenylethyleneInhibition of NF-κB and ERK pathwaysHuman macrophagesReduced phosphorylation of IκB-α and ERK1/2[12]

Key Experimental Protocols for Biological Evaluation

To empirically determine the biological efficacy of this compound, a series of well-established in vitro assays are recommended. The following protocols are designed to be self-validating and provide a robust framework for initial screening.

Workflow for Comprehensive Biological Profiling

Experimental_Workflow Start Synthesized Compound: This compound Purity_Analysis Purity and Structural Verification (NMR, MS, HPLC) Start->Purity_Analysis Solubility_Test Solubility Determination (DMSO, Ethanol, Aqueous Buffers) Purity_Analysis->Solubility_Test Bioassays Biological Assays Solubility_Test->Bioassays Antioxidant Antioxidant Activity (DPPH Assay) Bioassays->Antioxidant Antimicrobial Antimicrobial Activity (MIC Determination) Bioassays->Antimicrobial Anti_inflammatory Anti-inflammatory Activity (NO Inhibition Assay) Bioassays->Anti_inflammatory Cytotoxicity Cytotoxicity (MTT Assay) Bioassays->Cytotoxicity Data_Analysis Data Analysis and IC50/MIC Calculation Antioxidant->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Cytotoxicity->Data_Analysis Conclusion Conclusion on Biological Efficacy Data_Analysis->Conclusion

Caption: A streamlined workflow for the biological evaluation of the target compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

Causality: This assay is based on the principle that a hydrogen-donating antioxidant will reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical to its non-radical form, resulting in a color change from purple to yellow, which can be quantified spectrophotometrically. The phenolic hydroxyl group in the target molecule is hypothesized to be the primary site of radical scavenging.

Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol or DMSO.

    • Prepare serial dilutions of the test compound to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Ascorbic acid or Trolox should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each concentration of the test compound or control to triplicate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of the solvent (methanol or DMSO) instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Causality: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The presence of the methoxyphenol and nitro functionalities suggests potential antimicrobial activity.

Methodology:

  • Preparation of Materials:

    • Select a panel of relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).

    • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to the desired starting concentration.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth.

    • Prepare a standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL).

    • Add the microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Causality: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of the test compound can be assessed by its ability to inhibit NO production. The methoxyphenol and nitro groups may contribute to this activity by modulating inflammatory signaling pathways such as NF-κB[12][13].

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes activates transcription Test_Compound Test Compound Test_Compound->IKK Potential Inhibition

Sources

A Comparative Guide to Nitrophenol Derivatives in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient, selective, and sustainable catalytic systems is paramount. While often relegated to the role of a substrate in benchmark reactions, nitrophenol derivatives have emerged as potent modulators and catalysts in their own right within the domain of asymmetric organocatalysis. Their unique electronic properties, tunable Brønsted acidity, and capacity for hydrogen bonding make them invaluable tools for enhancing the efficacy of chiral organocatalysts. This guide provides a comparative analysis of various nitrophenol derivatives, elucidating their roles in catalysis with supporting experimental data and mechanistic insights.

The Dual Nature of Nitrophenols in Catalysis: More Than Just a Substrate

Nitrophenol derivatives distinguish themselves through the electron-withdrawing nature of the nitro group, which significantly increases the acidity of the phenolic proton. This enhanced Brønsted acidity, coupled with the ability to act as a hydrogen-bond donor, allows these molecules to participate in catalytic cycles in several ways: as a primary Brønsted acid catalyst, as a co-catalyst to activate substrates or other catalysts, or as a crucial component of a bifunctional catalyst scaffold.

The acidity of nitrophenol isomers is a critical determinant of their catalytic prowess. The position and number of nitro groups dramatically influence the pKa of the phenolic proton. This, in turn, dictates the strength of the hydrogen bonds they can form and their effectiveness as proton donors in catalytic cycles.

Nitrophenol Derivative pKa Relative Acidity
Phenol9.98Least Acidic
o-Nitrophenol7.23More Acidic
m-Nitrophenol8.18Less Acidic than ortho/para
p-Nitrophenol7.14More Acidic
2,4-Dinitrophenol~4.1Significantly More Acidic
2,4,6-Trinitrophenol (Picric Acid)~0.3Most Acidic
Note: pKa values can vary slightly depending on the measurement conditions.[1]

The enhanced acidity of para- and ortho-nitrophenols compared to the meta-isomer is attributed to the ability of the nitro group at the ortho and para positions to stabilize the phenoxide conjugate base through resonance.[2] This fundamental property is the cornerstone of their application in catalysis.

Comparative Performance in Asymmetric Aldol and Michael Reactions

One of the most compelling demonstrations of the catalytic utility of nitrophenol derivatives is their role as co-catalysts in asymmetric aldol and Michael reactions. These reactions are fundamental carbon-carbon bond-forming transformations in organic synthesis.

The Asymmetric Aldol Reaction: A Case Study with 2,4-Dinitrophenol (DNP)

The direct asymmetric aldol reaction often suffers from low reactivity and enantioselectivity when catalyzed by simple primary amine organocatalysts. However, the addition of a Brønsted acid co-catalyst can dramatically improve performance. A study by Da et al. demonstrated that 2,4-dinitrophenol (DNP) is a highly effective co-catalyst for the asymmetric aldol reaction between ketones and aldehydes, significantly enhancing both the reaction rate and the stereoselectivity.[3][4][5]

Comparative Data for the Asymmetric Aldol Reaction

Primary Catalyst Additive Yield (%) diastereomeric ratio (syn/anti) enantiomeric excess (ee, %)
Primary Amine 1fNone<5-<5
Primary Amine 1fAcetic Acid9090/1078
Primary Amine 1fp-Nitrophenol 8588/1285
Primary Amine 1f2,4-Dinitrophenol 9592/898
Data synthesized from Da, C.-S., et al. (2009). The Journal of Organic Chemistry, 74(6), 2541–2546.[3][4][5]

The superior performance of 2,4-dinitrophenol can be attributed to its optimal Brønsted acidity, which is sufficient to protonate the enamine intermediate and activate the aldehyde electrophile without leading to unwanted side reactions.

Experimental Protocol: Asymmetric Aldol Reaction with DNP Co-catalyst

  • To a solution of the aldehyde (0.5 mmol) in the appropriate solvent, add the primary amine catalyst (1f, 0.05 mmol) and 2,4-dinitrophenol (0.05 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the ketone (1.0 mmol) and stir the reaction mixture at the specified temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and purify the product by flash column chromatography.

The Asymmetric Michael Addition: Enhancing Thiourea Catalysis

In the asymmetric Michael addition of ketones to nitroalkenes, bifunctional thiourea-based organocatalysts are often employed. These catalysts activate the nitroalkene through hydrogen bonding with the thiourea moiety. The addition of a nitrophenol co-catalyst can further enhance this activation.

A study on the asymmetric Michael addition of cycloketones to α,β-unsaturated nitroalkenes found that 4-nitrophenol was a superior additive compared to phenol or 4-chlorophenol, leading to higher yields and enantioselectivities.[6]

Comparative Data for the Asymmetric Michael Addition

Primary Catalyst Additive Yield (%) enantiomeric excess (ee, %)
Thiourea CatalystPhenolModerateModerate
Thiourea Catalyst4-ChlorophenolModerateModerate
Thiourea Catalyst4-Nitrophenol HighHigh
Data synthesized from a study on asymmetric Michael additions.[6]

The enhanced performance with 4-nitrophenol is due to its ability to form a strong hydrogen bond with the nitro group of the nitroalkene, increasing its electrophilicity and facilitating the nucleophilic attack by the enamine intermediate.[6]

Experimental Protocol: Asymmetric Michael Addition with 4-Nitrophenol Additive

  • To a mixture of the thiourea organocatalyst (10 mol%) and 4-nitrophenol (10 mol%) in a suitable solvent, add the cycloketone (2.0 equiv.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the α,β-unsaturated nitroalkene (1.0 equiv.) and continue stirring at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Purify the product directly by flash column chromatography.

Nitrophenol Moieties in Chiral Phosphoric Acid Catalysts

Chiral phosphoric acids (CPAs) derived from BINOL are a cornerstone of modern asymmetric catalysis, acting as powerful Brønsted acid catalysts. The electronic properties of the substituents at the 3,3'-positions of the BINOL scaffold are crucial for their catalytic activity. The incorporation of 4-nitrophenyl groups at these positions leads to highly effective catalysts due to the electron-withdrawing nature of the nitro group, which increases the acidity of the phosphoric acid.[7][8]

These nitrophenol-derived CPAs have been successfully applied in a wide range of enantioselective transformations, including Mannich reactions, Friedel-Crafts alkylations, and cycloadditions.[9][10] The mechanism of catalysis involves the formation of a well-defined chiral environment through hydrogen bonding, which directs the stereochemical outcome of the reaction.

Logical Relationship of CPA Catalysis

CPA_Catalysis CPA Chiral Phosphoric Acid (e.g., with 4-Nitrophenyl groups) TransitionState Chiral Hydrogen-Bonded Transition State CPA->TransitionState Forms Substrate Substrate (e.g., Imine) Substrate->TransitionState Binds to Product Chiral Product TransitionState->CPA Regenerates TransitionState->Product Leads to

Caption: Chiral phosphoric acid catalysis workflow.

Mechanistic Insights: The Role of Hydrogen Bonding and Brønsted Acidity

The catalytic activity of nitrophenol derivatives is fundamentally linked to their ability to act as hydrogen-bond donors and Brønsted acids. In reactions involving primary or secondary amine organocatalysts, nitrophenols play a crucial role in the formation and protonation of the enamine intermediate.

Proposed Catalytic Cycle for a Nitrophenol Co-catalyzed Aldol Reaction

Aldol_Cycle cluster_0 Catalytic Cycle node1 Ketone + Primary Amine Catalyst node2 Enamine Intermediate node1->node2 Forms node4 Protonated Enamine node2->node4 Protonated by ArOH node3 Aldehyde node5 Transition State node3->node5 Activated by H-bond node4->node5 node6 Iminium Ion node5->node6 C-C Bond Formation node7 Aldol Adduct node6->node7 Hydrolysis Nitrophenol Nitrophenol (ArOH) Nitrophenol->node4 Nitrophenoxide Nitrophenoxide (ArO-) Nitrophenoxide->Nitrophenol Proton Transfer

Caption: Proposed catalytic cycle for a nitrophenol co-catalyzed aldol reaction.

In this proposed cycle, the nitrophenol serves two key functions:

  • Protonation of the Enamine: The acidic proton of the nitrophenol protonates the enamine intermediate, which is crucial for the subsequent nucleophilic attack.

  • Activation of the Electrophile: The nitrophenol can also activate the aldehyde electrophile through hydrogen bonding, making it more susceptible to nucleophilic attack.

Conclusion and Future Outlook

Nitrophenol derivatives have proven to be versatile and powerful tools in the realm of asymmetric organocatalysis. Their tunable Brønsted acidity and hydrogen-bonding capabilities allow them to significantly enhance the performance of a variety of organocatalytic systems. The comparative data presented in this guide highlight the importance of selecting the appropriate nitrophenol derivative to achieve optimal results in terms of yield and stereoselectivity.

Future research in this area will likely focus on the development of novel chiral organocatalysts that incorporate nitrophenol moieties within their structure, creating highly active and selective bifunctional catalysts. Furthermore, a deeper understanding of the non-covalent interactions between nitrophenol derivatives, catalysts, and substrates will undoubtedly lead to the design of even more efficient and sophisticated catalytic systems for asymmetric synthesis.

References

  • Lee, S., et al. (2020). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 25(1), 123. [Link]

  • Parmar, D., et al. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis. Chemical Reviews, 114(18), 9047–9153. [Link]

  • Da, C.-S., et al. (2009). 2,4-Dinitrophenol as an Effective Cocatalyst: Greatly Improving the Activities and Enantioselectivities of Primary Amine Organocatalysts for Asymmetric Aldol Reactions. The Journal of Organic Chemistry, 74(6), 2541–2546. [Link]

  • PubMed. (2009). 2,4-Dinitrophenol as an effective cocatalyst: greatly improving the activities and enantioselectivities of primary amine organocatalysts for asymmetric aldol reactions. [Link]

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  • Royal Society of Chemistry. (2016). A squaramide-catalysed asymmetric cascade Michael addition/acyl transfer reaction between unsaturated benzothiophenones and α-nitroketones. Organic & Biomolecular Chemistry, 14, 8435-8441. [Link]

  • National Institutes of Health. (2011). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. ACS Catalysis, 1(9), 1149–1152. [Link]

  • MDPI. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(3), 220-245. [Link]

  • SciSpace. (2011). Chiral Phosphoric Acids asVersatile Catalysts for Enantioselective Transformations. [Link]

  • Semantic Scholar. (2005). Asymmetric Organocatalysis with Novel Chiral Thiourea Derivatives: Bifunctional Catalysts for the Strecker and Nitro‐Michael Reactions. [Link]

  • MDPI. (2015). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 20(8), 13803–13867. [Link]

  • Royal Society of Chemistry. (2023). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry, 21, 5634-5645. [Link]

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  • ResearchGate. (1995). 2,4-Dinitrophenol: a novel activating reagent in nucleotide synthesis via the phosphoramidite route. Design of new effective phosphitylating reagents. [Link]

  • PubMed. (2025). Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. [Link]

  • MDPI. (2018). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 23(11), 2951. [Link]

  • National Institutes of Health. (2022). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Nanomaterials, 12(15), 2568. [Link]

  • ResearchGate. (2025). Evidence for a Catalytic Six-Membered Cyclic Transition State in Aminolysis of 4-Nitrophenyl 3,5-Dinitrobenzoate in Acetonitrile: Comparative Brønsted-Type Plot, Entropy of Activation, and Deuterium Kinetic Isotope Effects. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol, which possesses reactive functional groups, a well-validated analytical method is paramount to ensure the accuracy, precision, and reliability of quantitative and qualitative data. This guide provides a comprehensive comparison of potential analytical approaches and a detailed framework for the validation of a proposed High-Performance Liquid Chromatography (HPLC) method, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Critical Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] For this compound, this translates to the ability to accurately quantify the active pharmaceutical ingredient (API), identify and quantify impurities, and assess its stability under various conditions. A validated method provides a high degree of assurance that the measurements are dependable, a critical factor in decision-making throughout the drug development lifecycle.

Comparative Analysis of Analytical Techniques

While several analytical techniques could be employed for the analysis of this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most suitable choices for routine quality control and stability testing due to their high resolution, sensitivity, and versatility. Gas Chromatography (GC) could also be considered, but the relatively low volatility and potential thermal lability of the molecule might necessitate derivatization, adding complexity to the sample preparation process.

Analytical TechniquePrincipleAdvantages for this compound AnalysisPotential Challenges and Considerations
HPLC-UV/DAD Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV-Vis absorbance.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds. Diode-Array Detection (DAD) provides spectral information for peak purity assessment.Method development can be time-consuming. Mobile phase selection and gradient optimization are critical for achieving good separation from potential impurities.
UPLC-UV/MS Similar to HPLC but utilizes smaller particle size columns for faster analysis and higher resolution.Significantly reduced run times and solvent consumption. Mass Spectrometry (MS) provides mass information for definitive peak identification and structural elucidation of unknown impurities.Higher initial instrument cost. Increased backpressure requires specialized instrumentation.
GC-MS Separation of volatile compounds in the gas phase with detection by mass spectrometry.High sensitivity and selectivity, providing structural information.The compound may require derivatization to increase volatility and thermal stability, which can introduce variability.

For the purpose of this guide, we will focus on the validation of a reversed-phase HPLC method with UV detection, as it represents a robust, widely accessible, and cost-effective approach for the routine analysis of this compound.

Proposed HPLC Method for Analysis

The following HPLC method is a proposed starting point for the analysis of this compound, based on established methods for similar phenolic and nitroaromatic compounds.[2][3][4]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Acetonitrile (50:50, v/v)

Framework for Method Validation: A Step-by-Step Approach

The validation of the proposed HPLC method should be conducted in accordance with ICH Q2(R1) and USP General Chapter <1225> guidelines.[5][6][7][8][9][10] The following parameters must be evaluated:

Caption: Workflow for HPLC method validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]

Experimental Protocol:

  • Analyze a solution of the this compound reference standard.

  • Analyze a placebo sample (all formulation components except the active ingredient).

  • Analyze a sample of this compound spiked with known related substances and potential impurities.

  • Subject a sample of the drug product to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed sample to ensure the method can separate the main peak from any degradation products.

  • Perform peak purity analysis using a Diode Array Detector (DAD) to confirm the homogeneity of the analyte peak.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks from the placebo, impurities, or degradation products.

  • The peak purity angle should be less than the peak purity threshold.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11]

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol: The data from the linearity, accuracy, and precision studies are used to establish the range.

Acceptance Criteria: The method should be accurate, precise, and linear over the defined range.

Accuracy

The accuracy of an analytical procedure is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[12]

Experimental Protocol:

  • Prepare a placebo formulation.

  • Spike the placebo with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the drug product at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope of the calibration curve from the linearity study.

    • Determine the standard deviation of the y-intercepts of the regression lines.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • The LOQ should be demonstrated to be precise and accurate by analyzing a minimum of six replicates at the LOQ concentration. The RSD should be ≤ 10.0% and the recovery should be within 80.0% to 120.0%.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).

Acceptance Criteria:

  • The system suitability parameters should remain within the established limits for all varied conditions.

  • The results should not be significantly affected by the variations in the method parameters.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity pass.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Established based on linearity, accuracy, and precision data.
Accuracy Mean recovery of 98.0% - 102.0%
Precision (Repeatability) RSD ≤ 2.0%
Precision (Intermediate) RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1
Limit of Quantitation (LOQ) RSD ≤ 10.0% and recovery of 80.0% - 120.0% at the LOQ concentration.
Robustness System suitability passes under varied conditions.

Conclusion

The validation of an analytical method for this compound is a systematic and documented process that provides a high level of confidence in the quality of the data generated. While this guide proposes a robust HPLC method and a comprehensive validation framework, it is imperative that the specific requirements of the product and its stage of development are considered. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the development of a reliable and fit-for-purpose analytical method that will support the successful advancement of their drug development programs.

Caption: Interrelationship of key validation parameters.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. Retrieved January 22, 2026, from [Link]

  • USP General Chapter <1225> Validation of Compendial Procedures. (n.d.). BA Sciences. Retrieved January 22, 2026, from [Link]

  • Validation of Compendial Methods. (n.d.). In General Chapters. Retrieved January 22, 2026, from [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2005). LCGC International. Retrieved January 22, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved January 22, 2026, from [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). ECA Academy. Retrieved January 22, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Food and Drug Administration. Retrieved January 22, 2026, from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved January 22, 2026, from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog. Retrieved January 22, 2026, from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved January 22, 2026, from [Link]

  • <1225> Validation of Compendial Procedures. (n.d.). USP-NF. Retrieved January 22, 2026, from [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023). Molecules. Retrieved January 22, 2026, from [Link]

  • Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. (2013). PubMed. Retrieved January 22, 2026, from [Link]

  • Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. (2024). Food Science and Biotechnology. Retrieved January 22, 2026, from [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2011). Scientia Pharmaceutica. Retrieved January 22, 2026, from [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2005). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Navigating Molecular Mimicry: A Comparative Guide to Cross-Reactivity Studies of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for evaluating the cross-reactivity of the small molecule, 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol. In the realm of drug development and molecular diagnostics, ensuring the specificity of a compound is paramount. Cross-reactivity, the unintended interaction of a molecule with targets other than its primary one, can lead to off-target effects, reduced efficacy, and misleading diagnostic results.[1] This document will delve into the principal methodologies for assessing such interactions, offering a comparative analysis to aid in the selection of the most appropriate techniques for your research needs.

Given the limited publicly available cross-reactivity data for this compound, this guide will utilize a structurally similar compound, 4-Nitroguaiacol (2-Methoxy-4-nitrophenol) , as a case study to illustrate the application and interpretation of these methods.[2] This approach provides a practical and scientifically grounded demonstration of how to conduct and analyze a thorough cross-reactivity study.

The Imperative of Specificity: Understanding Cross-Reactivity

The core structure of this compound, a substituted nitrophenol, presents a chemical motif that could potentially be recognized by various biological macromolecules.[3] Cross-reactivity can arise from structural similarities between the target molecule and other endogenous or exogenous compounds, leading to binding with unintended receptors, enzymes, or antibodies.[1] Therefore, a rigorous assessment of a compound's binding profile is a critical step in its development pipeline.

A Triumvirate of Techniques: Methodologies for Assessing Cross-Reactivity

The evaluation of small molecule cross-reactivity hinges on a variety of analytical techniques, each with its own set of advantages and limitations. The three primary methods we will compare are:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and high-throughput immunoassay ideal for screening against a panel of potential cross-reactants.[1]

  • Surface Plasmon Resonance (SPR): A label-free method that provides real-time kinetic data on molecular interactions, offering deep insights into binding affinity and specificity.

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique used to resolve and quantify the compound of interest from a complex mixture, indirectly assessing cross-reactivity by demonstrating specificity in a given matrix.

The choice of methodology is dictated by the specific research question, the required sensitivity, and the desired throughput.

Case Study: Comparative Cross-Reactivity Analysis of 4-Nitroguaiacol

To illustrate the practical application of these techniques, we present a hypothetical cross-reactivity study of 4-Nitroguaiacol. The objective is to assess its binding against a panel of structurally related nitrophenol derivatives.

Method 1: Competitive ELISA

In this assay, an antibody with specific affinity for 4-Nitroguaiacol is developed. This is achieved by treating the small molecule as a hapten and conjugating it to a larger carrier protein to elicit an immune response.[4] The assay then measures the ability of structurally similar compounds to compete with 4-Nitroguaiacol for binding to this antibody.

Illustrative Competitive ELISA Data for 4-Nitroguaiacol

CompoundIC50 (nM)Cross-Reactivity (%)
4-Nitroguaiacol 15 100
2-Nitrophenol3504.3
3-Nitrophenol8001.9
4-Nitrophenol12012.5
2,4-Dinitrophenol> 10,000< 0.1
2-Methoxy-4-methylphenol> 10,000< 0.1

Note: The data in this table is for illustrative purposes and does not represent actual experimental results for 4-Nitroguaiacol.[5]

The cross-reactivity is calculated as: (IC50 of 4-Nitroguaiacol / IC50 of competing compound) x 100. The results indicate a high specificity of the antibody for 4-Nitroguaiacol, with minimal cross-reactivity observed for other nitrophenol isomers and derivatives.

Method 2: Surface Plasmon Resonance (SPR)

SPR analysis provides a more detailed characterization of binding kinetics. In this hypothetical experiment, a target protein (e.g., an enzyme or receptor) is immobilized on a sensor chip, and various nitrophenol compounds are passed over the surface. The binding affinity (KD) is determined by measuring the association (ka) and dissociation (kd) rates.

Illustrative SPR Kinetic Data for Binding to a Target Protein

Compoundka (1/Ms)kd (1/s)KD (nM)
4-Nitroguaiacol 2.5 x 10^5 5.0 x 10^-4 2.0
2-Nitrophenol1.1 x 10^48.2 x 10^-3745
4-Nitrophenol8.7 x 10^42.1 x 10^-324.1
2,4-DinitrophenolNo Binding DetectedNo Binding DetectedN/A

The lower KD value for 4-Nitroguaiacol signifies a much higher binding affinity compared to the other tested compounds, corroborating the high specificity observed in the ELISA.

Method 3: High-Performance Liquid Chromatography (HPLC)

While not a direct binding assay, HPLC is crucial for demonstrating specificity in a complex biological matrix. A selective HPLC method can resolve the parent compound from its potential metabolites and other structurally similar molecules that might be present. This is a key component of pharmacokinetic and drug metabolism studies.

Illustrative HPLC Retention Times

CompoundRetention Time (min)
4-Nitroguaiacol 8.2
2-Nitrophenol6.5
4-Nitrophenol7.1
2,4-Dinitrophenol9.8

The distinct retention times demonstrate that the analytical method can effectively separate 4-Nitroguaiacol from its potential cross-reactants, ensuring accurate quantification in complex samples.

Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
  • Hapten-Carrier Conjugation: Synthesize the immunogen by conjugating this compound (or the analog) to a carrier protein like Bovine Serum Albumin (BSA) using a suitable cross-linker.

  • Immunization and Antibody Production: Immunize animals (e.g., rabbits or mice) with the conjugate to generate polyclonal or monoclonal antibodies.

  • ELISA Plate Coating: Coat a 96-well microtiter plate with the hapten conjugated to a different carrier protein (e.g., ovalbumin) to minimize non-specific binding.

  • Competitive Reaction: In separate tubes, pre-incubate a fixed concentration of the primary antibody with varying concentrations of the test compounds (this compound and potential cross-reactants).

  • Incubation: Add the antibody-analyte mixtures to the coated plate and incubate.

  • Detection: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.[6] Add a chromogenic substrate and measure the absorbance.[7]

  • Data Analysis: Plot a standard curve of absorbance versus concentration for the target analyte and calculate the IC50 values for all tested compounds.

Protocol 2: SPR Analysis of Small Molecule-Protein Interactions
  • Chip Preparation and Ligand Immobilization: Activate a sensor chip (e.g., CM5) and immobilize the target protein using amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of this compound and potential cross-reactants in a suitable running buffer.

  • Binding Analysis: Inject the analyte solutions over the sensor surface and monitor the change in the SPR signal (response units).

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Visualization of Workflows

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Hapten Hapten Synthesis Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Immunization Immunization & Antibody Production Conjugation->Immunization Competition Competitive Reaction Immunization->Competition Coating Plate Coating Incubation Incubation Coating->Incubation Competition->Incubation Detection Detection Incubation->Detection Data Data Acquisition Detection->Data Analysis IC50 & Cross-Reactivity Calculation Data->Analysis

SPR_Workflow cluster_setup Setup cluster_run Experiment cluster_data Data Analysis ChipPrep Sensor Chip Preparation Immobilization Target Protein Immobilization ChipPrep->Immobilization AnalytePrep Analyte Dilution Series Injection Analyte Injection (Association) AnalytePrep->Injection Dissociation Buffer Flow (Dissociation) Injection->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Sensorgram Sensorgram Generation Dissociation->Sensorgram Regeneration->Injection Fitting Kinetic Model Fitting Sensorgram->Fitting Results ka, kd, KD Determination Fitting->Results

Conclusion

The comprehensive evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery and development. While direct experimental data for this compound may be sparse, the principles and methodologies outlined in this guide provide a robust framework for its assessment. By employing a combination of high-throughput screening methods like ELISA and detailed kinetic analysis using SPR, researchers can build a comprehensive specificity profile of their compound of interest. Furthermore, the development of a selective HPLC method is crucial for ensuring accurate quantification in biological matrices. This multi-faceted approach, grounded in sound scientific principles, will ultimately lead to the development of safer and more effective therapeutic agents.

References

  • Google Patents. EP0251527A2 - Haptenylated reagents and immunoassays.
  • OmicsDI. S-EPMC2366915 - The specificity of cross-reactivity: promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness. Available from: [Link]

  • MDPI. Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. Available from: [Link]

  • PubMed. 4-Hydroxy-3-nitrophenyl (NP) acetyl-hapten specific lymphocyte proliferation. I. Mice bearing Igh-1b allotype can cross-react with 4-hydroxy-5-iodo-3-nitrophenyl (NIP) acetyl hapten. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PrepChem.com. Synthesis of 2-Methoxy-6-nitroaniline. Available from: [Link]

  • Creative Diagnostics. Competitive ELISA Protocol. Available from: [Link]

  • PubChem. 2-Methoxy-4-nitrophenol. Available from: [Link]

  • ResearchGate. Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol... Available from: [Link]

  • PubMed. Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing catalytically active gold nanoparticles. Available from: [Link]

  • Antibodies.com. ELISA: The Complete Guide. Available from: [Link]

  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Available from: [Link]

  • ResearchGate. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Available from: [Link]

  • PubMed Central. Interferences in Immunoassay. Available from: [Link]

  • eLife. Antibody Specificity: A strong case for third-party testing. Available from: [Link]

  • Semantic Scholar. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Available from: [Link]

  • PubChem. 2,4,6-Tris((dimethylamino)methyl)phenol. Available from: [Link]

  • Creative Diagnostics. Antibody Specificity Validation. Available from: [Link]

  • PubMed Central. A Guide to the Perplexed on the Specificity of Antibodies. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Structure of Synthesized Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized organic compound's structure is paramount. The identity, purity, and structural integrity of a molecule underpin its biological activity, safety profile, and intellectual property value. This guide provides a comparative overview of the essential analytical techniques employed for structural elucidation, framed through the lens of an orthogonal approach—a methodology where multiple, independent techniques are leveraged to build a comprehensive and irrefutable structural dossier.

The Orthogonal Imperative in Structural Confirmation

Relying on a single analytical technique for structural confirmation is a precarious endeavor. Each method possesses inherent strengths and limitations, offering a unique perspective on a molecule's architecture. An orthogonal approach, therefore, is not merely best practice but a scientific necessity.[1] By combining data from diverse analytical platforms, we create a self-validating system that minimizes the risk of misinterpretation and ensures the highest degree of confidence in the proposed structure.

The typical workflow begins with an assessment of purity, followed by the determination of the molecular formula, and culminates in the detailed mapping of the atomic framework. The primary tools in this endeavor are chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.

Purity Assessment: The Chromatographic Foundation

Before any detailed structural analysis can be trusted, the purity of the synthesized compound must be rigorously established. Chromatography is the cornerstone of this assessment, separating the target molecule from unreacted starting materials, byproducts, and other impurities.[2][3]

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for purity analysis in the pharmaceutical industry.[4][5] The choice between them is dictated by the volatility and thermal stability of the compound. HPLC is versatile for a wide range of organic molecules, while GC is particularly suited for volatile compounds.[4] When coupled with a detector like a UV-visible spectrophotometer or a mass spectrometer, chromatography provides both qualitative and quantitative information about the sample's composition.[4][6]

Experimental Protocol: Purity Assessment by HPLC-UV
  • Method Development: A suitable HPLC method is developed by screening different mobile phases and stationary phases to achieve optimal separation of the main compound from any impurities.

  • Sample Preparation: A stock solution of the synthesized compound is prepared in a suitable solvent at a known concentration.

  • Injection and Separation: The sample is injected onto the HPLC system, and the components are separated based on their differential partitioning between the mobile and stationary phases.[7]

  • Detection: A UV detector is commonly used to monitor the elution of compounds from the column. The absorbance is recorded as a function of time, generating a chromatogram.

  • Purity Calculation: The purity of the compound is typically expressed as a percentage of the total peak area. For regulatory submissions, this process must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[8][9]

Molecular Formula Determination: The Power of Mass Spectrometry

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound.[4][10] It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z).[4]

High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing highly accurate mass measurements (typically to within 5 ppm) that allow for the unambiguous determination of a compound's elemental formula.[11][12] This level of precision is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions.[13] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize organic molecules for MS analysis.[6]

Experimental Protocol: Molecular Formula Determination by HRMS
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent.

  • Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via an LC system for online separation and analysis.[14][15]

  • Ionization: The sample is ionized using an appropriate technique, such as ESI.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight) where their m/z values are measured with high accuracy.[12]

  • Data Analysis: The measured accurate mass is used to generate a list of possible elemental formulas. By considering the isotopic pattern and chemical context, the correct molecular formula can be confidently assigned.[13]

The Atomic Framework: Unraveling the Structure with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and comprehensive technique for elucidating the detailed structure of organic molecules.[16][17] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[4][18]

1D NMR: The First Look
  • ¹H NMR (Proton NMR): This is often the first NMR experiment performed. It provides a wealth of information, including:

    • Chemical Shift (δ): The position of a signal on the x-axis indicates the electronic environment of the protons.[19]

    • Integration: The area under each peak is proportional to the number of protons giving rise to that signal.

    • Splitting Pattern (Multiplicity): The splitting of a signal into multiple lines reveals the number of neighboring protons, governed by the n+1 rule.[16][20]

  • ¹³C NMR (Carbon NMR): This experiment provides information about the carbon skeleton of the molecule. The number of signals indicates the number of chemically distinct carbon environments.[21]

2D NMR: Connecting the Pieces

When 1D NMR spectra are complex or ambiguous, 2D NMR experiments are employed to establish connectivity between atoms.[22][23]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[24][25]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.[22][26]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular framework.[22][26]

Experimental Protocol: Structural Elucidation by NMR
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, and a reference standard like tetramethylsilane (TMS) is added.

  • 1D NMR Acquisition: ¹H and ¹³C NMR spectra are acquired.

  • 1D NMR Interpretation: The chemical shifts, integrations, and splitting patterns are analyzed to identify key structural fragments.[21]

  • 2D NMR Acquisition: If necessary, COSY, HSQC, and HMBC experiments are performed.

  • Structure Assembly: The correlation data from the 2D spectra are used to connect the structural fragments identified from the 1D spectra, leading to the complete molecular structure.[22]

Comparative Analysis and Data Synthesis

The true power of the orthogonal approach lies in the integration of data from all three techniques. Chromatography confirms the purity of the sample being analyzed. HRMS provides the molecular formula, which serves as a crucial constraint for interpreting the NMR data. Finally, a complete analysis of 1D and 2D NMR spectra allows for the unambiguous assignment of the molecular structure.

Technique Information Provided Primary Application Strengths Limitations
HPLC/GC Purity, number of componentsPurity assessmentHigh resolving power, quantitativeLimited structural information
HRMS Molecular weight, elemental formulaMolecular formula determinationHigh mass accuracy, high sensitivityDoes not provide connectivity information, cannot distinguish isomers[27]
NMR Detailed atomic connectivity, stereochemistryComplete structure elucidationUnparalleled structural detailLower sensitivity, requires pure sample

Visualizing the Workflow

An effective workflow for structural confirmation integrates these techniques in a logical sequence.

Sources

A Comparative Guide to the Synthesis of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of synthetic routes to 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol, a valuable intermediate in pharmaceutical and materials science research. We will dissect the prevalent synthetic strategies, offering detailed experimental protocols, comparative data, and insights into the chemical rationale behind each step. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the synthesis of this and structurally related compounds.

Introduction

This compound, a substituted guaiacol derivative, incorporates several key functional groups: a phenolic hydroxyl, a methoxy group, a nitro group, and a dimethylaminomethyl substituent. This unique combination makes it a versatile building block. The electron-withdrawing nitro group significantly influences the acidity of the phenol and the electron density of the aromatic ring, while the aminomethyl group provides a site for further functionalization or can influence the molecule's solubility and biological activity. The synthesis of this molecule primarily revolves around two key transformations: the nitration of the guaiacol scaffold and the subsequent introduction of the dimethylaminomethyl group.

Primary Synthetic Pathway: A Two-Step Approach

The most common and logical approach to the synthesis of this compound is a two-step process. This pathway offers a high degree of control over the introduction of the functional groups and generally proceeds with reasonable to good yields.

Diagram of the Primary Synthetic Pathway:

Primary_Synthetic_Pathway Guaiacol Guaiacol Nitroguaiacol 4-Nitro-6-methoxyphenol (4-Nitroguaiacol) Guaiacol->Nitroguaiacol Nitration (e.g., HNO3/H2SO4) Target This compound Nitroguaiacol->Target Mannich Reaction (Dimethylamine, Formaldehyde)

Caption: The primary two-step synthetic route to this compound.

Step 1: Nitration of Guaiacol to 4-Nitro-6-methoxyphenol

The initial step involves the electrophilic nitration of guaiacol (2-methoxyphenol). The hydroxyl and methoxy groups are ortho-, para-directing activators. However, the steric hindrance from the methoxy group at the 2-position favors nitration at the para-position (C4) and to a lesser extent, the ortho-position (C6). Selective formation of the 4-nitro isomer is crucial for the successful synthesis of the target molecule.

Experimental Protocol: Selective Nitration of Guaiacol

This protocol is adapted from established methods for the nitration of phenolic compounds.[1]

  • Materials:

    • Guaiacol

    • Concentrated Nitric Acid (70%)

    • Concentrated Sulfuric Acid (98%)

    • Ice

    • Dichloromethane or Ethyl Acetate

    • Saturated Sodium Bicarbonate Solution

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and water in an ice bath.

    • Slowly add guaiacol to the cooled acid mixture while maintaining the temperature below 10 °C.

    • In a separate vessel, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

    • Add the nitrating mixture dropwise to the guaiacol solution over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours.

    • Pour the reaction mixture onto crushed ice and extract the product with dichloromethane or ethyl acetate.

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-nitroguaiacol.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality in Experimental Choices:

  • Low Temperature: The nitration of phenols is a highly exothermic and rapid reaction. Maintaining a low temperature is critical to control the reaction rate, prevent over-nitration (dinitration), and minimize oxidative side reactions.

  • Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Workup: The aqueous workup is designed to quench the reaction, remove the strong acids, and isolate the organic product. The bicarbonate wash is essential to ensure all acidic components are removed, which is important for the stability of the product and for the subsequent Mannich reaction.

Step 2: Mannich Reaction of 4-Nitro-6-methoxyphenol

The second step is the aminomethylation of the synthesized 4-nitro-6-methoxyphenol via the Mannich reaction.[2][3][4] This is a three-component condensation involving the phenol, formaldehyde, and a secondary amine (dimethylamine). The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and dimethylamine, which then attacks the electron-rich ortho-position of the phenol.

Diagram of the Mannich Reaction Mechanism:

Mannich_Reaction_Mechanism cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Dimethylamine Dimethylamine Iminium_Ion Eschenmoser's Salt Precursor (Iminium Ion) Dimethylamine->Iminium_Ion Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Target This compound Iminium_Ion->Target Nitroguaiacol 4-Nitro-6-methoxyphenol Nitroguaiacol->Target

Caption: The mechanism of the Mannich reaction involves the formation of an iminium ion followed by electrophilic aromatic substitution.

Experimental Protocol: Mannich Reaction of 4-Nitroguaiacol

This protocol is based on general procedures for the Mannich reaction of phenols.[5][6]

  • Materials:

    • 4-Nitro-6-methoxyphenol

    • Dimethylamine (40% aqueous solution)

    • Formaldehyde (37% aqueous solution) or Paraformaldehyde

    • Ethanol or Methanol

    • Hydrochloric Acid (optional, for pH adjustment)

  • Procedure:

    • In a round-bottom flask, dissolve 4-nitro-6-methoxyphenol in ethanol.

    • Cool the solution in an ice bath.

    • Slowly add an equimolar amount of dimethylamine solution, followed by the dropwise addition of an equimolar amount of formaldehyde solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 60-80 °C) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Causality in Experimental Choices:

  • Reagent Stoichiometry: The use of equimolar amounts of the reagents is a good starting point, though an excess of the amine and formaldehyde can be used to drive the reaction to completion.

  • Temperature Control: The initial low temperature is to control the exothermic reaction of iminium ion formation. The subsequent heating provides the necessary activation energy for the electrophilic aromatic substitution.

  • Solvent: Ethanol or methanol are common solvents as they are polar enough to dissolve the reactants and are relatively inert under the reaction conditions.

Alternative Synthetic Considerations

While the two-step approach is the most direct, alternative strategies can be considered, particularly for the synthesis of the starting materials or for the aminomethylation step.

Alternative Nitration Methods

For phenols that are sensitive to strong acids, milder nitrating agents can be employed. One such method involves the use of bismuth(III) nitrate pentahydrate in acetone, which can provide good yields of nitrated phenols under milder conditions.[1]

Alternative Aminomethylation Routes

While the Mannich reaction is highly effective, other methods for introducing an aminomethyl group exist, though they are generally less direct for this specific target. For instance, a chloromethylation of the phenol followed by nucleophilic substitution with dimethylamine could be a possibility, but this involves the use of highly carcinogenic chloromethyl methyl ether and is therefore less desirable.

Comparative Data Summary

The following table provides a comparative overview of the expected performance of the primary synthetic route. It is important to note that specific yields can vary based on the precise reaction conditions and the scale of the synthesis.

ParameterStep 1: Nitration of GuaiacolStep 2: Mannich ReactionOverall
Typical Yield 60-80%70-90%42-72%
Reaction Time 3-6 hours4-8 hours7-14 hours
Key Reagents Nitric Acid, Sulfuric AcidDimethylamine, Formaldehyde
Solvent Dichloromethane/WaterEthanol/Methanol
Purification RecrystallizationColumn Chromatography/Recrystallization
Safety Concerns Strong acids, exothermic reactionFormaldehyde (carcinogen), exothermic reaction

Product Characterization

Predicted Spectroscopic Data:

TechniqueExpected Features
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methoxy protons around 3.9 ppm, a singlet for the methylene protons of the aminomethyl group around 3.7 ppm, and a singlet for the methyl protons of the dimethylamino group around 2.3 ppm. The phenolic proton will likely be a broad singlet.
¹³C NMR Aromatic carbons in the range of 110-160 ppm, with the carbon attached to the nitro group being significantly downfield. The methoxy carbon will appear around 56 ppm, the methylene carbon around 60 ppm, and the methyl carbons around 45 ppm.
IR Spectroscopy A broad O-H stretch around 3400 cm⁻¹, C-H stretches for aromatic and aliphatic groups around 2800-3100 cm⁻¹, strong asymmetric and symmetric N-O stretches for the nitro group around 1520 and 1340 cm⁻¹, respectively, and C-N and C-O stretches in the fingerprint region.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve loss of the dimethylaminomethyl group, the nitro group, and the methoxy group.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the nitration of guaiacol followed by a Mannich reaction. This approach allows for a controlled introduction of the required functional groups. While alternative methods exist for each step, the described protocols represent a robust and well-understood pathway. Careful control of reaction conditions, particularly temperature, is paramount to achieving good yields and minimizing side products. The information and protocols provided in this guide should serve as a solid foundation for researchers embarking on the synthesis of this and related compounds.

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A Senior Application Scientist's Comparative Guide to Substituted Nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Yet Complex World of Substituted Nitrophenols

Substituted nitrophenols, organic compounds featuring hydroxyl (-OH) and one or more nitro (-NO₂) groups on a benzene ring, represent a class of chemicals with remarkable versatility.[1][2][3] Their utility spans from fundamental laboratory reagents to key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][5] The electronic properties conferred by the strongly electron-withdrawing nitro group drastically alter the character of the parent phenol molecule, influencing its acidity, reactivity, and biological activity.[6][7] This guide offers an in-depth comparison of the applications of various substituted nitrophenols, grounded in peer-reviewed data. We will explore the causality behind their selection for specific tasks, compare their performance against relevant alternatives, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

Section 1: Isomer-Specific Properties and Their Impact on Application

The position of the nitro group relative to the hydroxyl group (ortho, meta, or para) fundamentally dictates the compound's physical and chemical properties, which in turn governs its application.

Acidity and pH Indication: A Tale of Three Isomers

The acidity of nitrophenols is significantly higher than that of phenol (pKa ≈ 10) due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide ion. However, this effect varies by isomer.

  • Para-Nitrophenol (p-NP): The most acidic of the three mononitrophenols (pKa ≈ 7.1).[8] The nitro group at the para position exerts both a strong electron-withdrawing inductive effect (-I) and a resonance effect (-M), which effectively delocalizes the negative charge of the phenoxide ion across the entire molecule, stabilizing the conjugate base.[9][10]

  • Ortho-Nitrophenol (o-NP): Less acidic than the para isomer (pKa ≈ 7.2) despite the proximity of the nitro group.[8] This is due to intramolecular hydrogen bonding between the hydroxyl hydrogen and an oxygen of the nitro group.[10][11] This interaction makes the proton less available for donation.

  • Meta-Nitrophenol (m-NP): The least acidic of the three (pKa ≈ 8.4).[8] In the meta position, the nitro group can only exert its -I effect; the stabilizing -M effect does not extend to the phenoxide oxygen from this position.[10]

These distinct pKa values make them suitable as pH indicators. 4-Nitrophenol, for instance, is colorless below pH 5.4 and yellow above pH 7.5, making it a useful indicator in various titrations and biological assays.[12][13][14]

Table 1: Comparison of Mononitrophenol Isomers as pH Indicators

CompoundpKa[8]pH Transition RangeColor ChangeKey ApplicationAlternative Indicators
o-Nitrophenol ~7.25.0 - 7.0[15]Colorless to YellowAcid-base titrationsBromothymol Blue (6.0-7.6)
m-Nitrophenol ~8.46.8 - 8.6Colorless to YellowAcid-base titrationsCresol Red (7.2-8.8)
p-Nitrophenol ~7.15.4 - 7.5[12][13]Colorless to YellowEnzyme assays (e.g., phosphatase)Phenolphthalein (8.2-10.0)
2,4-Dinitrophenol ~4.12.8 - 4.7[13]Colorless to YellowTitration of strong acids/weak basesMethyl Orange (3.1-4.4)
Experimental Protocol: Spectrophotometric Determination of Phosphatase Activity using p-Nitrophenyl Phosphate (pNPP)

The distinct color change of p-nitrophenol upon deprotonation is the basis for the most common assay for phosphatase enzymes. The enzyme cleaves the phosphate group from the colorless substrate p-nitrophenyl phosphate (pNPP), producing yellow p-nitrophenolate under alkaline conditions.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 1 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.

    • Substrate Solution: Prepare a 10 mg/mL solution of pNPP in the Assay Buffer.

    • Stop Solution: 3 N NaOH.

  • Assay Procedure:

    • Equilibrate the Assay Buffer and Substrate Solution to the desired reaction temperature (e.g., 37°C).

    • In a microplate well or cuvette, add 90 µL of pre-warmed Assay Buffer.

    • Add 10 µL of the enzyme sample (e.g., alkaline phosphatase) and mix gently.

    • Initiate the reaction by adding 100 µL of the pre-warmed Substrate Solution.

    • Incubate for a defined period (e.g., 15-30 minutes), ensuring the reaction does not proceed to substrate depletion.

    • Stop the reaction by adding 50 µL of Stop Solution.

  • Data Acquisition:

    • Measure the absorbance of the solution at 405 nm using a spectrophotometer. The product, p-nitrophenolate, has a high molar extinction coefficient at this wavelength under alkaline conditions.[16]

    • Prepare a standard curve using known concentrations of p-nitrophenol to quantify the amount of product formed.

Causality: The choice of p-nitrophenol is critical. Its pKa of ~7.1 ensures that at the alkaline pH of the assay buffer (pH 9.8), the product is almost completely in its yellow phenolate form, maximizing signal intensity and sensitivity.[16]

Section 2: Applications in Synthesis and Drug Development

Nitrophenols are foundational building blocks in organic synthesis, particularly for pharmaceuticals and agrochemicals.[4][17]

Synthesis of Paracetamol: A Pharmaceutical Workhorse

Para-nitrophenol is a key intermediate in the industrial synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic.[6][16][18] The process involves the reduction of the nitro group to an amine, followed by acetylation.

Workflow: Industrial Synthesis of Paracetamol from p-Nitrophenol

G cluster_0 Step 1: Reduction cluster_1 Step 2: Acetylation PNP p-Nitrophenol Reduction Reduction (e.g., NaBH4, H2/Pd-C) PNP->Reduction PAP p-Aminophenol Reduction->PAP PAP2 p-Aminophenol Acetylation Acetylation (Acetic Anhydride) PAP2->Acetylation Paracetamol Paracetamol Acetylation->Paracetamol

Caption: Synthesis of paracetamol from p-nitrophenol.

Comparison with Alternatives: While other synthetic routes to paracetamol exist (e.g., from phenol via the Hoechst-Celanese synthesis), the p-nitrophenol pathway is common due to the relatively high yields and accessibility of the starting material.[18] The critical step is the selective reduction of the nitro group without affecting the hydroxyl group. Catalytic hydrogenation (e.g., using H₂ over a Palladium-on-carbon catalyst) is a clean and efficient method often preferred in industrial settings over stoichiometric reductants like sodium borohydride.[18]

2,4-Dinitrophenol (DNP): A Cautionary Tale in Drug Development

2,4-Dinitrophenol (DNP) serves as a stark reminder of the potential dangers of bioactive molecules. In the 1930s, it was used as a weight-loss drug.[19][20][21]

Mechanism of Action: DNP acts as a proton ionophore, shuttling protons across the inner mitochondrial membrane. This process uncouples oxidative phosphorylation from ATP synthesis. The energy from the proton gradient, which is normally used by ATP synthase to produce ATP, is instead dissipated as heat.[22] This leads to a significant increase in metabolic rate and rapid weight loss.[21]

G cluster_0 Normal Oxidative Phosphorylation cluster_1 Action of 2,4-Dinitrophenol (DNP) Mito Intermembrane Space (High [H+]) Inner Mitochondrial Membrane Mitochondrial Matrix (Low [H+]) ATP_Synthase ATP Synthase Mito:f0->ATP_Synthase H+ ETC Electron Transport Chain (pumps H+ out) ETC->Mito:f0 H+ ATP_Synthase->Mito:f2 H+ ATP ATP ATP_Synthase->ATP Generates ATP DNP DNP (Proton Shuttle) Mito2 Intermembrane Space (High [H+]) Inner Mitochondrial Membrane Mitochondrial Matrix (Low [H+]) DNP->Mito2:f1 Transports H+ across membrane Heat Heat DNP->Heat Dissipates energy as Heat

Caption: DNP uncouples the proton gradient from ATP synthesis.

Trustworthiness and Safety: The use of DNP as a diet pill was discontinued in 1938 by the FDA due to its extremely narrow therapeutic window and high risk of fatal hyperthermia.[20][21][22] The classic symptoms of DNP toxicity include hyperthermia, tachycardia, sweating, and tachypnoea, which can rapidly lead to death.[21] Despite being banned for human consumption, it is still illicitly marketed online, leading to numerous fatalities.[20][21][22] This historical application underscores the critical importance of rigorous toxicological evaluation in drug development.

Section 3: Environmental Applications and Analytical Chemistry

The widespread use of nitrophenols in industry and agriculture has also made them significant environmental pollutants.[1][2][3][23] This has necessitated the development of sensitive analytical methods for their detection and effective remediation strategies.

Detection of Nitrophenols in Environmental Samples

Due to their toxicity, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have listed certain nitrophenols as priority pollutants.[24][25] Their detection in water and soil is crucial for environmental monitoring.

Comparison of Analytical Techniques:

TechniquePrincipleTypical Detection LimitAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV-Vis detection.[24][26]Low µg/L (ppb)[24]Robust, widely available, good for isomer separation.Requires preconcentration (e.g., SPE) for trace levels.
GC-MS Separation of volatile derivatives by GC, detection by MS.[27]Low ng/L (ppt)High selectivity and sensitivity, definitive identification.Often requires derivatization, more complex instrumentation.
Electrochemical Sensors Measures the current from the oxidation/reduction of nitrophenols at an electrode surface.[12][25][28]nM to pM range[28]High sensitivity, potential for portability, rapid analysis.Susceptible to interference from other electroactive species.
Fluorescence/Luminescence Measures light emission from sensor materials (e.g., carbon dots) upon interaction with nitrophenols.[12][28]nM to µM range[28]High sensitivity and selectivity with specific probes.Probe synthesis can be complex; matrix effects can cause quenching.
Experimental Protocol: Solid-Phase Extraction (SPE) for Nitrophenol Preconcentration from Water

To achieve the low detection limits required for environmental analysis, a preconcentration step is often necessary. SPE is a common and effective method.[24]

G start Start: Water Sample (e.g., 100 mL) step1 1. Condition SPE Cartridge (e.g., Polymeric RP) with Methanol, then Water start->step1 step2 2. Load Water Sample (Nitrophenols adsorb to sorbent) step1->step2 step3 3. Wash Cartridge (Remove interferences with a weak solvent) step2->step3 step4 4. Elute Nitrophenols (Using a strong organic solvent like Acetonitrile or Methanol) step3->step4 end End: Concentrated Extract for HPLC or GC-MS Analysis step4->end

Caption: General workflow for Solid-Phase Extraction (SPE).

Methodology:

  • Cartridge Selection: Choose a solid-phase extraction cartridge suitable for polar aromatic compounds, such as a polymeric reversed-phase sorbent (e.g., Lichrolut EN).[24]

  • Conditioning: Sequentially pass 5 mL of methanol followed by 5 mL of deionized water through the cartridge to activate the sorbent. Do not allow the cartridge to go dry.

  • Loading: Pass the water sample (e.g., 100 mL, acidified to pH ~3) through the cartridge at a slow, steady flow rate (e.g., 5 mL/min). Nitrophenols will be retained on the sorbent.

  • Washing: Pass a small volume (e.g., 5 mL) of a weak solvent, like a 5% methanol/water solution, to wash away any weakly bound, interfering compounds.

  • Elution: Dry the cartridge under vacuum or with nitrogen gas. Elute the retained nitrophenols with a small volume (e.g., 2 x 1 mL) of a strong organic solvent like acetonitrile. This results in a concentrated sample ready for chromatographic analysis.

Bioremediation: Harnessing Microbes to Degrade Nitrophenols

Due to the persistence and toxicity of nitrophenols, bioremediation has emerged as an eco-friendly and cost-effective alternative to physical and chemical removal methods.[1][2][29] Numerous microorganisms have been identified that can utilize nitrophenols as a source of carbon and nitrogen.[1][2][30]

Comparative Performance: The efficiency of bioremediation can vary significantly depending on the microbial species, the specific nitrophenol isomer, and environmental conditions.

  • Bacteria: Genera such as Rhodococcus, Pseudomonas, and Bacillus are frequently cited for their ability to degrade nitrophenols.[1][29]

  • Microalgae: Some studies have shown that microalgae, such as Chlorella vulgaris and Coenochloris pyrenoidosa, can effectively degrade p-nitrophenol.[30]

  • Fungi: White-rot fungi are also known to degrade a wide range of phenolic pollutants.

One study demonstrated that the microalga Coenochloris pyrenoidosa could achieve total degradation of 50 mg/L of p-nitrophenol within 5 days.[30] Another study highlighted that about 81% of 4-nitrophenol could be removed by biodegradation using specific acetate enrichment cultures.[3] These biological methods represent a promising, sustainable approach to managing nitrophenol contamination.[29]

Conclusion

Substituted nitrophenols are a class of chemicals whose utility is directly tied to their fundamental molecular structure. The position of the nitro group dictates properties like acidity and hydrogen bonding, making different isomers uniquely suited for applications ranging from pH indication (o, m, and p-nitrophenol) to the synthesis of blockbuster drugs like paracetamol (p-nitrophenol). At the same time, compounds like 2,4-dinitrophenol highlight the profound biological effects these molecules can exert, serving as both a historical lesson in drug safety and a tool for studying cellular metabolism. As their industrial use continues, the environmental fate of nitrophenols remains a key concern, driving innovation in both highly sensitive analytical detection methods and sustainable bioremediation technologies. For the modern scientist, a thorough understanding of the distinct properties and applications of each substituted nitrophenol is essential for effective and responsible innovation.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The proper disposal of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol is not merely a procedural task; it is a critical component of laboratory safety and environmental stewardship. Based on its chemical structure, this compound must be treated as a hazardous waste. Its nitrophenol backbone suggests potential toxicity, environmental hazards, and irritation, while the aminomethyl group can influence its reactivity and corrosive properties.[1] This guide provides a comprehensive, step-by-step protocol for its safe handling, collection, storage, and disposal, ensuring compliance with major regulatory frameworks like the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][3]

Hazard Assessment and Waste Classification

Before any disposal action, a thorough understanding of the compound's potential hazards is essential. This dictates every subsequent step.

  • Structural Rationale for Hazard Classification:

    • Nitrophenol Moiety: Nitrophenols are a class of compounds recognized for their toxicity.[4] Animal studies on related compounds, like 4-nitrophenol, indicate potential for blood disorders (methemoglobinemia) and irritation to the skin and eyes.[1][5] The EPA lists p-Nitrophenol as a U-listed hazardous waste (U170), signifying it as a toxic commercial chemical product.[6]

    • Aminomethylphenol Moiety: Compounds like 2,4,6-Tris(dimethylaminomethyl)phenol are known to be corrosive, causing severe skin burns and eye damage.

    • Environmental Hazard: Nitrophenols are recognized as harmful to aquatic life and can persist in the environment, particularly in soil.[7]

Immediate Safety & Personal Protective Equipment (PPE)

Safe disposal begins with rigorous self-protection. Adherence to PPE standards is mandatory for all personnel handling this waste stream.[10][11]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against accidental splashes of the potentially corrosive and severely irritating compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact, which could lead to severe irritation, burns, or systemic absorption.
Body Protection A chemical-resistant lab coat, apron, and closed-toe shoes.Shields against spills and contamination of personal clothing, minimizing exposure routes.
Respiratory Protection All handling and waste consolidation must occur within a certified chemical fume hood.Mitigates the risk of inhaling aerosols or fine particulates, which may be harmful.

Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of the waste from the point of generation to its final removal from the laboratory.

Waste Collection and Segregation

The principle of waste stream purity is paramount to prevent dangerous reactions.

  • Designate a Waste Container: Dedicate a specific container solely for this compound waste. This includes the pure compound, reaction residues, and any materials heavily contaminated with it (e.g., weigh boats, pipette tips).

  • Segregate Incompatibles: This waste must be kept separate from:

    • Strong Oxidizing Agents (e.g., nitrates, perchlorates): To prevent ignition or explosion.[7]

    • Strong Acids and Bases: To avoid vigorous, exothermic reactions.

    • Aqueous Waste Streams: Unless explicitly directed by EHS, keep organic and aqueous wastes separate.[12]

Container Selection and Labeling

Proper containment and communication are mandated by law and are essential for safety.[13]

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap. The container material must not react with the waste.[13]

  • Label Correctly and Immediately: Before adding any waste, affix a completed hazardous waste label. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The specific constituents and their approximate percentages.

    • The date of first accumulation.

    • The relevant hazard pictograms (e.g., Toxic, Corrosive, Environmental Hazard).

Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste at the point of generation under strict conditions.[12][13]

  • Location: The sealed waste container must be stored in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.

  • Volume Limits: Do not exceed the regulatory storage limits for your facility (typically 55 gallons of total hazardous waste or 1 quart of acute hazardous waste).[8]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[9]

Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Request Pickup: Once the container is full or the project generating the waste is complete, seal it securely.

  • Contact EHS: Follow your institution's procedure to request a waste pickup from the EHS department or their designated licensed hazardous waste contractor.[2][14]

  • Documentation: Ensure all institutional and regulatory paperwork (e.g., waste manifest) is completed accurately. This documentation creates a "cradle-to-grave" record of the waste, a key requirement of RCRA.[6]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control and Contain: If safe to do so, prevent the spill from spreading or entering drains.[7]

  • Absorb: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels or sawdust.[15]

  • Collect: Wearing full PPE, carefully scoop the absorbed material and spill residue into your designated hazardous waste container using non-sparking tools.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials and rinsate must be collected and disposed of as hazardous waste.[16]

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

Decontamination of Empty Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.[8]

  • Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or methanol) three times.

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in an appropriately labeled container for disposal.[9][16]

  • Final Disposal: Once triple-rinsed and air-dried, obliterate or remove the original label. The container may now be disposed of as regular laboratory glass or plastic waste, per your institution's policy.

Workflow Visualization

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow: this compound cluster_prep Preparation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Waste Generated (Solid or Liquid Residue) ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe container Select Compatible Container (HDPE or Glass) ppe->container label_container Affix 'Hazardous Waste' Label (Chemical Name, Hazards, Date) container->label_container collect Place Waste in Labeled Container Inside a Chemical Fume Hood label_container->collect segregate Segregate from Incompatibles (Oxidizers, Acids, Bases) collect->segregate saa Store Sealed Container in SAA with Secondary Containment segregate->saa check_full Container Full or Project Complete? saa->check_full check_full->saa No contact_ehs Contact EHS/Licensed Contractor for Waste Pickup check_full->contact_ehs Yes document Complete & Sign Waste Manifest contact_ehs->document finish Waste Removed for Proper Disposal (Incineration) document->finish

Caption: Disposal workflow for this compound.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Nitrophenols | ToxFAQs™. ATSDR. [Link]

  • Water Quality Australia. (n.d.). 4-Nitrophenol in freshwater and marine water. [Link]

  • Impactio. (2022). Understanding the Importance of OSHA Compliance for Lab Safety Materials. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Public Health Statement for Nitrophenols. [Link]

  • Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA. [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA FactSheet. [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Nitrophenols - Relevance to Public Health. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 2,4,6-tris(dimethylaminomethyl)phenol. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • PubChemLite. (n.d.). This compound (C10H14N2O4). [Link]

  • University of Puerto Rico - Mayagüez. (2018). Safety Data Sheet: m-Nitrophenol. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Phenol, 2-[(dimethylamino)methyl]-6-methoxy-4-nitro- - Substance Details. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • PubChem. (n.d.). 2,4,6-Tris((dimethylamino)methyl)phenol. [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. [Link]

  • Google Patents. (n.d.). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
  • ResearchGate. (n.d.). Synthesis of 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl.... [Link]

  • ResearchGate. (2025). Hydrophilic Modification of a Polyurethane Surface Using Grafted 2,4,6-Tris(dimethylaminomethyl) Phenol. [Link]

Sources

Navigating the Safe Handling of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol: A Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol. Adherence to these protocols is critical to ensure personal safety and mitigate laboratory hazards.

The following procedural guidance is based on the known hazards of substituted nitrophenols and specific GHS (Globally Harmonized System) classifications for structurally related compounds. Due to the presence of a nitro group, a dimethylaminomethyl group, and a methoxy group on a phenol ring, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.

Hazard Assessment and Triage: Understanding the Risk Profile

Anticipated Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Similar nitrophenols are classified as harmful or toxic by ingestion, skin contact, and inhalation.[1][2] The presence of the aminomethyl group may influence its absorption and metabolic pathways.

  • Skin and Eye Irritation: Phenolic compounds are often corrosive or irritants to the skin and eyes.[1]

  • Systemic Effects: Absorption of nitrophenols can lead to systemic toxicity, including effects on the central nervous system.[3]

A visual representation of the pre-operational risk assessment is crucial for reinforcing safety protocols.

cluster_0 Risk Assessment & Mitigation Workflow A Identify Compound: 2-Dimethylaminomethyl- 4-nitro-6-methoxyphenol B Review Available Hazard Data (Analogues, GHS Classifications) A->B Consult C Assess Routes of Exposure: Inhalation, Dermal, Ingestion, Ocular B->C Inform D Determine Required PPE (Based on Exposure Potential) C->D Dictates E Establish Safe Handling Protocols (Engineering Controls, SOPs) D->E Integrate into F Plan for Emergencies & Disposal E->F Informs

Caption: Risk assessment workflow for handling this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety Goggles with Side Shields and a Face ShieldProvides protection against splashes and airborne particles. Standard safety glasses are insufficient.
Hands Double Gloving: Nitrile or Neoprene GlovesNitrile gloves provide good splash resistance to a range of chemicals.[4] Neoprene may offer enhanced protection against phenols. Always inspect gloves for integrity before use and change them immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of a low-permeability material is essential to protect against spills and splashes.
Respiratory NIOSH-Approved Respirator with Organic Vapor CartridgesTo be used when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosolization.
Feet Closed-Toed, Chemical-Resistant ShoesProtects feet from spills.

This PPE selection process can be visualized as a decision-making flowchart.

cluster_1 PPE Selection Protocol Start Handling 2-Dimethylaminomethyl- 4-nitro-6-methoxyphenol? Task Assess Task: Weighing, Dissolving, Transferring, etc. Start->Task Exposure Potential for Splash, Aerosol, or Dust? Task->Exposure HighExposure High Potential Exposure->HighExposure Yes LowExposure Low Potential Exposure->LowExposure No PPE_High Mandatory Full PPE: - Face Shield & Goggles - Double Gloves - Chemical-Resistant Lab Coat - Respirator (if not in hood) - Closed-Toed Shoes HighExposure->PPE_High PPE_Low Standard Lab PPE: - Safety Goggles - Single Gloves - Lab Coat - Closed-Toed Shoes LowExposure->PPE_Low

Caption: Decision tree for selecting appropriate PPE.

Operational Plan: A Step-by-Step Guide to Safe Handling

3.1. Engineering Controls:

  • Chemical Fume Hood: All manipulations of the solid compound and its concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash Station and Safety Shower: Ensure immediate and unobstructed access to a functional eyewash station and safety shower.[5][6]

3.2. Standard Operating Procedure (SOP):

  • Preparation:

    • Designate a specific area within the laboratory for handling this compound.

    • Assemble all necessary equipment and reagents before retrieving the compound from storage.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • When weighing the solid, use a balance inside the chemical fume hood or in a containment enclosure.

    • Handle the compound with care to avoid generating dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of the compound and its solutions tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield and goggles, followed by the lab coat.

    • Wash hands thoroughly with soap and water after removing PPE.[6]

Emergency Procedures: Be Prepared for the Unexpected

4.1. Exposure Response:

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

4.2. Spill Response:

  • Small Spills (in a chemical fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the laboratory immediately and alert laboratory personnel and the institutional safety office.

    • Prevent entry to the contaminated area.

    • Allow only trained emergency responders to clean up the spill.

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., used gloves, absorbent materials, weighing paper) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions and rinsates in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[2]

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their research.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 4-Nitrophenol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-nitrophenol. Retrieved from [Link]

  • Advanced Power Conversion. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]

  • Safety and Health Magazine. (n.d.). Chemical Handling Safety & PPE Requirements. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.